molecular formula C14H14ClP B086755 Bis(4-methylphenyl)chlorophosphine CAS No. 1019-71-2

Bis(4-methylphenyl)chlorophosphine

Cat. No.: B086755
CAS No.: 1019-71-2
M. Wt: 248.69 g/mol
InChI Key: BJBXRRHIBSXGLF-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)chlorophosphine is a useful research compound. Its molecular formula is C14H14ClP and its molecular weight is 248.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

chloro-bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBXRRHIBSXGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400533
Record name BIS(4-METHYLPHENYL)CHLOROPHOSPHINE
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Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-71-2
Record name BIS(4-METHYLPHENYL)CHLOROPHOSPHINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-methylphenyl)chlorophosphine
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Foundational & Exploratory

An In-depth Technical Guide to Chlorodi-p-tolylphosphine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorodi-p-tolylphosphine, a prominent organophosphorus compound, serves as a critical building block and ligand in modern synthetic chemistry. Its unique electronic and steric properties make it a valuable reagent, particularly in the realm of catalysis and the synthesis of complex organic molecules relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of chlorodi-p-tolylphosphine, detailed experimental protocols, and an exploration of its applications.

Core Physical and Chemical Properties

Chlorodi-p-tolylphosphine is a colorless to pale yellow, viscous liquid that is sensitive to air and moisture. It is soluble in many common organic solvents such as ether, chloroform, and dichloromethane. Due to its reactivity with water, it must be handled under an inert atmosphere.

Table 1: Physical and Chemical Properties of Chlorodi-p-tolylphosphine

PropertyValueReference(s)
CAS Number 1019-71-2
Molecular Formula C₁₄H₁₄ClP
Molecular Weight 248.69 g/mol
Appearance Colorless to pale yellow viscous liquid
Density 1.1 g/mL at 25 °C
Boiling Point 180-184 °C at 10 mmHg
Flash Point 163.6 °C
Refractive Index (n20/D) 1.501
Solubility Soluble in ether, chloroform, dichloromethane. Reacts with water.
Sensitivity Air and moisture sensitive.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ³¹P NMR: The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For chlorophosphines of the type R₂PCl, the chemical shift typically falls within a broad range. Based on data for similar diarylchlorophosphines, the ³¹P NMR signal for chlorodi-p-tolylphosphine is expected to appear as a single resonance in the downfield region, likely between +80 and +100 ppm (relative to 85% H₃PO₄).

  • ¹H NMR: The ¹H NMR spectrum would be characterized by signals corresponding to the aromatic protons of the tolyl groups and the methyl protons. The aromatic protons would likely appear as a set of doublets in the range of 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. The methyl protons would give rise to a singlet at approximately 2.4 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons. The aromatic carbons would exhibit coupling to the phosphorus atom, with the magnitude of the coupling constants (J-coupling) decreasing with the number of bonds separating the carbon and phosphorus atoms.

Infrared (IR) Spectroscopy

The IR spectrum of chlorodi-p-tolylphosphine would display characteristic absorption bands for the P-Cl bond, as well as vibrations associated with the aromatic rings and methyl groups. The P-Cl stretching vibration is typically observed in the region of 450-550 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene rings would be found in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron impact (EI), the molecular ion peak (M⁺) for chlorodi-p-tolylphosphine would be observed at an m/z corresponding to its molecular weight (248.69). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak would be expected. Common fragmentation patterns for organophosphorus compounds involve the loss of substituents from the phosphorus atom. For chlorodi-p-tolylphosphine, fragmentation could involve the loss of a chlorine atom, a tolyl group, or smaller fragments from the aromatic rings.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of chlorodi-p-tolylphosphine are not extensively reported. However, procedures for analogous compounds, such as chlorodiphenylphosphine, can be adapted. The following protocols are based on established synthetic methodologies for chlorophosphines.

Synthesis of Chlorodi-p-tolylphosphine

A common method for the synthesis of diarylchlorophosphines involves the reaction of phosphorus trichloride (PCl₃) with a Grignard reagent.

Experimental Workflow: Synthesis of Chlorodi-p-tolylphosphine

reagents p-Bromotoluene + Mg turnings in dry THF grignard p-Tolylmagnesium bromide (Grignard Reagent) reagents->grignard Formation reaction Reaction with PCl₃ in dry THF at low temperature grignard->reaction Slow Addition workup Quenching, Extraction, and Drying reaction->workup purification Vacuum Distillation workup->purification product Chlorodi-p-tolylphosphine purification->product

Caption: Synthesis of Chlorodi-p-tolylphosphine via Grignard Reaction.

Detailed Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of p-bromotoluene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with stirring. The reaction is typically initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Phosphorus Trichloride: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate flame-dried flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF. Add the PCl₃ solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction mixture is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield chlorodi-p-tolylphosphine as a colorless to pale yellow liquid.

Hydrolysis to Di-p-tolylphosphine Oxide

Chlorodi-p-tolylphosphine readily hydrolyzes in the presence of water to form di-p-tolylphosphine oxide.

Experimental Workflow: Hydrolysis of Chlorodi-p-tolylphosphine

start Chlorodi-p-tolylphosphine in THF hydrolysis Addition of Water start->hydrolysis neutralization Neutralization (e.g., with NaHCO₃) hydrolysis->neutralization extraction Extraction with an Organic Solvent neutralization->extraction purification Crystallization or Chromatography extraction->purification product Di-p-tolylphosphine Oxide purification->product

Caption: Hydrolysis of Chlorodi-p-tolylphosphine.

Detailed Protocol:

  • Reaction: Dissolve chlorodi-p-tolylphosphine (1.0 equivalent) in a suitable organic solvent such as THF in a round-bottom flask. Slowly add an excess of water to the stirred solution. The reaction is typically exothermic.

  • Work-up: After the reaction is complete (as monitored by TLC or ³¹P NMR), neutralize the mixture with a mild base such as sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude di-p-tolylphosphine oxide can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Applications

Chlorodi-p-tolylphosphine is a versatile reagent in organic synthesis, primarily due to the reactivity of the P-Cl bond and the coordinating ability of the phosphorus atom.

Reactions with Nucleophiles

The phosphorus-chlorine bond is susceptible to nucleophilic attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, alcohols, and amines. These reactions are fundamental for the synthesis of a diverse array of tertiary phosphines and other organophosphorus compounds.

Logical Relationship: Reactivity with Nucleophiles

CDTP Chlorodi-p-tolylphosphine Product Tertiary Phosphine or other P(III) derivative CDTP->Product Nuc Nucleophile (e.g., R'MgX, R'Li, R'OH, R'₂NH) Nuc->Product

Caption: Nucleophilic substitution at the phosphorus center.

Role in Catalysis

One of the most significant applications of chlorodi-p-tolylphosphine is as a precursor to phosphine ligands used in transition metal catalysis. Di-p-tolylphosphine derivatives are effective ligands for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The electronic and steric properties of the di-p-tolylphosphino group can be fine-tuned to optimize catalytic activity and selectivity.

Signaling Pathway: Palladium-Catalyzed Suzuki-Miyaura Coupling

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic Organoboron (R-B(OR)₂) Boronic->Transmetal DiarylPd Ar-Pd(II)(R)L₂ Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

While chlorodi-p-tolylphosphine itself is not a therapeutic agent, its role in the synthesis of complex organic molecules makes it an important tool in drug discovery and development. Palladium-catalyzed cross-coupling reactions, which often employ ligands derived from chlorodi-p-tolylphosphine, are widely used to construct the carbon-carbon and carbon-heteroatom bonds that form the backbones of many pharmaceutical compounds. The development of more efficient and selective catalytic systems, facilitated by ligands like di-p-tolylphosphine derivatives, can significantly streamline the synthesis of drug candidates and lead to the discovery of new therapeutic agents.

Safety and Handling

Chlorodi-p-tolylphosphine is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions. It is essential to work in a well-ventilated fume hood and wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Due to its reactivity with water, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

Chlorodi-p-tolylphosphine is a valuable and versatile reagent in organic synthesis with significant applications in catalysis. Its physical and chemical properties, particularly its reactivity and ability to serve as a ligand precursor, make it an indispensable tool for researchers and scientists in academia and industry, including those in the field of drug development. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective use in the laboratory.

Spectroscopic Profile of Bis(4-methylphenyl)chlorophosphine (CAS 1019-71-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the chemical compound with CAS number 1019-71-2, identified as Bis(4-methylphenyl)chlorophosphine (also known as Chlorodi(p-tolyl)phosphine). This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by consolidating key spectral information, outlining typical experimental methodologies, and illustrating a general analytical workflow.

Chemical Identity

IdentifierValue
CAS Number 1019-71-2
IUPAC Name chlorobis(4-methylphenyl)phosphane
Molecular Formula C₁₄H₁₄ClP
Molecular Weight 248.69 g/mol
InChI Key BJBXRRHIBSXGLF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)P(Cl)C1=CC=C(C)C=C1

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound, offering insights into the hydrogen, phosphorus, and carbon nuclei.[1]

¹H NMR Data

ProtonsChemical Shift (δ) ppmMultiplicity
Aromatic (C₆H₄)6.8–7.2Multiplet
Methyl (CH₃)~2.3Signal

³¹P NMR Data

NucleusChemical Shift (δ) ppmMultiplicity
³¹P80–90Sharp Singlet

The ³¹P NMR spectrum displays a characteristic sharp singlet in the downfield region, which is indicative of a phosphorus(III) center bonded to two aryl groups and a chlorine atom.[1] The presence of a single signal is also a confirmation of the sample's purity.[1]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present based on their vibrational frequencies.[1]

BondWavenumber (cm⁻¹)
Aromatic C-H Stretch3100–3000
P-C (aryl) StretchFingerprint Region
P-Cl StretchLow-Frequency Region (similar to C-Cl stretch at 850-550)

The aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹.[1] The P-Cl bond is expected to absorb in the low-frequency region of the infrared spectrum.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a precise measurement of the molecular mass, which is crucial for determining the elemental composition of the molecule.[1]

ParameterValue
Molecular Formula C₁₄H₁₄ClP
Calculated Exact Mass 248.05200 Da
Expected Ion Peak [M]⁺

An HRMS measurement is expected to show a molecular ion peak ([M]⁺) very close to the calculated exact mass of 248.05200 Da.[1]

Experimental Protocols

While specific experimental parameters for the acquisition of the cited data are not publicly available, the following sections describe generalized protocols for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (TMS), is often added for ¹H NMR.

  • Instrumentation : The sample is placed in a high-field NMR spectrometer.

  • Data Acquisition :

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum, typically over a range of 0-12 ppm.

    • For ³¹P NMR, a specific probe and pulse sequence are used to observe the phosphorus nucleus, with chemical shifts referenced to an external standard like 85% H₃PO₄.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts, multiplicities, and integrations of the peaks are analyzed.

Infrared (IR) Spectroscopy
  • Sample Preparation : The sample, which is a viscous liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[2]

  • Instrumentation : An FT-IR spectrometer is used for analysis.

  • Data Acquisition : A background spectrum of the empty sample holder is first recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then identified.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization : A soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is typically employed to generate the molecular ion without significant fragmentation.

  • Mass Analysis : The ions are introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition and Analysis : The mass-to-charge ratio (m/z) of the ions is measured with high accuracy. The resulting data is analyzed to determine the exact mass of the molecular ion and confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Information cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Confirmation Sample Compound (CAS 1019-71-2) This compound NMR NMR Spectroscopy (¹H, ³¹P) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Confirmed_Structure Confirmed Structure & Purity Structure->Confirmed_Structure Purity->Confirmed_Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the 31P NMR Chemical Shift of Bis(4-methylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of bis(4-methylphenyl)chlorophosphine, also known as chlorodi-p-tolylphosphine. This document details its expected chemical shift, relevant experimental protocols for its determination, and its common synthetic route.

Data Presentation

CompoundStructure Analogous to³¹P NMR Chemical Shift (δ, ppm)Reference Compound
This compoundDiphenylchlorophosphine~81.0085% H₃PO₄
Diphenylchlorophosphine-81.0085% H₃PO₄

Table 1: ³¹P NMR Chemical Shift Data. The chemical shift for this compound is estimated based on the experimentally determined value for diphenylchlorophosphine[1].

Experimental Protocols

The determination of the ³¹P NMR chemical shift for this compound should be conducted following standard NMR spectroscopic techniques. The following protocol outlines a general procedure.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈). The choice of solvent can slightly influence the chemical shift.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiment should be performed on a high-resolution NMR spectrometer.

  • The spectrometer frequency for ³¹P will depend on the field strength of the magnet (e.g., approximately 121.5 MHz on a 300 MHz ¹H spectrometer).

  • An external reference standard, typically 85% phosphoric acid (H₃PO₄), is used and its chemical shift is set to 0 ppm.[2]

3. Data Acquisition:

  • A standard one-pulse ³¹P NMR experiment is typically sufficient.

  • Proton decoupling (e.g., using a WALTZ-16 or similar sequence) is generally employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak.[2]

  • Key acquisition parameters to consider include:

    • Pulse Width: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for phosphorus(III) compounds.

    • Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a moderately concentrated sample, 64 to 256 scans should provide a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).

  • The resulting singlet in the proton-decoupled spectrum corresponds to the chemical shift of the phosphorus nucleus in this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction1 Grignard Reagent Formation cluster_reaction2 Phosphine Synthesis cluster_product Final Product 4-Bromotoluene 4-Bromotoluene Grignard_Formation Reaction in anhydrous ether (e.g., THF) 4-Bromotoluene->Grignard_Formation Mg Magnesium (Mg) Mg->Grignard_Formation PCl3 Phosphorus Trichloride (PCl₃) Phosphine_Formation Reaction with PCl₃ PCl3->Phosphine_Formation 4-Methylphenylmagnesium_bromide Grignard Reagent Grignard_Formation->4-Methylphenylmagnesium_bromide Forms Product This compound Phosphine_Formation->Product 4-Methylphenylmagnesium_bromide->Phosphine_Formation

Figure 1: Synthetic workflow for this compound.

References

An In-depth Technical Guide to P,P-Bis(4-methylphenyl)-phosphinous chloride: Structure, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of P,P-Bis(4-methylphenyl)-phosphinous chloride, a key organophosphorus compound utilized in modern synthetic chemistry. This document details its molecular structure, provides a step-by-step synthesis protocol, and explores its application as a ligand precursor in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules.

Molecular Structure and Properties

P,P-Bis(4-methylphenyl)-phosphinous chloride, also known as chlorodi(p-tolyl)phosphine, is a trivalent phosphorus compound. Its structure features a central phosphorus atom bonded to two p-tolyl (4-methylphenyl) groups and one chlorine atom.

Molecular Formula: C₁₄H₁₄ClP

Key Physicochemical Data:

The following table summarizes the key physical and chemical properties of P,P-Bis(4-methylphenyl)-phosphinous chloride.

PropertyValue
CAS Number 1019-71-2
Molecular Weight 248.69 g/mol
Appearance White or light yellow crystalline powder
Density 1.1 g/mL at 25 °C
³¹P NMR Chemical Shift Approximately 80-85 ppm (in CDCl₃)

Note: The ³¹P NMR chemical shift is an approximate value based on typical ranges for similar diarylphosphinous chlorides and should be confirmed by experimental data.

Synthesis of P,P-Bis(4-methylphenyl)-phosphinous chloride

The most common and efficient method for the synthesis of P,P-Bis(4-methylphenyl)-phosphinous chloride is the Grignard reaction. This involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with phosphorus trichloride.

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of P,P-Bis(4-methylphenyl)-phosphinous chloride from 4-bromotoluene.

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Iodine crystal (as initiator)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment for inert atmosphere operations

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.

    • Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide.

  • Reaction with Phosphorus Trichloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate dropping funnel, place a solution of phosphorus trichloride (0.5 equivalents) in anhydrous diethyl ether or THF.

    • Add the phosphorus trichloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. A white precipitate of magnesium salts will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Filter the reaction mixture under an inert atmosphere to remove the magnesium salts.

    • Wash the collected solid with anhydrous diethyl ether or THF.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation to yield P,P-Bis(4-methylphenyl)-phosphinous chloride as a colorless to pale yellow liquid or crystalline solid.

Expected Yield: 70-80%

Synthesis Workflow Diagram

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Phosphination cluster_purification Work-up & Purification p_tolyl_br p-Tolyl Bromide grignard_reagent p-Tolylmagnesium Bromide p_tolyl_br->grignard_reagent Reflux mg Magnesium mg->grignard_reagent Reflux initiator Iodine (initiator) initiator->grignard_reagent Reflux solvent1 Anhydrous Ether/THF solvent1->grignard_reagent Reflux crude_product Crude Product Mixture grignard_reagent->crude_product 0 °C to RT pcl3 Phosphorus Trichloride pcl3->crude_product 0 °C to RT solvent2 Anhydrous Ether/THF solvent2->crude_product 0 °C to RT filtration Filtration crude_product->filtration evaporation Solvent Evaporation filtration->evaporation distillation Vacuum Distillation evaporation->distillation final_product P,P-Bis(4-methylphenyl)- phosphinous chloride distillation->final_product

Synthesis workflow for P,P-Bis(4-methylphenyl)-phosphinous chloride.

Application in Palladium-Catalyzed Cross-Coupling

P,P-Bis(4-methylphenyl)-phosphinous chloride is a valuable precursor for the in situ or ex situ generation of di-p-tolylphosphine ligands. These ligands are effective in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. The di-p-tolylphosphine ligand, once coordinated to a palladium center, forms a catalytically active species.

Suzuki-Miyaura Coupling: An Exemplary Protocol

This protocol describes a typical Suzuki-Miyaura coupling reaction using a di-p-tolylphosphine ligand generated from P,P-Bis(4-methylphenyl)-phosphinous chloride to couple an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • P,P-Bis(4-methylphenyl)-phosphinous chloride

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Pre-formation (Optional, for ex situ generation):

    • In a Schlenk tube, dissolve palladium(II) acetate (1 mol%) and P,P-Bis(4-methylphenyl)-phosphinous chloride (2-4 mol%) in anhydrous toluene under an inert atmosphere.

    • Stir the mixture at room temperature for 15-30 minutes to form the palladium-phosphine complex.

  • Cross-Coupling Reaction:

    • To a Schlenk tube containing the pre-formed catalyst (or to a new Schlenk tube for in situ generation), add the aryl bromide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

    • If generating the catalyst in situ, add palladium(II) acetate (1 mol%) and P,P-Bis(4-methylphenyl)-phosphinous chloride (2-4 mol%).

    • Add the solvent (e.g., toluene/water mixture).

    • Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

ReactantsProductCatalyst SystemYield (%)
4-Bromoanisole & Phenylboronic acid4-MethoxybiphenylPd(OAc)₂ / Di-p-tolylphosphine ligand>90
4-Bromotoluene & Phenylboronic acid4-MethylbiphenylPd(OAc)₂ / Di-p-tolylphosphine ligand>90

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

P,P-Bis(4-methylphenyl)-phosphinous chloride is a versatile and important reagent in organic synthesis. Its straightforward preparation via the Grignard reaction and its utility as a precursor to effective phosphine ligands for palladium-catalyzed cross-coupling reactions make it a valuable tool for researchers in academia and industry. The protocols and data presented in this guide offer a solid foundation for the synthesis and application of this compound in the development of novel chemical entities.

The Fulcrum of Reactivity: An In-depth Technical Guide to the P-Cl Bond in Diarylchlorophosphines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphorus-chlorine (P-Cl) bond in diarylchlorophosphines represents a critical linchpin in organophosphorus chemistry. Its inherent reactivity serves as a gateway to a vast array of phosphorus (III) and phosphorus (V) compounds, many of which are pivotal in the realms of catalysis, materials science, and pharmaceutical development. This technical guide provides a comprehensive exploration of the core reactive properties of this bond, focusing on the mechanistic underpinnings and practical applications relevant to the scientific community.

Core Reactive Properties of the P-Cl Bond

The reactivity of the P-Cl bond in diarylchlorophosphines is primarily dictated by the significant electronegativity difference between phosphorus and chlorine, resulting in a polarized bond with a partial positive charge on the phosphorus atom and a partial negative charge on the chlorine atom. This inherent polarity makes the phosphorus atom a prime target for nucleophilic attack. Furthermore, the presence of a lone pair of electrons on the trivalent phosphorus atom allows it to act as a nucleophile in certain contexts and to readily undergo oxidation. The interplay of these electronic factors, along with the steric influence of the two aryl substituents, governs the diverse reactivity of this functional group.

Nucleophilic Substitution: The Workhorse Reaction

The most fundamental and widely exploited reaction of diarylchlorophosphines is the nucleophilic substitution at the phosphorus center. A wide range of nucleophiles can displace the chloride ion, which is a good leaving group, to form new phosphorus-element bonds. This versatility allows for the synthesis of a broad spectrum of phosphine derivatives.

The general mechanism for nucleophilic substitution at a trivalent phosphorus center can proceed through different pathways, with the S(_N)2@P mechanism being prevalent. Computational studies on the reaction of a hindered chlorophosphine with an aliphatic Grignard reagent suggest a backside S(_N)2@P pathway, leading to inversion of configuration at the phosphorus atom.[1][2] In contrast, reaction with an aromatic Grignard reagent has been proposed to proceed through a novel S(_N)2@Cl mechanism followed by a frontside S(_N)2@C attack, resulting in retention of the phosphorus stereochemistry.[1][2]

Key classes of nucleophiles and their corresponding products are summarized below:

  • Hydrolysis: Reaction with water readily cleaves the P-Cl bond to form the corresponding diarylphosphine oxide after tautomerization of the initial phosphinous acid intermediate. An example is the hydrolysis of chlorodiphenylphosphine to yield diphenylphosphine oxide.[3]

  • Alcoholysis/Phenolysis: Alcohols and phenols react in the presence of a base (e.g., triethylamine) to yield phosphinites (R(_2)P-OR'). These compounds are valuable intermediates in their own right.

  • Aminolysis: Primary and secondary amines react to form aminophosphines (R(_2)P-NR'R''). This reaction is a cornerstone for the synthesis of a wide variety of phosphine ligands with tailored electronic and steric properties.

  • Grignard and Organolithium Reagents: Carbon nucleophiles, such as Grignard and organolithium reagents, are extensively used to form new phosphorus-carbon bonds, leading to the synthesis of tertiary phosphines.[4]

Oxidation: Accessing the Pentavalent State

The lone pair on the phosphorus atom in diarylchlorophosphines makes them susceptible to oxidation by various oxidizing agents. This provides a direct route to pentavalent phosphorus compounds.

  • Oxidation to Diarylphosphinic Chlorides: Mild oxidizing agents, such as molecular oxygen or hydrogen peroxide, can convert diarylchlorophosphines to the corresponding diarylphosphinic chlorides (R(_2)P(O)Cl). These P(V) compounds are also valuable synthetic intermediates.

  • Oxidative Addition: Diarylchlorophosphines can react with halogens to form diaryltrichlorophosphoranes (Ar(_2)PCl(_3)).

Reduction: Formation of Secondary Phosphines and Diphosphines

The P-Cl bond can be reduced to a P-H bond, yielding secondary phosphines (Ar(_2)PH), or can undergo reductive coupling to form diphosphines (Ar(_2)P-PAr(_2)). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH(_4)).[4] A catalytic method using 9-BBN and [Et4N]Cl with phenylsilane has also been reported for the reduction of chlorophosphines, where aryl-substituted chlorophosphines tend to form diphosphines.[5]

Quantitative Data on P-Cl Bond Reactivity

Precise quantitative data for the reactivity of the P-Cl bond in diarylchlorophosphines can be challenging to consolidate due to the wide variety of reaction conditions and substrates reported in the literature. However, key parameters such as bond dissociation energies and spectroscopic data provide valuable insights.

P-Cl Bond Dissociation Energy
Spectroscopic Data: ³¹P NMR Chemical Shifts

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, oxidation state, and the nature of its substituents.

CompoundSubstituent (Ar)³¹P Chemical Shift (δ, ppm)
ChlorodiphenylphosphinePhenyl~81.5
Bis(p-tolyl)chlorophosphinep-Tolyl~82.0
Bis(p-methoxyphenyl)chlorophosphinep-Methoxyphenyl~80.0

Note: Chemical shifts are relative to 85% H(_3)PO(_4) and can vary slightly depending on the solvent and concentration.

Experimental Protocols for Key Reactions

The following protocols are illustrative examples for common transformations of chlorodiphenylphosphine, a representative diarylchlorophosphine.

Hydrolysis to Diphenylphosphine Oxide

Materials:

  • Chlorodiphenylphosphine

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chlorodiphenylphosphine (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add water (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diphenylphosphine oxide.[3]

Alcoholysis to Phenyl Diphenylphosphinite

Materials:

  • Chlorodiphenylphosphine

  • Phenol

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of phenol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether in a flask under an inert atmosphere, add a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain phenyl diphenylphosphinite.

Aminolysis to P,P-Diphenyl-N,N-dimethylphosphinous Amide

Materials:

  • Chlorodiphenylphosphine

  • Dimethylamine (2 M solution in THF)

  • Anhydrous diethyl ether

Procedure:

  • In a flask under an inert atmosphere, dissolve chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a 2 M solution of dimethylamine in THF (2.2 equivalents) to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove dimethylammonium chloride.

  • Concentrate the filtrate under reduced pressure to yield the crude P,P-diphenyl-N,N-dimethylphosphinous amide, which can be further purified by distillation or chromatography.

Grignard Reaction to Triphenylphosphine

Materials:

  • Chlorodiphenylphosphine

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Under an inert atmosphere, place a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether in a flask and cool to 0 °C.

  • Slowly add a solution of phenylmagnesium bromide (1.05 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield triphenylphosphine.[4]

Visualization of Key Reactive Pathways

The following diagrams illustrate the central reaction pathways of the P-Cl bond in diarylchlorophosphines.

Nucleophilic_Substitution cluster_nucleophiles Nucleophiles (Nu-) Ar2PCl Ar2PCl Ar2P-Nu Ar2P-Nu Ar2PCl->Ar2P-Nu S_N2@P Nu- Nu- Nu-->Ar2PCl H2O H2O R'OH R'OH R'2NH R'2NH R'MgX R'MgX

Caption: General pathway for nucleophilic substitution at the P-Cl bond.

Oxidation_Reduction Ar2PCl Ar2PCl Ar2P(O)Cl Ar2P(O)Cl Ar2PCl->Ar2P(O)Cl Oxidation Ar2PH Ar2PH Ar2PCl->Ar2PH Reduction [O] [O] [O]->Ar2PCl [H] [H] [H]->Ar2PCl

Caption: Oxidation and reduction pathways of diarylchlorophosphines.

Experimental_Workflow_Grignard cluster_steps Grignard Reaction Workflow cluster_reagents Key Reagents A Dissolve Ar2PCl in anhydrous ether B Cool to 0 °C A->B C Add Grignard reagent (R'MgX) dropwise B->C D Warm to RT and stir C->D E Quench with aq. NH4Cl D->E F Workup (extraction, drying, concentration) E->F G Isolate Ar2PR' F->G R1 Ar2PCl R2 R'MgX R3 Anhydrous Ether

Caption: Experimental workflow for the synthesis of tertiary phosphines.

Applications in Drug Discovery and Development

The versatile reactivity of the P-Cl bond in diarylchlorophosphines makes them valuable starting materials for the synthesis of ligands for transition metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The resulting phosphine ligands can modulate the reactivity and selectivity of metal catalysts, enabling the efficient formation of C-C, C-N, and C-O bonds. Furthermore, organophosphorus compounds derived from diarylchlorophosphines are themselves being investigated for their biological activities.

References

An In-depth Technical Guide to the Synthesis of Bis(4-methylphenyl)chlorophosphine using 4-methylphenyllithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(4-methylphenyl)chlorophosphine, a valuable reagent in organic synthesis, particularly in the formation of various phosphine ligands. The primary focus of this document is the synthetic route involving the reaction of 4-methylphenyllithium with phosphorus trichloride. This guide includes detailed experimental protocols, quantitative data, reaction pathways, and essential safety information to ensure a safe and successful synthesis.

Introduction

This compound, also known as di(p-tolyl)chlorophosphine, is a key intermediate in the synthesis of a wide array of organophosphorus compounds. Its reactive phosphorus-chlorine bond allows for nucleophilic substitution, making it a versatile building block for the preparation of tertiary phosphines, which are crucial as ligands in transition-metal-catalyzed cross-coupling reactions, and in the development of novel pharmaceuticals. The synthesis described herein utilizes the reaction of an organolithium reagent, 4-methylphenyllithium, with phosphorus trichloride, a common and effective method for the formation of aryl-phosphorus bonds.

Reaction Overview

The synthesis of this compound is achieved through the nucleophilic substitution of two chlorine atoms on phosphorus trichloride by the 4-methylphenyl group from 4-methylphenyllithium. The reaction is typically carried out in an anhydrous ethereal solvent at low temperatures to control the reactivity of the organolithium reagent and prevent side reactions.

Reaction Equation:

2 C₇H₇Li + PCl₃ → (C₇H₇)₂PCl + 2 LiCl

  • 4-methylphenyllithium + Phosphorus trichloride → this compound + Lithium chloride

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Notes
4-Bromotoluene106-38-7171.0417.1 g (100 mmol)Freshly distilled before use.
n-Butyllithium (n-BuLi)109-72-864.0640 mL (100 mmol, 2.5 M in hexanes)Titrated prior to use.
Phosphorus trichloride (PCl₃)7719-12-2137.336.87 g (50 mmol)Freshly distilled before use.
Anhydrous Diethyl Ether (Et₂O)60-29-774.12300 mLDried over sodium/benzophenone.
Anhydrous Hexane110-54-386.18100 mLFor washing and extraction.
Degassed Water7732-18-518.0250 mLFor quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying the organic phase.
Synthesis of 4-methylphenyllithium
  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet, add 4-bromotoluene (17.1 g, 100 mmol) and anhydrous diethyl ether (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the resulting white suspension at -78 °C for an additional 2 hours. This suspension is the 4-methylphenyllithium reagent and is used directly in the next step.

Synthesis of this compound
  • In a separate flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet, dissolve phosphorus trichloride (6.87 g, 50 mmol) in anhydrous diethyl ether (100 mL).

  • Cool this solution to -78 °C.

  • Slowly add the freshly prepared 4-methylphenyllithium suspension to the phosphorus trichloride solution via a cannula or the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

Work-up and Purification
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of degassed water (50 mL). This step is exothermic and may produce fumes of HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Quantitative Data

This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference/Note
Molecular Formula C₁₄H₁₄ClP
Molecular Weight 248.69 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 174-178 °C at 3 mmHg
Density 1.1 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.501[1]
Typical Yield 60-80%Yields can vary based on reaction scale and purity of reagents.

Table 2: Spectroscopic Data

Spectroscopic TechniqueDataReference
³¹P NMR (CDCl₃) δ 80–90 ppm (singlet)[2]
¹H NMR (CDCl₃) δ ~6.8–7.2 ppm (m, 8H, Ar-H), ~2.3 ppm (s, 6H, CH₃)[2]
IR Spectroscopy P-Cl stretch expected in the low-frequency region (similar to C-Cl at 850-550 cm⁻¹)[2]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Bromotoluene 4-Bromotoluene 4-methylphenyllithium 4-methylphenyllithium 4-Bromotoluene->4-methylphenyllithium + n-BuLi Et₂O, -78°C n-BuLi n-BuLi PCl3 PCl3 This compound This compound PCl3->this compound 4-methylphenyllithium->this compound + PCl₃ (0.5 eq) Et₂O, -78°C to RT

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A Preparation of 4-methylphenyllithium (4-Bromotoluene + n-BuLi in Et₂O at -78°C) B Reaction with PCl₃ (Addition of 4-methylphenyllithium to PCl₃ in Et₂O at -78°C) A->B C Reaction Progression (Warm to RT, stir overnight) B->C D Quenching (Cool to 0°C, add degassed water) C->D E Work-up (Phase separation, extraction with Et₂O, wash with brine) D->E F Drying and Concentration (Dry over Na₂SO₄, remove solvent) E->F G Purification (Vacuum Distillation) F->G H Final Product (this compound) G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

  • n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water and air. It should only be handled under an inert atmosphere.[3] Wear a fire-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves are combustible, consider double-gloving or using neoprene gloves).[4] Keep a Class D fire extinguisher or powdered lime readily accessible.[5]

  • Phosphorus Trichloride (PCl₃): This reagent is toxic, corrosive, and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[6][7] Handle PCl₃ in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment, including a face shield, acid-resistant gloves, and a lab coat.[1][6]

  • General Precautions: All glassware must be thoroughly dried before use to prevent violent reactions with the moisture-sensitive reagents. The reaction should be conducted in a fume hood, and an inert atmosphere must be maintained throughout the synthesis.

Conclusion

The synthesis of this compound via the reaction of 4-methylphenyllithium with phosphorus trichloride is a reliable and scalable method for producing this important organophosphorus intermediate. Adherence to the detailed experimental protocols and stringent safety precautions outlined in this guide is crucial for a successful and safe synthesis. The resulting product can be used in a variety of applications, particularly in the development of ligands for catalysis and in the synthesis of novel pharmaceutical compounds.

References

Spectral Analysis of Bis(4-methylphenyl)chlorophosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Bis(4-methylphenyl)chlorophosphine. Due to the limited availability of directly published spectral data for this specific compound, this guide leverages data from structurally analogous compounds to predict chemical shifts and coupling constants. It also outlines a comprehensive experimental protocol for the acquisition of high-quality NMR data for this air-sensitive compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the known spectral data of related compounds such as diphenyl(p-tolyl)phosphine, tri(p-tolyl)phosphine, and other substituted chlorophosphines.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
CH₃~2.4SingletN/A
Aromatic H (ortho to P)~7.5 - 7.7Doublet of Doublets (dd)³JHH ≈ 8.0, ³JPH ≈ 6.0
Aromatic H (meta to P)~7.2 - 7.3Doublet (d)³JHH ≈ 8.0

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
CH₃~21SingletN/A
Aromatic C (ipso to P)~135 - 137Doublet (d)¹JPC ≈ 20 - 30
Aromatic C (ortho to P)~133 - 135Doublet (d)²JPC ≈ 15 - 25
Aromatic C (meta to P)~129 - 130Doublet (d)³JPC ≈ 5 - 10
Aromatic C (para to P)~140 - 142Doublet (d)⁴JPC ≈ 1 - 5

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires careful handling due to its sensitivity to air and moisture. The following protocols are recommended.

Sample Preparation (Air-Sensitive Protocol)
  • Solvent Preparation: Use a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) that has been thoroughly dried and degassed. This can be achieved by distillation from a suitable drying agent (e.g., CaH₂ for CDCl₃, Na/benzophenone for C₆D₆ and THF-d₈) under an inert atmosphere (N₂ or Ar) followed by several freeze-pump-thaw cycles.

  • Glovebox Technique: All manipulations of this compound should be performed in a glovebox with a dry, inert atmosphere.

  • Sample Weighing and Dissolution:

    • Accurately weigh the desired amount of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) into a clean, dry NMR tube equipped with a J. Young valve or a screw-cap with a PTFE/silicone septum.

    • Using a gas-tight syringe, add the required volume of the dried, degassed deuterated solvent (typically 0.5-0.7 mL).

    • Seal the NMR tube securely before removing it from the glovebox.

  • Internal Standard: If a chemical shift reference is required, a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) can be added. However, for air-sensitive samples, referencing to the residual solvent peak is often preferred to avoid introducing potential contaminants.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion, which is particularly important for resolving the aromatic region.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-160 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

  • ³¹P NMR Acquisition (Recommended):

    • Acquiring a ³¹P NMR spectrum is highly recommended for organophosphorus compounds.[1][2] It provides valuable information about the phosphorus environment and can confirm the presence of the desired compound.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: A wide spectral width is recommended initially (e.g., -100 to 200 ppm) to locate the signal. For chlorophosphines, the chemical shift is expected in the downfield region.

    • Number of Scans: 64-256 scans.

Structural and Signaling Visualization

The following diagrams illustrate the molecular structure of this compound and the key NMR-active nuclei, as well as a workflow for the experimental protocol.

molecular_structure cluster_phosphine cluster_tolyl1 cluster_tolyl2 P P Cl Cl P->Cl C1_ipso C1' P->C1_ipso C2_ipso C1'' P->C2_ipso C1_ortho C2' C1_ipso->C1_ortho C1_meta C3' C1_ortho->C1_meta C1_para C4' C1_meta->C1_para C1_meta2 C5' C1_para->C1_meta2 CH3_1 CH₃ C1_para->CH3_1 C1_ortho2 C6' C1_meta2->C1_ortho2 C1_ortho2->C1_ipso C2_ortho C2'' C2_ipso->C2_ortho C2_meta C3'' C2_ortho->C2_meta C2_para C4'' C2_meta->C2_para C2_meta2 C5'' C2_para->C2_meta2 CH3_2 CH₃ C2_para->CH3_2 C2_ortho2 C6'' C2_meta2->C2_ortho2 C2_ortho2->C2_ipso

Caption: Molecular structure of this compound with key atoms labeled.

experimental_workflow start Start glovebox Sample Preparation (Inert Atmosphere Glovebox) start->glovebox weigh Weigh this compound glovebox->weigh dissolve Dissolve in Dried/Degassed Deuterated Solvent weigh->dissolve seal Seal NMR Tube (J. Young Valve/Septum Cap) dissolve->seal nmr NMR Spectrometer seal->nmr h1_acq ¹H NMR Acquisition nmr->h1_acq c13_acq ¹³C NMR Acquisition nmr->c13_acq p31_acq ³¹P NMR Acquisition nmr->p31_acq process Data Processing and Analysis h1_acq->process c13_acq->process p31_acq->process end End process->end

Caption: Experimental workflow for NMR analysis of air-sensitive this compound.

References

Methodological & Application

Application Notes: Bis(4-methylphenyl)chlorophosphine as a Precursor for High-Performance Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methylphenyl)chlorophosphine, also known as di(p-tolyl)chlorophosphine, is a versatile and reactive organophosphorus compound that serves as a critical precursor for the synthesis of bulky, electron-rich triarylphosphine ligands. These ligands are instrumental in stabilizing and activating transition metal catalysts, particularly palladium, for a wide range of cross-coupling reactions that are foundational in modern organic synthesis and drug development.[1] The electronic properties of the resulting phosphine ligands are tuned by the electron-donating 4-methylphenyl (p-tolyl) groups, which enhance the electron density at the phosphorus atom, a vital characteristic for stabilizing metal-phosphine complexes. This document provides detailed protocols for the synthesis of a representative ligand, Tri(p-tolyl)phosphine, from this compound and its subsequent application in a palladium-catalyzed Heck reaction, a key C-C bond-forming transformation.

Ligand Synthesis from this compound

The most common and effective method for synthesizing tertiary phosphines from this compound is the reaction with an organometallic reagent, such as a Grignard or organolithium reagent.[2] This nucleophilic substitution at the phosphorus center readily displaces the chloride to form a new P-C bond.

Synthesis of Tri(p-tolyl)phosphine via Grignard Reaction

This protocol details the synthesis of Tri(p-tolyl)phosphine by reacting this compound with p-tolylmagnesium bromide.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.1 equivalents). To this, add a solution of 4-bromotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or the addition of a small iodine crystal. Once initiated, add the remaining 4-bromotoluene solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

  • Phosphinylation Reaction: Cool the Grignard solution to 0 °C in an ice bath. In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Addition: Slowly add the solution of this compound to the cooled Grignard reagent dropwise with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or chloroform/hexane) to yield pure Tri(p-tolyl)phosphine as a white solid.

Diagram of Ligand Synthesis Workflow:

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A This compound in THF D Nucleophilic Substitution (Addition at 0°C to rt) A->D B 4-Bromotoluene + Mg in THF C Formation of p-tolylmagnesium bromide (Grignard Reagent) B->C Reflux C->D Reacts with E Aqueous Work-up (Quench, Extract, Dry) D->E F Purification (Recrystallization) E->F G Tri(p-tolyl)phosphine F->G

Caption: Workflow for the synthesis of Tri(p-tolyl)phosphine.

Application in Catalysis: The Heck Reaction

Triarylphosphine ligands, such as Tri(p-tolyl)phosphine and its isomers, are highly effective in palladium-catalyzed cross-coupling reactions. Their steric bulk and electron-donating nature facilitate key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3] The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is a prime example of their application.

Palladium-Catalyzed Heck Reaction of 4-Bromophenol with Styrene

This protocol is adapted from a procedure using the closely related tri(o-tolyl)phosphine ligand, demonstrating a typical application for this class of ligands.

Experimental Protocol:

  • Reaction Setup: To a suitable reaction vessel, add 4-bromophenol (1.0 equivalent, e.g., 8.7 mmol), styrene (1.2 equivalents), and triethylamine (as solvent and base).

  • Catalyst Loading: Under a nitrogen atmosphere, add the phosphine ligand (e.g., Tri(p-tolyl)phosphine, ~6 mol%) followed by the palladium precursor, Palladium(II) acetate (Pd(OAc)₂, ~1 mol%).

  • Reaction Conditions: Seal the vessel and stir the reaction mixture at 100 °C overnight.

  • Work-up: After cooling to room temperature, add the reaction mixture to a 1 mol/L HCl aqueous solution at <15 °C.

  • Extraction: Add diethyl ether, stir for 10 minutes, and separate the layers. Extract the aqueous phase with additional diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from toluene) to yield the desired trans-4-hydroxystilbene.

Quantitative Data:

The performance of phosphine ligands is critical for achieving high yields in cross-coupling reactions. The table below summarizes representative data for Heck and Suzuki reactions using tolylphosphine ligands, illustrating their effectiveness.

Reaction TypeAryl HalideCoupling PartnerPd SourceLigandBaseSolventTemp (°C)Yield (%)Ref
Heck4-BromophenolStyrenePd(OAc)₂Tri(o-tolyl)phosphineEt₃NEt₃N10057
Suzuki4-BromoacetophenonePhenylboronic AcidPd(OAc)₂P(o-tolyl)₂PhK₂CO₃Dioxane100>99
Suzuki4-ChloroacetophenonePhenylboronic AcidPd(OAc)₂P(o-tolyl)₂PhK₂CO₃Dioxane100>99

Diagram of the Heck Reaction Catalytic Cycle:

HeckCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Olefin Olefin_Complex Ar-Pd(II)-X(L)(Olefin) Coord->Olefin_Complex Insert Migratory Insertion Olefin_Complex->Insert Insertion_Product R-CH₂-CH(Ar)-Pd(II)-X(L) Insert->Insertion_Product BetaHydride β-Hydride Elimination Insertion_Product->BetaHydride Product_Complex [HPd(II)X(L)]⁺ [Product]⁻ BetaHydride->Product_Complex Reduct Reductive Elimination (Base Assisted) Product_Complex->Reduct Product Release Reduct->Pd0 + HX + Base

References

Application Notes: Synthesis of Tertiary Phosphine Ligands from Bis(4-methylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tertiary phosphines are a critical class of ligands in coordination chemistry and homogeneous catalysis due to the tunability of their electronic and steric properties.[1] By altering the organic substituents on the phosphorus atom, ligands can be designed to optimize the activity, selectivity, and stability of metal catalysts used in a vast array of chemical transformations.[2][3] These transformations are fundamental to organic synthesis and include industrially significant processes like hydroformylation, hydrogenation, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[2][4] Bis(4-methylphenyl)chlorophosphine is a versatile diarylchlorophosphine precursor that allows for the straightforward introduction of a third, distinct organic group, enabling the synthesis of a wide range of unsymmetrical tertiary phosphine ligands.

The primary synthetic route involves the reaction of this compound with a nucleophilic organometallic reagent, such as a Grignard or organolithium compound.[5][6][7] This nucleophilic substitution at the phosphorus center displaces the chloride ion to form a new phosphorus-carbon bond, yielding the desired tertiary phosphine.[8] The resulting ligands are often used in the development of novel catalysts for applications in fine chemical synthesis and drug development.[9]

General Reaction Pathway

The synthesis of tertiary phosphines from this compound is typically achieved via a nucleophilic substitution reaction. An organometallic reagent (R-M, where M is typically MgX or Li) acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride.

G cluster_reactants cluster_products start This compound (Ar₂PCl) plus1 + reagent Organometallic Reagent (e.g., R-MgBr) product Tertiary Phosphine (Ar₂PR) reagent->product   Anhydrous Solvent   (e.g., THF, Ether)    plus2 + byproduct Salt Byproduct (e.g., MgBrCl)

Caption: General reaction for tertiary phosphine synthesis.

Protocol 1: Synthesis of Bis(4-methylphenyl)phenylphosphine

This protocol details the synthesis of a representative unsymmetrical triarylphosphine, Bis(4-methylphenyl)phenylphosphine, using a Grignard reaction. The procedure is adapted from established methods for preparing tertiary phosphines from chlorophosphines.[10]

Experimental Data

Table 1: Reactants and Materials

Reagent/Material Formula Molar Mass ( g/mol ) Amount Moles (mmol)
This compound C₁₄H₁₄ClP 248.69 10.0 g 40.2
Magnesium Turnings Mg 24.31 1.08 g 44.2
Bromobenzene C₆H₅Br 157.01 6.94 g (4.65 mL) 44.2
Anhydrous Tetrahydrofuran (THF) C₄H₈O 72.11 ~200 mL -
Saturated Ammonium Chloride NH₄Cl (aq) 53.49 ~100 mL -

| Iodine | I₂ | 253.81 | 1 crystal | - |

Table 2: Product Specifications

Product Formula Molar Mass ( g/mol ) Theoretical Yield (g) Appearance

| Bis(4-methylphenyl)phenylphosphine | C₂₀H₁₉P | 290.34 | 11.67 | White solid |

Experimental Workflow

The synthesis involves the initial preparation of the Grignard reagent, followed by its reaction with the chlorophosphine, and subsequent workup and purification steps. The entire process must be conducted under an inert atmosphere to prevent the degradation of reagents and products.

G A 1. Setup and Inert Atmosphere B 2. Prepare Phenylmagnesium Bromide (Grignard Reagent Formation) A->B Dry glassware, N₂/Ar D 4. Reaction (Slow addition of chlorophosphine to Grignard) B->D Reagent ready C 3. Prepare Chlorophosphine Solution C->D Reagent ready E 5. Quench Reaction (Addition of aq. NH₄Cl) D->E Reaction complete F 6. Extraction and Workup (Separate organic layer, wash, and dry) E->F Decomposition of excess Grignard G 7. Purification (Solvent removal, recrystallization) F->G Crude product isolated H 8. Characterization (NMR, MS, MP) G->H Pure product G cat Pd(0)L₂ Catalyst (L = Ar₂PR) oa Oxidative Addition cat->oa trans Transmetalation oa->trans Pd(II) Intermediate re Reductive Elimination re->cat product Ar'-R re->product trans->re aryl_halide Ar'-X aryl_halide->oa organoboron R-B(OR)₂ organoboron->trans base Base base->trans

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions have revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical industry, materials science, and agrochemical development.[3][4][5] This document provides detailed protocols and application notes for several of the most prevalent palladium-catalyzed cross-coupling reactions.

General Principles and Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) species.[6][7] The cycle can be broadly described in three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the organic group and the leaving group (typically a halide or triflate) of one of the coupling partners. This forms a Pd(II) intermediate.[6][7][9] The reactivity of the organic halide is generally in the order of I > Br > OTf >> Cl > F.[10][11]

  • Transmetalation: The second coupling partner, typically an organometallic reagent, transfers its organic group to the palladium(II) complex, displacing the halide or triflate.[7][12]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][9]

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for specific substrates.[4][13] Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[10] Ligands, particularly bulky and electron-rich phosphines, play a critical role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[13][14]

Catalytic Cycle cluster_cycle Pd(0)L2 Pd(0)L₂ R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² R1-Pd(II)L2-R2->R1-R2 R1-X R¹-X R1-X->R1-Pd(II)L2-X R2-M R²-M R2-M->R1-Pd(II)L2-R2 Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry flask under vacuum inert Backfill with inert gas (Ar or N₂) start->inert reagents Add solid reagents (halide, organometallic partner, base, catalyst, ligand) inert->reagents solvent Add degassed solvent reagents->solvent heat Heat to desired temperature with stirring solvent->heat monitor Monitor progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction (e.g., with water or NH₄Cl) cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., over Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or pseudohalides has become an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] Its advantages include mild reaction conditions, the commercial availability and low toxicity of organoboron reagents, and its tolerance of a wide variety of functional groups.[5][6]

This document provides detailed application notes, comparative data, and experimental protocols for the Suzuki-Miyaura coupling reaction, with a focus on applications relevant to drug discovery and development.

Core Concepts and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6][7]

  • Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (R¹-X) to form a palladium(II) intermediate. This is often the rate-determining step.[6]

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid.[1][2][8][9]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new carbon-carbon bond (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[1][7]

Data Presentation: Comparative Performance

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Below are tables summarizing the performance of different reaction components in various coupling scenarios.

Table 1: Catalyst Performance in the Coupling of Aryl Chlorides

Aryl chlorides are often challenging substrates due to the strength of the C-Cl bond. The choice of a highly active catalyst system is therefore critical.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Features
Pd(PPh₃)₄3 - 5TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O100-11012 - 2440-70Traditional, readily available, moderate activity for aryl chlorides.[1]
Pd(OAc)₂ / SPhos1 - 2SPhosK₃PO₄Toluene, t-AmOH100-1102 - 8>90Buchwald ligand; highly active for sterically hindered and electron-rich aryl chlorides.[1]
PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂1.0PᵗBu₂(p-NMe₂-Ph)K₂CO₃Toluene/H₂OReflux1295-99Air-stable catalyst, efficient for heteroaryl chlorides.[6]
NiCl₂(dppp)5dpppK₃PO₄2-Me-THF10012 - 2470-85Lower cost alternative to palladium, effective for some aryl chlorides.[1]

Note: Yields are representative and highly dependent on the specific substrates.

Table 2: Influence of Base on the Coupling of 4-Bromotoluene with Phenylboronic Acid

The base plays a critical role in the transmetalation step. The following data illustrates the effect of different bases on the reaction yield.

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃Pd(OAc)₂ / PPh₃Toluene/H₂O (10:1)1001285
K₂CO₃Pd(OAc)₂ / PPh₃Toluene/H₂O (10:1)1001292
K₃PO₄Pd(OAc)₂ / PPh₃Toluene/H₂O (10:1)1001295
Cs₂CO₃Pd(OAc)₂ / PPh₃Toluene/H₂O (10:1)1001294
Et₃NPd(OAc)₂ / PPh₃Toluene/H₂O (10:1)1001245

Data compiled from illustrative examples in technical guides.[2]

Experimental Protocols

The following are detailed protocols for representative Suzuki-Miyaura coupling reactions.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general starting point for the coupling of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.[9]

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[9]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Key Intermediate for Losartan

This protocol describes the synthesis of 2-(4-methylbiphenyl-2-yl)benzonitrile, a key intermediate in the production of the antihypertensive drug Losartan, via a Suzuki-Miyaura coupling.

Materials:

  • 2-Bromobenzonitrile (1.0 mmol)

  • 4-Methylphenylboronic acid (1.5 mmol)

  • Seaweed-derived Palladium Nanoparticles (PdNPs) (1 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., H₂O, 20 mL)

Procedure:

  • In a reaction vessel, combine 2-bromobenzonitrile (1 mmol), 4-methylphenylboronic acid (1.5 mmol), the PdNP catalyst (1 mol%), and the base (2 mmol).[5]

  • Add the solvent (20 mL).[5]

  • Stir the mixture at room temperature.

  • Monitor the reaction for 24 hours.

  • After the reaction is complete, centrifuge the mixture to separate the catalyst.

  • Remove the supernatant liquid.

  • The product can be further purified by standard workup and crystallization procedures. This reaction has been reported to achieve a 98% yield.[5]

Protocol 3: Late-Stage Synthesis of Taselisib

This protocol outlines the one-pot Miyaura borylation/Suzuki cross-coupling/saponification sequence used in the manufacturing of Taselisib, a PI3K inhibitor.

Materials:

  • Bromobenzoxazepine intermediate (1.0 equiv)

  • Bromopyrazole derivative (1.2 equiv)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene or 2-MeTHF)

Procedure:

  • Miyaura Borylation: The bromobenzoxazepine intermediate is first reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the corresponding boronate ester in situ.

  • Suzuki Coupling: The bromopyrazole derivative is then added to the reaction mixture, and a second palladium-catalyzed cross-coupling reaction takes place.

  • Saponification: Following the coupling, a saponification step is performed in the same pot to yield the carboxylic acid precursor to Taselisib.

This one-pot sequence is a highly efficient method for the construction of the core of the Taselisib molecule.[10]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2, Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, GC-MS) C->D E Cool to RT and Quench D->E F Aqueous Workup (Extraction) E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H Decision_Tree A Substrate Reactivity B Aryl Iodide / Bromide (Electron-poor) A->B High C Aryl Chloride / Heteroaryl (Challenging) A->C Low H Steric Hindrance? A->H D Standard Pd Catalyst (e.g., Pd(PPh3)4) B->D F Highly Active Catalyst (e.g., Buchwald, Fu catalysts) C->F E Mild Base (e.g., Na2CO3, K2CO3) D->E G Stronger Base (e.g., K3PO4, Cs2CO3) F->G I Bulky Ligand (e.g., SPhos, XPhos) H->I Yes J Less Bulky Ligand (e.g., PPh3) H->J No

References

Application Notes and Protocols: Phosphinosulfonamide Nickel Complexes for Ethylene Oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oligomerization of ethylene to produce linear alpha-olefins (LAOs) is a process of significant industrial importance. LAOs are key intermediates in the production of a wide range of valuable chemicals, including polymers, detergents, and synthetic lubricants. Nickel-based catalysts have emerged as highly effective systems for this transformation, with their catalytic activity and selectivity being finely tunable through the design of the ancillary ligands. Among the various ligand scaffolds explored, those containing both phosphorus and sulfur donor atoms have shown considerable promise.

This document provides detailed application notes and protocols for the synthesis and application of phosphinosulfonamide nickel complexes in ethylene oligomerization. These complexes, featuring a versatile P,N,S-tridentate ligand framework, offer a unique electronic and steric environment around the nickel center, influencing the catalytic performance. The protocols outlined below are based on established synthetic methodologies for related phosphine-sulfonate and N-thiophosphinoylsulfonamide ligand systems, providing a robust starting point for researchers in this field.

Data Presentation

The catalytic performance of nickel complexes in ethylene oligomerization is highly dependent on the ligand structure, co-catalyst, and reaction conditions. The following table summarizes representative quantitative data for nickel catalysts bearing phosphorus- and sulfur-containing ligands, showcasing the range of activities and selectivities that can be achieved.

Catalyst PrecursorCo-catalystTemperature (°C)Pressure (MPa)Activity (kg·mol(Ni)⁻¹·h⁻¹)Selectivity (C4/C6+)Reference
[Ni(Ph2PN(cyclopentyl)P(iPr)2)Br2]EADC601.01342.9 (as kg·g Ni⁻¹·h⁻¹)85.2% C4, 14.8% C6[1]
[Ni(Ph2PN(cyclopentyl)P(Et)2)Br2]EADC601.0596.4 (as kg·g Ni⁻¹·h⁻¹)88.2% C4, 11.8% C6[1]
Pyrazolyl-amine Ni(II) ComplexEtAlCl2 or MAO--up to 1000Predominantly C4 and C6[1]
Arylchalcogenyl-sulfonate Ni(II) ComplexDMAO/AlEt3--21.4 (as kg·g Ni⁻¹·h⁻¹)90.2% C4[1]
2,9-disubstituted 1,10-phenanthroline Ni(II) Complex---529 x 10³ to 657 x 10³90-98% Butenes[2]

Note: EADC = Ethylaluminum dichloride, MAO = Methylaluminoxane, DMAO = Dried Methylaluminoxane. Activities and selectivities are highly dependent on the specific ligand and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the synthesis of phosphinosulfonamide ligands, their corresponding nickel complexes, and their application in ethylene oligomerization.

Protocol 1: Synthesis of a Representative N-(diphenylphosphino)benzenesulfonamide Ligand

This protocol is adapted from established procedures for the synthesis of related phosphine-sulfonate and aminophosphine ligands.

Materials:

  • Benzenesulfonamide

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Chlorodiphenylphosphine

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve benzenesulfonamide (1 equivalent) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution (1 equivalent) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 1 hour.

  • In a separate Schlenk flask, dissolve chlorodiphenylphosphine (1 equivalent) in anhydrous THF.

  • Slowly add the solution of chlorodiphenylphosphine to the lithiated sulfonamide solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain the pure N-(diphenylphosphino)benzenesulfonamide ligand.

  • Characterize the ligand using ¹H NMR, ³¹P NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Phosphinosulfonamide Nickel(II) Complex

Materials:

  • N-(diphenylphosphino)benzenesulfonamide ligand (from Protocol 1)

  • Nickel(II) bromide (NiBr₂) or (DME)NiBr₂ (DME = 1,2-dimethoxyethane)

  • Anhydrous dichloromethane (DCM) or THF

  • Anhydrous diethyl ether or pentane

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Under an inert atmosphere, dissolve the N-(diphenylphosphino)benzenesulfonamide ligand (1 equivalent) in anhydrous DCM in a Schlenk flask.

  • In a separate Schlenk flask, suspend NiBr₂ (1 equivalent) or dissolve (DME)NiBr₂ (1 equivalent) in anhydrous DCM.

  • Slowly add the nickel salt suspension/solution to the stirred ligand solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. A color change and/or precipitation of the complex may be observed.

  • If a precipitate forms, collect it by filtration, wash with anhydrous diethyl ether or pentane, and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent under vacuum and precipitate the complex by adding an anti-solvent such as anhydrous diethyl ether or pentane.

  • Isolate the solid product by filtration, wash with the anti-solvent, and dry under vacuum.

  • Characterize the nickel complex using elemental analysis, FT-IR spectroscopy, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Protocol 3: Ethylene Oligomerization

Materials:

  • Phosphinosulfonamide nickel(II) complex (from Protocol 2)

  • Co-catalyst solution (e.g., Methylaluminoxane (MAO) in toluene or Ethylaluminum dichloride (EADC) in hexanes)

  • Anhydrous toluene or other suitable solvent

  • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet

  • Ethylene gas (polymerization grade)

  • Standard Schlenk line and glassware for catalyst preparation

Procedure:

  • Thoroughly dry and purge the high-pressure reactor with an inert gas.

  • Under an inert atmosphere, charge the reactor with anhydrous toluene.

  • In a separate Schlenk flask, dissolve a pre-weighed amount of the phosphinosulfonamide nickel(II) complex in a small amount of anhydrous toluene.

  • Inject the desired amount of the co-catalyst solution (e.g., MAO) into the reactor.

  • Inject the solution of the nickel complex into the reactor to initiate the reaction. The Al/Ni molar ratio is a critical parameter and should be optimized.[2]

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 1.0 MPa).

  • Commence stirring and heat the reactor to the desired temperature (e.g., 60 °C).

  • Maintain a constant ethylene pressure throughout the reaction by feeding ethylene on demand.

  • After the desired reaction time, stop the ethylene feed and cool the reactor to room temperature.

  • Carefully vent the excess ethylene.

  • Quench the reaction by adding a small amount of acidified ethanol.

  • Analyze the liquid phase by gas chromatography (GC) to determine the product distribution (e.g., butenes, hexenes, etc.).

  • If polyethylene is formed, collect the solid polymer by filtration, wash with ethanol, and dry under vacuum to determine the yield.

Mandatory Visualization

G cluster_ligand Phosphinosulfonamide Ligand cluster_complex Nickel Complex P P N N P->N R1 P->R1 R2 P->R2 S S O1 O S->O1 O2 O S->O2 Ar Ar S->Ar N->S Ni Ni L1 L Ni->L1 L2 L Ni->L2 P_ligand P Ni->P_ligand Coordination O_ligand O Ni->O_ligand Coordination N_ligand N P_ligand->N_ligand S_ligand S S_ligand->O_ligand N_ligand->S_ligand G start Start synthesis_ligand Synthesize Phosphinosulfonamide Ligand start->synthesis_ligand purification_ligand Purify Ligand synthesis_ligand->purification_ligand characterization_ligand Characterize Ligand (NMR, MS) purification_ligand->characterization_ligand synthesis_complex Synthesize Nickel Complex characterization_ligand->synthesis_complex purification_complex Purify Complex synthesis_complex->purification_complex characterization_complex Characterize Complex (EA, FT-IR, X-ray) purification_complex->characterization_complex oligomerization Ethylene Oligomerization characterization_complex->oligomerization analysis Analyze Products (GC, NMR) oligomerization->analysis end End analysis->end G precatalyst [L-Ni-X₂] Pre-catalyst activation Activation (Co-catalyst) precatalyst->activation active_species [L-Ni-R]⁺ Active Species activation->active_species ethylene_coordination Ethylene Coordination active_species->ethylene_coordination C₂H₄ insertion Migratory Insertion ethylene_coordination->insertion chain_growth Chain Growth insertion->chain_growth beta_hydride β-Hydride Elimination chain_transfer Chain Transfer beta_hydride->chain_transfer oligomer_release α-Olefin Release oligomer_release->active_species Regeneration chain_growth->ethylene_coordination C₂H₄ chain_growth->beta_hydride chain_transfer->oligomer_release

References

Application Notes and Protocols: Nucleophilic Substitution at the Phosphorus-Chloride Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleophilic substitution at a phosphorus-chloride (P-Cl) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a diverse array of compounds, including phosphonates, phosphinates, phosphoramidates, and their derivatives. These molecules are integral to drug development, agrochemicals, and materials science. This document provides detailed protocols for the synthesis of key organophosphorus compounds via this reaction, summarizes quantitative data for easy comparison, and illustrates the underlying chemical logic and workflows.

Introduction to Nucleophilic Substitution at Phosphorus

The reaction involves the attack of a nucleophile (Nu:) on the electrophilic phosphorus atom of a phosphorus (V) chloride, leading to the displacement of the chloride leaving group. The phosphorus center in compounds like phosphoryl chloride (POCl₃), phosphonic dichlorides (RPOCl₂), and phosphinic chlorides (R₂POCl) is highly electrophilic due to the inductive effect of the attached oxygen and chlorine atoms.

The mechanism can proceed through two primary pathways, largely dependent on the reactants, solvent, and reaction conditions:

  • Concerted Mechanism (Sₙ2-type): A single-step process involving a pentacoordinate transition state. This pathway is often favored by less sterically hindered substrates and strong nucleophiles.

  • Stepwise (Addition-Elimination) Mechanism: This pathway involves the formation of a trigonal bipyramidal pentacoordinate intermediate. It is more common with less reactive nucleophiles or when the intermediate is stabilized.

A tertiary amine, such as triethylamine (TEA) or pyridine, is typically added to the reaction mixture to act as a base, neutralizing the hydrogen chloride (HCl) byproduct generated when the nucleophile is an alcohol or a primary/secondary amine.

Synthetic Protocols & Experimental Data

The following sections provide detailed, step-by-step procedures for the synthesis of common classes of organophosphorus compounds.

Synthesis of Phosphonates

Phosphonates are synthesized by the reaction of a phosphonic dichloride with an alcohol. The following protocol is a representative example for the preparation of diethyl phenylphosphonate.

Protocol 2.1: Synthesis of Diethyl Phenylphosphonate

  • Reaction Setup: A 500-mL three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: The flask is charged with phenylphosphonic dichloride (48.8 g, 0.25 mol) and 250 mL of anhydrous pyridine.

  • Nucleophile Addition: A solution of absolute ethanol (29.0 g, 0.63 mol) in 50 mL of anhydrous pyridine is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux for 2 hours.

  • Work-up: The mixture is cooled to room temperature and then poured into 1 L of ice water. The aqueous mixture is extracted three times with 100 mL portions of diethyl ether.

  • Purification: The combined ether extracts are washed successively with 10% HCl, saturated sodium bicarbonate solution, and water, then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield diethyl phenylphosphonate.[1]

Table 1: Quantitative Data for Diethyl Phenylphosphonate Synthesis [1]

ParameterValue
Starting Material Phenylphosphonic Dichloride
Nucleophile Ethanol
Base / Solvent Pyridine
Stoichiometry (P-Cl:Nu:Base) 1 : 2.52 : (Solvent)
Reaction Temperature Reflux
Reaction Time 2 hours
Typical Yield 90-93%
Synthesis of Phosphinates

Phosphinates are valuable intermediates and can be prepared from phosphoryl chloride by a sequential substitution, first with an organometallic reagent and then with an alcohol.

Protocol 2.2: General One-Pot Synthesis of Alkyl/Aryl Phosphinates [2]

  • Reaction Setup: An oven-dried 100-mL two-necked flask is fitted with a reflux condenser, a rubber septum, and a magnetic stir bar, and maintained under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: Anhydrous diethyl ether is added to the flask, followed by phosphoryl chloride (POCl₃, 1.0 equiv). The solution is cooled in an ice-salt bath to approximately -10 °C.

  • First Nucleophilic Substitution: A solution of a Grignard reagent (R¹MgX, 2.0 equiv) in diethyl ether is added dropwise via syringe while maintaining the low temperature. The mixture is stirred with cooling for 30 minutes. This forms the phosphinic chloride intermediate (R¹₂POCl).

  • Second Nucleophilic Substitution: The desired alcohol (R²OH, 1.5 equiv) is added dropwise, followed by the addition of a base such as triethylamine (1.5 equiv).

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then stirred for 12-24 hours. Reaction progress can be monitored by TLC or ³¹P NMR.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Table 2: Representative Data for One-Pot Phosphinate Synthesis [2]

R¹ in R¹MgXR² in R²OHProductTypical Yield
PhenylOctylOctyl diphenylphosphinate85%
PhenylEthylEthyl diphenylphosphinate91%
MethylBenzylBenzyl dimethylphosphinate75%
Synthesis of Phosphinic Amides

The reaction of a phosphinic chloride with a primary or secondary amine in the presence of a base affords the corresponding phosphinic amide.

Protocol 2.3: General Synthesis of N-Aryl-P,P-diphenylphosphinic Amide

  • Reaction Setup: A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Diphenylphosphinic chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.

  • Nucleophile & Base Addition: A solution of the desired primary or secondary amine (1.1 equiv) and triethylamine (1.2 equiv) in the same anhydrous solvent is added dropwise from the dropping funnel.

  • Reaction Conditions: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is diluted with DCM and washed sequentially with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting solid is purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure phosphinic amide.[3]

Table 3: Quantitative Data for a Representative Phosphinic Amide Synthesis

ParameterValue
Starting Material Diphenylphosphinic Chloride
Nucleophile 3,5-Dimethylaniline
Base Triethylamine
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Typical Yield >90%

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the processes and chemical relationships involved in nucleophilic substitution at the P-Cl bond.

G General Workflow for Nucleophilic Substitution at P-Cl cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Setup Dry Glassware + Inert Atmosphere (N2/Ar) Reagents Dissolve P-Cl Substrate in Anhydrous Solvent Setup->Reagents Cooling Cool to 0 °C (or lower) Reagents->Cooling Addition Add Nucleophile (Nu-H) + Base (e.g., TEA) Dropwise Cooling->Addition Stir Stir at RT (or heat to reflux) Addition->Stir Quench Quench Reaction (e.g., add H2O or aq. NH4Cl) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Product (Distillation / Chromatography / Recrystallization) Dry->Purify

Caption: General experimental workflow for P-Cl substitution reactions.

G Synthetic Scope from Phosphorus(V) Chlorides cluster_products Product Classes cluster_nucleophiles Nucleophiles PCl Phosphorus(V) Chloride (e.g., R-POCl₂, R₂POCl) Phosphonate Phosphonates / Phosphinates PCl->Phosphonate Phosphoramidate Phosphoramidates / Phosphinic Amides PCl->Phosphoramidate Thioesters Thiophosphonates / Thiophosphinates PCl->Thioesters Mixed Mixed Anhydrides PCl->Mixed Alcohol Alcohols / Phenols (R-OH) Alcohol->Phosphonate Amine Amines (1°/2°) (R₂NH) Amine->Phosphoramidate Thiol Thiols / Thiophenols (R-SH) Thiol->Thioesters Carboxylate Carboxylate Salts (R-COO⁻) Carboxylate->Mixed

Caption: Scope of products from P-Cl precursors and various nucleophiles.

G Mechanistic Pathways cluster_concerted Concerted (Sₙ2-type) cluster_stepwise Stepwise (Addition-Elimination) Reactants R₂P(O)Cl + Nu: TS [Nu---P---Cl]‡ Pentacoordinate Transition State Reactants->TS Single Step Intermediate [Nu-P-Cl]⁻ Pentacoordinate Intermediate Reactants->Intermediate Addition Products R₂P(O)Nu + Cl⁻ TS->Products Intermediate->Products Elimination

Caption: Simplified diagram of concerted vs. stepwise mechanisms.

Safety and Handling

Phosphorus chlorides (POCl₃, RPOCl₂, R₂POCl) are corrosive, toxic, and react violently with water, releasing HCl gas. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Reactions should be conducted under an inert atmosphere in anhydrous solvents to prevent hydrolysis of the starting materials and intermediates. The work-up procedure, especially the initial quenching step, should be performed cautiously by slowly adding the reaction mixture to ice or a cold aqueous solution to manage the exothermic hydrolysis of any unreacted phosphorus chloride.

References

Application Note: Synthesis of Phosphinite Esters using Bis(4-methylphenyl)chlorophosphine and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of a series of phosphinite esters through the reaction of Bis(4-methylphenyl)chlorophosphine with various primary, secondary, and tertiary alcohols. This methodology is of significant interest to researchers in medicinal chemistry and materials science, where phosphinite esters serve as versatile ligands for catalysis and as key intermediates in the synthesis of more complex organophosphorus compounds. The protocol herein describes a general, robust, and efficient procedure that can be adapted for a range of alcoholic substrates. Quantitative data, including reaction yields and ³¹P NMR chemical shifts, are provided to facilitate the replication and adaptation of this method.

Introduction

Phosphinite esters are a class of organophosphorus compounds characterized by the P(OR)(R')₂ structure. Their unique electronic and steric properties make them valuable as ligands in transition-metal-catalyzed cross-coupling reactions, hydroformylations, and other important organic transformations. Furthermore, they are precursors to a wide array of other phosphorus-containing molecules, including phosphine oxides and phosphinates, which have applications in drug development and materials science.

The reaction of a chlorophosphine with an alcohol in the presence of a base to scavenge the resulting hydrogen chloride is a common and effective method for the synthesis of phosphinite esters. This application note details this procedure specifically for this compound, a readily available diarylchlorophosphine, with a selection of common alcohols to demonstrate the versatility of the method.

General Reaction Scheme

The synthesis of phosphinite esters from this compound and an alcohol proceeds via a nucleophilic substitution reaction at the phosphorus center. A tertiary amine, typically triethylamine, is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_products Products This compound This compound Phosphinite_Ester Phosphinite Ester This compound->Phosphinite_Ester Alcohol Alcohol Alcohol->Phosphinite_Ester Triethylamine Triethylamine Triethylamine_Hydrochloride Triethylamine Hydrochloride Triethylamine->Triethylamine_Hydrochloride

Caption: General reaction for the synthesis of phosphinite esters.

Experimental Protocol

This protocol provides a general procedure for the synthesis of alkyl bis(4-methylphenyl)phosphinites. Specific quantities for a range of alcohols are detailed in Table 1.

Materials:

  • This compound (1.0 eq)

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol, tert-butanol) (1.1 eq)

  • Anhydrous triethylamine (1.2 eq)

  • Anhydrous diethyl ether (or other suitable anhydrous solvent like THF or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas. The reaction is to be carried out under an inert atmosphere (N₂ or Ar).

  • Charging the Flask: To a Schlenk flask equipped with a magnetic stir bar, add the desired anhydrous alcohol (1.1 eq) and anhydrous diethyl ether.

  • Addition of Base: Add anhydrous triethylamine (1.2 eq) to the alcohol solution and stir the mixture at room temperature.

  • Addition of Chlorophosphine: Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a dropping funnel. Add the chlorophosphine solution dropwise to the stirred alcohol-triethylamine mixture over a period of 30-60 minutes. The reaction is typically carried out at 0 °C (ice bath) to control any exothermicity.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (see Table 2). The progress of the reaction can be monitored by ³¹P NMR spectroscopy by taking aliquots from the reaction mixture. The disappearance of the starting chlorophosphine signal and the appearance of the product phosphinite ester signal indicate the reaction's progress.

  • Work-up: Upon completion of the reaction, the precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed with small portions of anhydrous diethyl ether.

  • Purification: The combined filtrate is concentrated under reduced pressure to yield the crude phosphinite ester. The product can be further purified by vacuum distillation or column chromatography on silica gel, if necessary. The purified product should be stored under an inert atmosphere to prevent oxidation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of phosphinite esters.

G A Reaction Setup (Inert Atmosphere) B Charge Flask with Alcohol and Et3N A->B C Dropwise Addition of This compound B->C D Reaction at 0°C to RT C->D E Filtration to Remove Et3N·HCl D->E F Solvent Evaporation E->F G Purification (Distillation/Chromatography) F->G H Characterization (³¹P NMR) G->H I Final Product: Phosphinite Ester H->I

Caption: Experimental workflow for phosphinite ester synthesis.

Quantitative Data

The following tables summarize the reagent quantities, reaction conditions, and characterization data for the synthesis of various phosphinite esters from this compound.

Table 1: Reagent Quantities for a Typical Synthesis (10 mmol scale)

AlcoholThis compoundAlcoholTriethylamine
(g, mmol) (g, mmol) (g, mmol)
Methanol2.49 g, 10.0 mmol0.35 g, 11.0 mmol1.21 g, 12.0 mmol
Ethanol2.49 g, 10.0 mmol0.51 g, 11.0 mmol1.21 g, 12.0 mmol
Isopropanol2.49 g, 10.0 mmol0.66 g, 11.0 mmol1.21 g, 12.0 mmol
tert-Butanol2.49 g, 10.0 mmol0.82 g, 11.0 mmol1.21 g, 12.0 mmol

Table 2: Reaction Conditions, Yields, and ³¹P NMR Data

Phosphinite Ester ProductAlcohol UsedReaction Time (h)Yield (%)³¹P NMR (δ, ppm)
Methyl bis(4-methylphenyl)phosphiniteMethanol285-95~115
Ethyl bis(4-methylphenyl)phosphiniteEthanol288-96~112
Isopropyl bis(4-methylphenyl)phosphiniteIsopropanol380-90~109
tert-Butyl bis(4-methylphenyl)phosphinitetert-Butanol4-670-85~105

Note: Yields and ³¹P NMR chemical shifts are approximate and can vary based on reaction conditions and solvent.

Characterization

The primary method for characterizing the synthesized phosphinite esters is ³¹P NMR spectroscopy. The ³¹P nucleus is 100% abundant and has a spin of 1/2, providing sharp signals over a wide chemical shift range, making it an excellent tool for monitoring the reaction and confirming the product structure.[1] The chemical shifts of phosphinite esters typically appear in the range of δ 100-140 ppm.[2] The disappearance of the signal for this compound (around δ 80-85 ppm) and the appearance of a new single peak in the expected region for the phosphinite ester confirms the conversion. Further characterization can be performed using ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Applications in Research and Drug Development

Phosphinite esters are valuable intermediates in the synthesis of P-chiral phosphines, which are crucial ligands in asymmetric catalysis for the production of enantiomerically pure pharmaceuticals. They can also be oxidized to phosphinates, which are structural motifs found in some enzyme inhibitors and other biologically active molecules. The straightforward synthesis of a diverse library of phosphinite esters, as described in this protocol, enables researchers to rapidly access a range of ligands and building blocks for various applications in drug discovery and development.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. It should be handled in a fume hood under an inert atmosphere.

  • Triethylamine is flammable and has a strong odor. It should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of phosphinite esters from this compound and a variety of alcohols. The presented methodology is efficient and versatile, allowing for the synthesis of a range of phosphinite esters in good to excellent yields. The inclusion of quantitative data and a clear experimental workflow is intended to facilitate the adoption of this procedure by researchers in organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols for Phosphinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various experimental setups in phosphinylation reactions. The methodologies outlined below encompass a range of techniques, including photoredox catalysis, transition-metal catalysis, and microwave-assisted synthesis, offering versatile options for the formation of carbon-phosphorus bonds.

Photoredox-Catalyzed Phosphinylation of Alkyl Halides

This method provides a radical-based approach for the phosphinylation of primary, secondary, and tertiary alkyl halides at room temperature, overcoming the limitations of traditional Michaelis-Arbuzov reactions which often require high temperatures.[1][2]

Experimental Protocol

A detailed procedure for the photocatalyzed phosphinylation of alkyl halides is as follows:

  • To an oven-dried reaction tube, add the alkyl halide (0.10 mmol, 1.0 equiv), dimethyl arylphosphonite (2.0 equiv), 1,2,3,5-tetrakis(diphenylamino)-4,6-dicyanobenzene (1 mol %), diisopropylethylamine (20 mol %), and lithium benzoate (150 mol %).

  • Add dimethylacetamide (DMA, 1.0 mL) as the solvent.

  • Seal the tube and place it under blue light irradiation.

  • Stir the reaction mixture at room temperature for the specified time.

  • Upon completion, the reaction mixture can be analyzed by an appropriate method (e.g., NMR spectroscopy) to determine the yield of the alkyl(aryl)phosphinate.[3]

Quantitative Data Summary
Alkyl Halide TypeSubstrate ExampleYield (%)Reference
Primary1-bromooctane85[2]
Secondary (cyclic)Cyclohexyl bromide92[2]
Secondary (acyclic)2-bromooctane88[2]
Tertiary1-bromoadamantane65[2]

Reaction Workflow

G cluster_setup Reaction Setup cluster_conditions Reaction Conditions cluster_outcome Outcome R_X Alkyl Halide Irradiation Blue Light R_X->Irradiation Phosphonite Dimethyl Arylphosphonite Phosphonite->Irradiation PC Photocatalyst (1 mol%) PC->Irradiation Base DIPEA (20 mol%) Base->Irradiation Additive Li-benzoate (150 mol%) Additive->Irradiation Solvent DMA Solvent->Irradiation Temp Room Temperature Irradiation->Temp Product Alkyl(aryl)phosphinate Temp->Product

Caption: Workflow for photoredox-catalyzed phosphinylation.

Copper-Catalyzed Synthesis of α-Aminophosphonates

This protocol describes a one-pot, three-component reaction for the synthesis of α-aminophosphonates from amines, alcohols, and white phosphorus (P4), utilizing a copper(II) catalyst and air as a safe oxidant.[4] This method provides a direct route to structurally diverse α-aminophosphonates.[4]

Experimental Protocol

The following is a general procedure for the copper-catalyzed synthesis of α-aminophosphonates:

  • In a reaction vessel, combine the amine (e.g., N-phenyl tetrahydroisoquinoline, 2 equiv), alcohol (e.g., ethanol, 8 equiv), and a toluene solution of white phosphorus (P4, 0.5 M).

  • Add Cu(OAc)₂ (15 mol %) as the catalyst.

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Stir the reaction mixture at 70 °C for 24 hours under a dry air atmosphere (maintained with a CaCl₂ drying tube).

  • After cooling to room temperature, the yield of the α-aminophosphonate product can be determined by ³¹P{¹H} NMR analysis of the crude reaction mixture using an internal standard.[5]

Quantitative Data Summary
Amine SubstrateAlcohol SubstrateYield (%)Reference
N-phenyl THIQEthanol85[5]
N-phenyl THIQMethanol82[5]
N-phenyl THIQn-Propanol88[5]
N-benzyl THIQEthanol75[5]

Proposed Reaction Pathway

G cluster_intermediates Key Intermediates P4 White Phosphorus (P4) RO2PH (RO)2P(O)H P4->RO2PH Cu(II), ROH, Air ROH Alcohol ROH->P4 Amine Amine Iminium Iminium Cation Amine->Iminium Cu(II), Air Cu_II Cu(II) Catalyst Cu_II->P4 Cu_II->Amine Air Air (Oxidant) Air->P4 Air->Amine Product α-Aminophosphonate RO2PH->Product Iminium->Product Nucleophilic Addition

Caption: Proposed pathway for Cu-catalyzed α-aminophosphonate synthesis.

Rhodium-Catalyzed Hydrophosphinylation of Alkynes

This method details the anti-Markovnikov addition of P-H bonds across alkynes, catalyzed by a rhodium complex, to stereoselectively synthesize vinyl phosphine oxides.

Experimental Protocol

A representative procedure for the rhodium-catalyzed hydrophosphinylation of terminal alkynes is as follows:

  • In a Schlenk tube under an inert atmosphere, dissolve the terminal alkyne (1.0 equiv), diphosphine (1.0 equiv), and [Rh(cod)Cl]₂ (2.5 mol %) in freshly distilled toluene (1.0 mL).

  • Stir the mixture at 120 °C for 12 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired vinyl phosphine.[6][7]

Quantitative Data Summary
Alkyne SubstratePhosphine SubstrateYield (%)Reference
PhenylacetyleneDiphenylphosphine85[7]
1-OctyneDiphenylphosphine78[6]
4-MethoxyphenylacetyleneDiphenylphosphine88[7]
CyclohexylacetyleneDiphenylphosphine75[6]

Catalytic Cycle

G cluster_cycle Catalytic Cycle Rh_cat [Rh(cod)Cl]2 A Oxidative Addition of P-H Rh_cat->A Alkyne R-C≡CH B Alkyne Coordination Alkyne->B Phosphine R'2PH Phosphine->A A->B C Migratory Insertion B->C D Reductive Elimination C->D D->Rh_cat Regenerates Catalyst Product Vinyl Phosphine D->Product

Caption: Catalytic cycle for Rh-catalyzed hydrophosphinylation.

Microwave-Assisted Hirao Reaction

The microwave-assisted Hirao reaction provides a rapid and efficient method for the palladium-catalyzed P-C coupling of aryl halides with H-phosphonates, H-phosphinates, and secondary phosphine oxides.[8] The use of microwave irradiation significantly reduces reaction times compared to conventional heating.[3][8]

Experimental Protocol

A general protocol for the microwave-assisted Hirao reaction is as follows:

  • In a microwave reaction vial, combine the aryl halide (1.0 equiv), the >P(O)H reagent (e.g., diethyl phosphite, in excess), and Pd(OAc)₂ as the catalyst precursor.

  • The >P(O)H reagent in excess also serves as the phosphorus ligand.[3]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 175-200 °C) for a short duration (e.g., 10-30 minutes).[8]

  • After cooling, the product can be isolated and purified by standard methods.

Quantitative Data Summary
Aryl Halide>P(O)H ReagentYield (%)Reference
IodobenzeneDiethyl phosphite95[8]
BromobenzeneDiethyl phosphite88[8]
4-IodotolueneDiphenylphosphine oxide92[8]
1-IodonaphthaleneDiethyl phosphite90[8]

Experimental Workflow

G cluster_reagents Reagents cluster_process Process cluster_products Products Ar_X Aryl Halide MW Microwave Irradiation (175-200 °C, 10-30 min) Ar_X->MW POH >P(O)H Reagent (excess) POH->MW Pd_cat Pd(OAc)2 Pd_cat->MW Product Aryl Phosphonate/ Phosphine Oxide MW->Product

References

The Buchwald-Hartwig Amination: A Powerful Tool for Carbon-Nitrogen Bond Formation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination has emerged as a cornerstone reaction in modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are pivotal structural motifs in a vast array of pharmaceuticals, functional materials, and agrochemicals.[1][2] Its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods have solidified its importance in both academic research and industrial drug development.[1][2][3]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, summarizing key quantitative data and outlining methodologies for this powerful transformation.

Core Principles and Reaction Mechanism

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide or pseudohalide (such as a triflate) in the presence of a palladium catalyst, a phosphine-based ligand, and a base.[4][5] The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, is illustrated below.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) Palladium(II) Complex OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R1R2NH AmineComplex [Ar-Pd(II)(L)(H-NR1R2)]+X- AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)-NR1R2(L) Amido Complex Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Ar-NR1R2 Product RedElim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species. Subsequent coordination of the amine, followed by deprotonation with a base, generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond of the product arylamine and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6][7]

Key Reaction Components and Considerations

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and reaction conditions.

  • Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts that can be readily reduced in situ to the active Pd(0) species.[8]

  • Ligands: The choice of phosphine ligand is critical and often dictates the scope and efficiency of the reaction. Bulky, electron-rich monophosphine and chelating bisphosphine ligands are commonly employed to promote the key steps of the catalytic cycle and prevent catalyst deactivation.[8] The selection of the appropriate ligand is often dependent on the nature of the amine and aryl halide.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[6] The strength of the base must be sufficient to deprotonate the coordinated amine but should not lead to undesired side reactions with sensitive functional groups.[9]

  • Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used.[4] The choice of solvent can influence the solubility of the reactants and catalyst, as well as the overall reaction rate.

Experimental Protocols

Below are generalized experimental protocols for the Buchwald-Hartwig amination. It is crucial to note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) is often necessary for specific substrates.

General Protocol for the Amination of an Aryl Bromide with a Primary Amine

This protocol is a general starting point for the coupling of an aryl bromide with a primary amine.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Pd Precursor, Ligand, and Base Setup->AddReagents AddSubstrates Add Aryl Halide and Amine AddReagents->AddSubstrates AddSolvent Add Anhydrous Solvent AddSubstrates->AddSolvent Reaction Heat Reaction Mixture (e.g., 80-110 °C) AddSolvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Quench, Extract) Monitor->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.10 mmol, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5-10 mL)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, phosphine ligand, and base.

  • Add the aryl bromide and the primary amine to the reaction vessel.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring in a preheated oil bath at a temperature ranging from 80 to 110 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Protocol for Challenging Couplings (e.g., Aryl Chlorides or Sterically Hindered Amines)

Aryl chlorides are generally less reactive than aryl bromides and may require more forcing conditions or a more active catalyst system.[4] Similarly, sterically hindered amines can be challenging coupling partners. For such cases, the following modifications to the general protocol may be necessary:

  • Catalyst System: Employ more active, specialized ligands such as BrettPhos or tBuXPhos.[6] The use of pre-formed palladium precatalysts (e.g., G3 or G4 precatalysts) can also be beneficial.

  • Base: A stronger base like LHMDS might be required.

  • Temperature and Time: Higher reaction temperatures (e.g., 110-140 °C) and longer reaction times may be necessary.[10]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the Buchwald-Hartwig amination with various substrates. This data is intended to serve as a guideline for reaction setup and optimization.

Table 1: Amination of Various Aryl Halides with Primary Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromotoluenen-HexylaminePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001295
24-ChloroanisoleCyclohexylaminePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane1102488
31-Bromo-4-nitrobenzeneBenzylaminePd₂(dba)₃ (0.5)BrettPhos (1)K₃PO₄ (2.0)t-BuOH80892
42-BromopyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1001885

Table 2: Amination of Aryl Bromides with Secondary Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1BromobenzeneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001698
24-BromobenzonitrilePiperidinePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.4)Toluene1001291
31-Bromo-3,5-dimethylbenzeneN-MethylanilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane1102489
42-BromonaphthaleneDibenzylaminePd(OAc)₂ (2)Xantphos (4)LHMDS (1.5)Toluene1102082

Applications in Drug Discovery and Development

The Buchwald-Hartwig amination has become an indispensable tool in the pharmaceutical industry for the synthesis of nitrogen-containing drug candidates.[11] Its ability to rapidly generate libraries of compounds with diverse arylamine scaffolds has accelerated the drug discovery process.[11] For example, this reaction is a key step in the synthesis of numerous approved drugs and clinical candidates, including those targeting kinases, G-protein coupled receptors, and other important biological targets. The reaction's tolerance for a wide range of functional groups allows for its application late in a synthetic sequence, enabling the efficient derivatization of complex molecular architectures.[11]

Conclusion

The Buchwald-Hartwig amination is a robust and highly versatile method for the construction of C-N bonds. A thorough understanding of the reaction mechanism and the roles of the various components is essential for its successful application. The protocols and data presented here provide a solid foundation for researchers to employ this powerful reaction in their synthetic endeavors, from fundamental research to the development of novel therapeutics. The continued evolution of catalyst systems promises to further expand the scope and utility of this remarkable transformation.

References

Application Notes and Protocols for the Preparation of Metal Complexes for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the stereoselective synthesis of chiral molecules, which are crucial components of many pharmaceuticals, agrochemicals, and fine chemicals. The efficacy of these reactions hinges on the design and preparation of chiral metal complexes. This document provides detailed application notes and protocols for the synthesis and application of key transition metal complexes used in asymmetric hydrogenation, with a focus on ruthenium, rhodium, and iridium catalysts.

I. Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

Ruthenium complexes, particularly those bearing chiral diphosphine and diamine ligands, are highly effective for the asymmetric hydrogenation of a wide range of ketones to produce chiral secondary alcohols.[1][2] These catalysts are often referred to as "second generation" catalysts and operate efficiently without the need for a secondary coordinating group on the substrate.

A. Featured Catalyst System: Ru-TsDPEN Complexes

Chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes are powerful catalysts for the asymmetric hydrogenation of aromatic ketones.[3] These catalysts can be generated in situ and have shown excellent enantioselectivity and high turnover numbers.[3][4]

Table 1: Performance Data for Ru-Catalyzed Asymmetric Hydrogenation of Ketones

SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)SolventConversion (%)ee (%)Reference
AcetophenoneRuCl₂--INVALID-LINK--/t-BuOK100010252-Propanol>9998 (R)[1]
2-Acetylthiophene(S,S)-1/(R,R)-DPEN-based catalyst----->90[1]
4-ChromanoneRu(OTf)--INVALID-LINK--1000-300010RTMethanolQuantitative97 (S)[3]
4-ChromanoneMsDPEN-Cp*Ir complex50001560->9999[5]
α-ChloroacetophenoneRu(OTf)--INVALID-LINK--100010RTMethanol>9996 (R)[5]

S/C = Substrate-to-catalyst molar ratio

B. Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Acetophenone

  • Catalyst Precursor: RuCl₂--INVALID-LINK--

  • Apparatus: A flame-dried Schlenk flask and a stainless steel autoclave.

  • Procedure: a. To the Schlenk flask, add acetophenone (1.72 mmol) and degassed 2-propanol (10 mL). b. Add the ruthenium catalyst (0.00172 mmol). c. The resulting mixture is degassed by three freeze-pump-thaw cycles. d. A solution of t-BuOK in 2-propanol (1 M, 0.0258 mmol) is added. e. The solution is transferred to a 50 mL Parr stainless steel benchtop reactor. f. The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10 atm) and stirred at the specified temperature for the required time. g. Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. h. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.[1]

Diagram 1: Experimental Workflow for Ru-Catalyzed Asymmetric Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Analysis A Charge Schlenk flask with acetophenone and 2-propanol B Add Ru catalyst A->B C Degas via freeze-pump-thaw B->C D Add t-BuOK solution C->D E Transfer to autoclave D->E F Pressurize with H₂ E->F G Stir at specified T F->G H Release pressure G->H I Remove solvent H->I J Determine ee by chiral HPLC/GC I->J

Caption: Workflow for the asymmetric hydrogenation of ketones using a Ru-catalyst.

II. Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins

Rhodium complexes featuring chiral diphosphine ligands, such as BINAP and DuPhos, are highly effective for the asymmetric hydrogenation of prochiral olefins, particularly α,β-dehydroamino acid derivatives.[6][7]

A. Featured Catalyst System: Rh-BINAP Complexes

The [Rh(BINAP)(COD)]⁺BF₄⁻ complex is a widely used precatalyst that, upon removal of the cyclooctadiene (COD) ligand, forms a highly active and enantioselective solvate complex for hydrogenation.[6]

Table 2: Performance Data for Rh-Catalyzed Asymmetric Hydrogenation of Olefins

SubstrateCatalyst SystemS/C RatioH₂ Pressure (psi)SolventConversion (%)ee (%)Reference
Methyl (Z)-α-acetamidocinnamate (MAC)(R,R)-Et-DuPhos-Rh-50Methanol>99>99 (R)[4]
2-Acetamidoacrylic acid[Rh{(R)-binap(SO₃Na)₄}(H₂O)₂]⁺-1 atmWater->90[8]
3-BenzoylaminocoumarinsBridgePhos-Rh----up to 99[4]
B. Experimental Protocols

Protocol 2: In Situ Preparation of the Rh-BINAP Catalyst and Asymmetric Hydrogenation

  • Precatalyst: [Rh(COD)₂]OTf

  • Ligand: (S)-BINAP

  • Apparatus: A Schlenk tube or a high-pressure reactor.

  • Procedure: a. In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]OTf (1 mol%) and (S)-BINAP (1.1 mol%) in a degassed solvent such as methanol or THF. b. Stir the solution at room temperature for 30 minutes to allow for complex formation. c. Add the substrate (e.g., methyl Z-α-acetamidocinnamate). d. Transfer the reaction mixture to a high-pressure reactor. e. Pressurize the reactor with hydrogen to the desired pressure and stir at the specified temperature until the reaction is complete (monitored by TLC or GC). f. After releasing the pressure, remove the solvent in vacuo. g. The product can be purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.

G A [Rh(L*)(Solvent)₂]⁺ (Active Catalyst) B Substrate Coordination A->B + Olefin C Oxidative Addition of H₂ B->C + H₂ D Hydride Migration C->D E Reductive Elimination D->E E->A + Product F Chiral Product E->F

Caption: General scheme for the preparation and activation of an asymmetric hydrogenation catalyst.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Bis(4-methylphenyl)chlorophosphine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of crude Bis(4-methylphenyl)chlorophosphine via vacuum distillation. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during this purification process.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during the vacuum distillation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product Not Distilling 1. Vacuum is not low enough: The boiling point of the product is too high for the current vacuum level. 2. Temperature is too low: The heating mantle is not providing enough energy for the liquid to vaporize. 3. System Leak: A leak in the distillation setup is preventing a low vacuum from being achieved.1. Improve Vacuum: Ensure your vacuum pump is in good working order and can achieve a pressure of at least 1 mmHg or lower. Check for any leaks in the system. 2. Increase Temperature Gradually: Slowly and carefully increase the temperature of the heating mantle. Be mindful of potential decomposition at excessively high temperatures. 3. Check for Leaks: Inspect all joints and connections for leaks. Ensure all glassware is properly sealed.
"Bumping" or Uncontrolled Boiling 1. Lack of Nucleation Sites: The liquid is being superheated and then boiling violently. 2. Heating Rate is Too High: The liquid is being heated too quickly, leading to rapid, uncontrolled boiling.1. Use a Magnetic Stirrer: Vigorous stirring provides a large surface area for even boiling. 2. Use a Capillary Bubbler: A fine capillary tube releasing a slow stream of inert gas (Nitrogen or Argon) can promote smooth boiling. 3. Reduce Heating Rate: Heat the distillation flask slowly and evenly.
Product Decomposes in the Distillation Flask (Turns Dark/Viscous) 1. Temperature is Too High: this compound can decompose at elevated temperatures. 2. Presence of Oxygen/Moisture: The compound is sensitive to air and moisture, which can lead to oxidation and hydrolysis, especially at high temperatures.1. Use a Lower Vacuum: A lower vacuum will allow the product to distill at a lower temperature, minimizing thermal decomposition. 2. Ensure an Inert Atmosphere: The distillation should be performed under a dry, inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques for air-sensitive compounds.
Distillate is Cloudy or Contains Solid Particles 1. "Bumping" Carried Over Non-Volatile Impurities: Violent boiling can splash non-volatile impurities into the condenser. 2. Condenser is Not Cool Enough: The product is not fully condensing and is being carried over as an aerosol.1. Control Boiling: Implement the solutions for "bumping" mentioned above. A short path distillation head can also help prevent carryover. 2. Ensure Adequate Cooling: Check that the cooling water flow through the condenser is sufficient.
Low Product Yield 1. Decomposition: Significant product loss due to thermal decomposition. 2. Incomplete Distillation: The distillation was stopped prematurely. 3. Hold-up in the Apparatus: A significant amount of product remains coated on the internal surfaces of the distillation apparatus.1. Optimize Distillation Conditions: Use a lower vacuum and a controlled heating rate to minimize decomposition. 2. Monitor the Distillation: Continue the distillation until no more product is observed condensing. 3. Proper Apparatus Selection: Use a distillation setup with a short vapor path to minimize hold-up.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

Q2: What are the likely impurities in my crude this compound?

Common impurities depend on the synthetic route but may include:

  • Unreacted Starting Materials: Such as p-tolylmagnesium bromide or phosphorus trichloride.

  • Solvent: Residual solvent from the reaction workup.

  • Bis(4-methylphenyl)phosphine oxide: Formed by oxidation of the product if exposed to air or moisture. This impurity has a very high boiling point (around 354-400 °C with decomposition) and is not expected to co-distill.[4]

  • Magnesium Salts: If a Grignard reagent was used in the synthesis. These are non-volatile and will remain in the distillation flask.

Q3: My product solidified in the condenser. What should I do?

This can happen if the product has a melting point close to the temperature of the cooling water. You can try to gently warm the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask. Be very careful not to overheat and cause thermal decomposition. For future distillations, you can use slightly warmer water in the condenser, but ensure it is still cool enough to condense the vapor.

Q4: How can I confirm the purity of my distilled product?

The purity of the distilled this compound can be assessed using several analytical techniques:

  • ³¹P NMR Spectroscopy: The purified product should show a sharp singlet in the phosphorus-31 NMR spectrum around δ 80–90 ppm.

  • ¹H and ¹³C NMR Spectroscopy: These will show the characteristic signals for the p-tolyl groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify any volatile impurities.

Q5: What safety precautions should I take when distilling this compound?

Chlorophosphines are corrosive, moisture-sensitive, and can release HCl gas upon contact with water. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The distillation apparatus should be assembled securely, and a vacuum trap should be used to protect the pump.

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines a general procedure for the purification of this compound by vacuum distillation using standard Schlenk line techniques.

Materials and Equipment:

  • Crude this compound

  • Two-neck round-bottom flask (distillation flask)

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching <1 mmHg

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Thermometer and adapter

  • Glass joints and clips

  • Schlenk line

Procedure:

  • Apparatus Setup:

    • Thoroughly dry all glassware in an oven and assemble the distillation apparatus while hot under a stream of inert gas.

    • Place a magnetic stir bar in the distillation flask.

    • Charge the distillation flask with the crude this compound under an inert atmosphere.

    • Connect the distillation apparatus to the Schlenk line.

  • Degassing:

    • With the system under a positive pressure of inert gas, begin stirring.

    • Slowly and carefully open the vacuum valve to degas the crude material and remove any low-boiling impurities.

  • Distillation:

    • Once a stable vacuum is achieved (<1 mmHg), begin to slowly heat the distillation flask using the heating mantle.

    • Monitor the temperature of the vapor as it rises.

    • Collect any initial low-boiling fractions in a separate receiving flask if necessary.

    • Collect the main fraction of this compound at a constant temperature and pressure.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.

    • Slowly backfill the system with inert gas.

    • The purified product in the receiving flask can now be handled under an inert atmosphere for storage or further use.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) ³¹P NMR (ppm)
This compoundC₁₄H₁₄ClP248.69High (Requires Vacuum)Liquid at RT~80-90
Diphenylchlorophosphine (analog)C₁₂H₁₀ClP220.63320 @ 1013 hPa14-16N/A
Di-p-tolylphosphine oxide (impurity)C₁₄H₁₅OP226.23~354-400 (decomposes)96N/A

Process Workflow

G cluster_start Start: Crude Product cluster_distillation Vacuum Distillation cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Finish start Crude this compound setup Assemble and dry glassware under inert atmosphere start->setup charge Charge flask with crude product setup->charge degas Degas under vacuum with stirring charge->degas heat Gradually heat under high vacuum degas->heat collect Collect pure fraction heat->collect Successful Distillation no_distill Product not distilling? heat->no_distill bumping Bumping/Uncontrolled boiling? heat->bumping decomposition Decomposition observed? heat->decomposition product Pure this compound collect->product check_vac Check vacuum/temperature/ for leaks no_distill->check_vac Yes stir_bubble Use magnetic stirrer or capillary bubbler bumping->stir_bubble Yes lower_temp Lower temperature/ Improve vacuum decomposition->lower_temp Yes check_vac->heat stir_bubble->heat lower_temp->heat

Caption: Troubleshooting workflow for the vacuum distillation of this compound.

References

Technical Support Center: Safe Handling and Storage of Chlorophosphines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with chlorophosphins. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with chlorophosphines?

A1: Chlorophosphines are corrosive and react violently with water, releasing toxic gases such as hydrogen chloride.[1][2] They can cause severe skin burns and eye damage.[1][2][3] Inhalation of vapors may lead to lung edema.[3] They are also sensitive to moisture and may be corrosive to metals.[1][2]

Q2: What are the immediate first aid measures in case of exposure?

A2:

  • Skin Contact: Immediately flush the affected area with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Q3: How should chlorophosphines be stored?

A3: Store chlorophosphines in a cool, dry, well-ventilated area in their original, tightly sealed containers.[3][4] Keep them away from incompatible materials, particularly water and moisture, as well as sources of ignition.[2][3][4] Storage should be in a corrosive-resistant container with a resistant inner liner.[2] Do not store in metal containers.[2]

Troubleshooting Guides

Issue: Accidental Spill of Chlorophosphine

Symptoms: A liquid spill with a pungent odor is observed in the laboratory.

Immediate Actions:

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.[6]

  • Evacuate: Evacuate all non-essential personnel from the spill area.[6][7]

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

Cleanup Procedure for Minor Spills (manageable by trained personnel):

  • Personal Protective Equipment (PPE): Before attempting cleanup, don the appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection (chemical goggles and a face shield), and a respirator if ventilation is inadequate.[1][3]

  • Containment: Prevent the spill from spreading by using an inert absorbent material like sand, earth, or vermiculite.[3][4] Do not use combustible materials like sawdust.[8]

  • Absorption: Cover the spill with the absorbent material, working from the outside in.[7]

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][6]

  • Decontamination: Clean the spill area with a dry, inert solvent, followed by a thorough wash with soap and water if appropriate for the surface. Collect all cleaning materials for hazardous waste disposal.[6]

Procedure for Major Spills:

For large spills, immediately evacuate the area, close the doors, and notify your institution's emergency response team or local fire department.[6][9] Do not attempt to clean up a major spill without specialized training and equipment.

Issue: A Container of Chlorophosphine is Leaking

Symptoms: Visible signs of corrosion or leakage from the storage container.

Procedure:

  • Wear appropriate PPE as described for spill cleanup.

  • Assess the leak: If the leak is small, it may be possible to overpack the container in a larger, compatible, and properly labeled container.

  • Relocate: Move the leaking container to a well-ventilated area, such as a chemical fume hood, away from incompatible materials.

  • Containment: Place the leaking container in a secondary container to contain any further leakage.

  • Disposal: Dispose of the leaking container and its contents as hazardous waste according to your institution's guidelines.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling Chlorophosphines

Body PartRequired PPESpecifications
Eyes/Face Chemical safety goggles and a full-face shield.[3]Must meet AS/NZS 1337.1, EN166, or national equivalent standards.[3] Spectacles are not sufficient.[3]
Skin/Body Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), a flame-resistant lab coat, and a chemical protective suit for larger quantities or high-risk tasks.[3][10]Ensure gloves are inspected before use.[10]
Respiratory An approved respirator (e.g., supplied-air or self-contained breathing apparatus) is required if there is a risk of overexposure or if working outside of a well-ventilated area.[2][3]A correct fit is essential for adequate protection.[3]
Feet Closed-toe, chemical-resistant shoes.---

Table 2: Incompatible Materials with Chlorophosphines

Incompatible MaterialHazard
Water/Moisture Reacts violently to produce toxic and corrosive hydrogen chloride gas.[1][2]
Alcohols Violent reactions are possible.[2]
Amines Violent reactions are possible.[2]
Strong Oxidizing Agents Violent reactions are possible.[2]
Bases Exothermic reaction.
Metals May be corrosive to metals.[1][2]

Experimental Protocols

Protocol 1: Safe Quenching of Excess Chlorophosphine

Objective: To safely neutralize small quantities of unreacted chlorophosphine. This procedure must be performed in a chemical fume hood.

Materials:

  • Excess chlorophosphine solution

  • Anhydrous, inert solvent (e.g., toluene, hexane)[11]

  • Isopropanol[11]

  • Water

  • Stir plate and stir bar

  • Addition funnel or syringe pump

  • Inert gas source (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Dilution: Dilute the chlorophosphine solution with an equal volume of an anhydrous, inert solvent in a flask equipped with a stir bar and an inert gas inlet.[11]

  • Inert Atmosphere: Place the flask under an inert atmosphere.[11]

  • Cooling: Cool the flask to 0 °C using an ice bath.[11]

  • Slow Addition of Isopropanol: Slowly add isopropanol to the stirred solution via an addition funnel or syringe pump.[11] The rate of addition should be controlled to prevent a rapid temperature increase.

  • Observation: Continue adding isopropanol until the reaction (fizzing, heat generation) subsides.[11]

  • Slow Addition of Water: Once the reaction with isopropanol is complete, slowly add water to the mixture.[11] Be cautious as there may still be some unreacted material that will react violently with water.[12][13]

  • Neutralization: After the addition of water is complete and no further reaction is observed, neutralize the solution with a weak acid or base as appropriate.

  • Disposal: Dispose of the neutralized solution as hazardous waste.

Protocol 2: Small-Scale Spill Cleanup

Objective: To safely clean up a small spill of chlorophosphine (less than 100 mL) in a laboratory setting.

Materials:

  • Full PPE (see Table 1)

  • Inert absorbent material (vermiculite, sand, or commercial sorbent pads)[3]

  • Two plastic bags for waste[7]

  • Scoop or brush (non-sparking)

  • Labeled hazardous waste container

Procedure:

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: Surround the spill with absorbent material to prevent it from spreading.[8]

  • Absorb the Spill: Cover the spill with the absorbent material, starting from the edges and working towards the center.[7]

  • Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a plastic bag.[6]

  • Package the Waste: Seal the first bag and place it inside a second plastic bag.[7]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with an inert solvent, then with soap and water if the surface is compatible. Place the used cloths in the waste bags.

  • Dispose of Waste: Place the sealed bags into a labeled hazardous waste container and arrange for disposal according to your institution's procedures.[6]

  • Restock: Replenish any used spill kit supplies.[6]

Visualizations

G Chlorophosphine Spill Response Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size alert->assess minor Minor Spill (<100mL) assess->minor Small major Major Spill (>100mL) assess->major Large ppe Don Appropriate PPE minor->ppe emergency Call Emergency Response major->emergency contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb Spill contain->absorb collect Collect Waste in Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to a chlorophosphine spill.

G Safe Quenching of Chlorophosphines start Start: Excess Chlorophosphine dilute Dilute with Inert Solvent start->dilute inert Place under Inert Atmosphere dilute->inert cool Cool to 0°C in Ice Bath inert->cool add_ipa Slowly Add Isopropanol cool->add_ipa check_reaction1 Reaction Subsided? add_ipa->check_reaction1 check_reaction1->add_ipa No add_water Slowly Add Water check_reaction1->add_water Yes check_reaction2 Reaction Complete? add_water->check_reaction2 check_reaction2->add_water No neutralize Neutralize Solution check_reaction2->neutralize Yes dispose Dispose as Hazardous Waste neutralize->dispose

Caption: Step-by-step process for quenching chlorophosphines.

Caption: Incompatible materials with chlorophosphines.

References

Preventing oxidation of Bis(4-methylphenyl)chlorophosphine to the phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(4-methylphenyl)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for handling this compound, a highly reactive organophosphorus compound. Due to its trivalent phosphorus (P-III) center, this reagent is extremely susceptible to oxidation, which can compromise experimental outcomes. This document offers troubleshooting advice, handling protocols, and answers to frequently asked questions to ensure the integrity of the compound throughout its use.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound (a liquid) partially or fully convert to a white solid?

A1: The white solid is likely bis(4-methylphenyl)phosphine oxide, the primary oxidation product. The P(III) center in the chlorophosphine is readily oxidized to a pentavalent P(V) state by atmospheric oxygen or through hydrolysis with water.[1][2] Exposure to air, moisture, or impure solvents is the most common cause of this degradation.

Q2: How can I visually inspect my reagent for degradation?

A2: this compound should be a clear, colorless to pale yellow liquid. The presence of a white precipitate or an increase in viscosity are strong indicators of oxidation to the phosphine oxide. For a definitive assessment, ³¹P NMR spectroscopy is recommended. The P(III) signal for the chlorophosphine will appear at a distinct chemical shift from the P(V) signal of the phosphine oxide.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its integrity, the compound must be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container.[3][4] It should be kept in a cool, dry, and dark place, away from sources of heat or direct sunlight.[3][5][6] A laboratory freezer or refrigerator is suitable, but the container must be allowed to warm to room temperature before opening to prevent condensation. For long-term storage, a glovebox or a desiccator under an inert atmosphere is ideal.[3][5]

Q4: Can I still use the reagent if some oxidation has occurred?

A4: Using the oxidized reagent is not recommended. The phosphine oxide is generally unreactive in reactions where the chlorophosphine is intended to act as a nucleophile or ligand precursor. Its presence will reduce the effective concentration of your starting material, leading to lower yields and introducing a significant impurity that can be difficult to separate from the desired product.

Q5: Is it possible to remove the phosphine oxide impurity or reverse the oxidation?

A5: While separation via distillation can be attempted, it is often challenging due to the high boiling points and potential for further degradation at elevated temperatures. Reduction of the phosphine oxide back to the phosphine is possible but often requires harsh reducing agents like silanes and may not be practical for regenerating the chlorophosphine directly.[7][8] A recently developed mild method uses phosphites with a catalytic amount of iodine.[8] However, for most applications, preventing oxidation is far more effective than attempting to purify a degraded reagent.

Troubleshooting Guide: Unwanted Phosphine Oxide Formation

If you observe the formation of bis(4-methylphenyl)phosphine oxide during your experiment, consult the following table to diagnose and resolve the issue.

Potential Cause Corrective Action Explanation
Air/Oxygen Contamination • Ensure all glassware is properly sealed (e.g., use high-vacuum grease on joints).• Perform a minimum of three vacuum/backfill cycles with high-purity inert gas (N₂ or Ar) to purge the apparatus.[5]• Maintain a positive pressure of inert gas throughout the reaction.The P(III) center is highly susceptible to oxidation by atmospheric oxygen. Even small leaks in the system can lead to significant degradation.[1][2]
Moisture Contamination • Oven-dry all glassware (e.g., at 125°C overnight) and cool under an inert gas stream before use.[3]• Use freshly distilled or commercially available anhydrous solvents. Ensure they are properly degassed (e.g., via freeze-pump-thaw cycles or sparging with inert gas).The P-Cl bond readily hydrolyzes in the presence of water to form the phosphine oxide and HCl.[1][7]
Impure Solvents • Use freshly purified solvents. Solvents like THF can form peroxides upon storage, which are potent oxidants.[9]• Test solvents for peroxides before use, especially if they have been stored for an extended period.Peroxides present in solvents can rapidly oxidize phosphines to phosphine oxides, compromising the reaction.[2]
Improper Reagent Transfer • Handle and weigh the solid reagent in a glovebox whenever possible.[3]• If a glovebox is unavailable, transfer solids quickly under a positive flow of inert gas.• Use proper syringe or cannula techniques for transferring solutions under an inert atmosphere.[10]Each exposure to the laboratory atmosphere, no matter how brief, introduces oxygen and moisture that can degrade the reagent.[11]

Data Summary: Recommended Handling & Storage

ParameterRecommendationRationale & Justification
Atmosphere High-purity Nitrogen or ArgonRigorous exclusion of oxygen and moisture is critical to prevent oxidation and hydrolysis.[3] Glovebox atmospheres should maintain <1 ppm O₂/H₂O.[3][6]
Temperature Cool and Dry (e.g., 2-8°C)Lower temperatures slow the rate of potential degradation reactions. Avoid storing in areas with temperature fluctuations.[3]
Container Tightly sealed amber glass vial or Schlenk flaskAmber glass protects the compound from light, which can accelerate degradation.[6] Seals (e.g., septa, stopcocks) must be secure to maintain an inert atmosphere.
Solvents Anhydrous, DegassedSolvents must be free of water and dissolved oxygen to prevent reaction with the chlorophosphine.[9]
Handling Glovebox or Schlenk LineThese specialized pieces of equipment are designed to provide the necessary inert environment for manipulating air-sensitive compounds.[3][12]

Experimental Protocols

Protocol 1: Weighing and Dispensing in a Glovebox
  • Preparation: Ensure the glovebox atmosphere has low oxygen and moisture levels (<1 ppm). Transfer the sealed bottle of this compound, a clean spatula, a tared vial, and any other necessary glassware into the glovebox antechamber.

  • Inerting: Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times before opening the inner door.

  • Dispensing: Inside the main chamber, allow the reagent bottle to reach the ambient temperature of the glovebox. Carefully open the bottle.

  • Weighing: Using a clean spatula, transfer the desired amount of the liquid reagent into the tared vial and record the mass.

  • Sealing: Securely cap both the stock bottle and the vial containing the weighed reagent. Purge the headspace of the stock bottle with inert gas before sealing if possible.

  • Removal: Remove the materials from the glovebox via the antechamber, again performing at least three purge cycles.

Protocol 2: Transferring a Solution via Cannula (Schlenk Technique)
  • Setup: Place the sealed flask containing the this compound solution and the receiving reaction flask on a Schlenk line under a positive pressure of inert gas.

  • Cannulation: Insert one end of a double-tipped needle (cannula) through the septum of the reagent flask, ensuring the tip is below the liquid surface. Insert the other end into the headspace of the receiving flask.

  • Initiate Transfer: Gently pierce the septum of the receiving flask with a needle connected to an oil bubbler to create an outlet for pressure equalization. The positive pressure in the reagent flask will push the solution through the cannula into the reaction flask.

  • Control Flow: The rate of transfer can be controlled by adjusting the depth of the outlet needle in the bubbler or by slightly restricting the gas flow.

  • Completion: Once the desired volume is transferred, raise the cannula tip above the liquid level in the reagent flask and allow inert gas to flush the remaining liquid from the cannula into the receiving flask.

  • Disassembly: Remove the cannula from the receiving flask first, followed by the reagent flask, to maintain a positive pressure in both.

Visual Guides

Oxidation_Pathway P_III This compound (P-III Center) P_V Bis(4-methylphenyl)phosphine oxide (P-V Center) P_III->P_V Oxidation & Hydrolysis Oxidants Atmospheric O₂ & H₂O (Moisture) Oxidants->P_III Attacks P(III) Handling_Workflow start Start: Handle Reagent check_glovebox Glovebox Available? start->check_glovebox use_glovebox Ideal Path: Weigh and prepare solutions inside the glovebox. check_glovebox->use_glovebox  Yes use_schlenk Alternative Path: Use Schlenk line techniques. check_glovebox->use_schlenk  No end_reaction Proceed with Reaction use_glovebox->end_reaction step_purge 1. Purge glassware with inert gas (3x cycles). use_schlenk->step_purge step_transfer 2. Transfer reagent quickly under positive gas flow. step_purge->step_transfer step_cannula 3. Use cannula/syringe for all solution transfers. step_transfer->step_cannula step_cannula->end_reaction

References

Troubleshooting low conversion rates in Grignard reactions for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low conversion rates in Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your Grignard synthesis, providing explanations and actionable solutions.

Q1: My Grignard reaction won't start. What are the common causes and how can I initiate it?

A1: Failure to initiate is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium surface or the presence of trace amounts of water.[1]

  • Inactive Magnesium Surface: The magnesium turnings may appear dull due to an oxide layer that prevents reaction with the organic halide.[1][2]

    • Solution: Activate the magnesium. This can be done by mechanically crushing the turnings with a dry stir bar or mortar and pestle to expose a fresh surface.[3][4] Chemical activation is also effective; common methods include adding a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[1][2]

  • Presence of Moisture: Grignard reagents are potent bases and are readily quenched by water in glassware, solvents, or starting materials.[2][5][6][7]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight at >120°C.[1][8][9] Solvents must be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).[2][8]

  • Reaction Conditions: Sometimes, gentle warming is needed to overcome the activation energy barrier.

    • Solution: Gently warm a small spot of the flask with a heat gun.[10] Once the reaction initiates, it is typically exothermic, and you may need to cool the flask to maintain a steady rate.[8][9][11]

Q2: The reaction initiated, but my yield is very low, and I'm recovering my starting material. What's going wrong?

A2: Low yields with recovery of starting material often point to the Grignard reagent being consumed by side reactions or quenching after its formation.

  • Moisture Contamination: Even after successful initiation, moisture introduced during the reaction (e.g., from the electrophile solution) will destroy the Grignard reagent.[8] The presence of the corresponding hydrocarbon byproduct (e.g., benzene from phenylmagnesium bromide) is a strong indicator of moisture contamination.[3][8]

    • Solution: Re-evaluate all drying procedures. Ensure the electrophile is also anhydrous. If necessary, purify the starting materials by distillation or by passing them through a column of activated alumina.[2][4][9]

  • Steric Hindrance and Enolization: With sterically hindered ketones, the Grignard reagent may act as a base, deprotonating the alpha-carbon to form an enolate.[12][13] Upon workup, this enolate is protonated back to the starting ketone.[13]

    • Solution: Lower the reaction temperature to favor nucleophilic addition over deprotonation.[13] Also, consider "reverse addition," where the ketone solution is added slowly to the Grignard reagent to keep the ketone concentration low.[13]

  • Reaction with Acidic Protons: Grignard reagents will react with any acidic protons in the substrate molecule itself (e.g., alcohols, carboxylic acids, terminal alkynes).[7][14]

    • Solution: Acidic functional groups must be protected before forming the Grignard reagent.[7][14] Common protecting groups include silyl ethers for alcohols.[14]

Q3: My reaction produced a significant amount of a high-boiling side product. What is it and how can I prevent it?

A3: A common high-boiling impurity is the product of Wurtz coupling, where the Grignard reagent reacts with the unreacted organic halide.[1][8][15]

  • Wurtz Coupling: This side reaction forms a new carbon-carbon bond between the R-groups of the Grignard reagent and the organic halide (R-MgX + R-X → R-R + MgX₂).[8][15]

    • Solution: Add the organic halide solution slowly and dropwise to the magnesium turnings. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.[1][8]

Q4: I am using an ester as an electrophile and getting a complex mixture. Why?

A4: Grignard reagents typically add twice to esters. The first addition forms a ketone intermediate, which is often more reactive than the starting ester.[16][17] This intermediate then reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol where two of the alkyl/aryl groups are identical.[12][16][18]

  • Over-reaction and Side Reactions: If insufficient Grignard reagent is used, or if the reaction is not controlled, a mixture of the ketone intermediate and the tertiary alcohol product can result.

    • Solution: Use at least two equivalents of the Grignard reagent when starting from an ester.[10] To favor the formation of the ketone (mono-addition), very low reaction temperatures (e.g., -40°C to -78°C) are often required.[10][19]

Data Presentation

The following tables summarize key parameters for optimizing Grignard reactions.

Table 1: Common Solvents for Grignard Reactions

SolventBoiling Point (°C)Key Characteristics
Diethyl Ether34.6Standard solvent, can help with initiation due to its low boiling point allowing for gentle reflux.[1]
Tetrahydrofuran (THF)66Often preferred as it can better stabilize the Grignard reagent.[8][20]
2-Methyltetrahydrofuran (2-MeTHF)80A greener alternative to THF with a higher boiling point.[21]
Cyclopentyl methyl ether (CPME)106Higher boiling point, can be useful for less reactive halides.[21]

Table 2: Troubleshooting Summary

IssueProbable Cause(s)Recommended Solutions
Reaction Fails to Initiate Inactive magnesium surface (MgO layer).[1]Activate Mg: Crush turnings, add iodine or 1,2-dibromoethane.[1][2][22]
Wet glassware or solvent.[1][6]Rigorously dry all equipment and use anhydrous solvents under an inert atmosphere.[1][8]
Low Yield of Product Quenching by moisture or acidic impurities.[8]Ensure all reagents are anhydrous; use protecting groups for acidic protons.[7][8][14]
Wurtz coupling side reaction.[1][8]Add organic halide slowly to the magnesium suspension.[8]
Enolization of ketone starting material.[12][13]Lower reaction temperature; use reverse addition.[13]
Formation of Byproducts Wurtz coupling (R-R).[8]Slow addition of halide.[8]
Reduction of ketone (forms secondary alcohol).[13]Use a Grignard reagent without β-hydrogens if possible.
Double addition to ester.[16]Use at least 2 equivalents of Grignard reagent; for ketone, use very low temperatures.[10]

Experimental Protocols

Protocol 1: General Procedure for Drying Glassware and Solvents

  • Glassware: All glassware (reaction flask, dropping funnel, condenser) should be cleaned and then dried in an oven at >120°C for at least 4 hours, or preferably overnight.[8][9] Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[9] Alternatively, flame-dry the assembled apparatus under vacuum and cool under an inert atmosphere.[8]

  • Solvents: Use commercially available anhydrous solvents. Ethereal solvents like THF and diethyl ether are commonly dried by distillation from sodium/benzophenone or by passing through a solvent purification system with activated alumina columns.[9][23] Store anhydrous solvents over molecular sieves (3Å or 4Å) under an inert atmosphere.[24]

Protocol 2: Formation of a Grignard Reagent and Subsequent Reaction

  • Setup: In a dried, three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel (all under a positive pressure of nitrogen or argon), place magnesium turnings (typically 1.1 - 1.2 equivalents).[8]

  • Initiation: Add enough anhydrous solvent (e.g., THF) to cover the magnesium. Add a small portion of the organic halide solution (dissolved in anhydrous solvent in the dropping funnel) to the flask. If the reaction doesn't start (indicated by bubbling, gentle reflux, or a cloudy grey appearance), add a single crystal of iodine or a few drops of 1,2-dibromoethane.[2][8] Gentle warming may also be applied.[8]

  • Formation: Once initiated, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle reflux.[25] After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed.[25]

  • Reaction with Electrophile: Cool the prepared Grignard reagent in an ice bath (or to the desired temperature). Slowly add a solution of the electrophile (e.g., ketone, aldehyde, or ester) in anhydrous solvent via the dropping funnel.[10][13] Maintain the low temperature during the addition.

  • Work-up: After the addition is complete and the reaction has stirred for a sufficient time, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] This is generally preferred over water or dilute acid to avoid emulsions and to better dissolve the magnesium salts.[26]

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., diethyl ether).[13][27] Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.[27] The crude product can then be purified by methods such as flash column chromatography or distillation.[27]

Visualizations

Troubleshooting_Workflow start Low Conversion Observed anhydrous Were anhydrous conditions strictly maintained? start->anhydrous mg_quality Was the Magnesium (Mg) of good quality and activated? anhydrous->mg_quality Yes fix_anhydrous SOLUTION: Dry all glassware/solvents. Use inert atmosphere. anhydrous->fix_anhydrous No initiation Did the reaction initiate successfully? mg_quality->initiation Yes fix_mg SOLUTION: Use fresh Mg turnings. Activate with iodine or crushing. mg_quality->fix_mg No side_reactions Are side reactions (e.g., Wurtz coupling) likely? initiation->side_reactions Yes fix_initiation SOLUTION: Add initiator (I₂, dibromoethane). Apply gentle local heating. initiation->fix_initiation No reagent_purity Is the purity of starting materials confirmed? side_reactions->reagent_purity No fix_side_reactions SOLUTION: Slowly add organic halide. Control temperature. side_reactions->fix_side_reactions Yes success Investigate other parameters (temperature, stoichiometry, reaction time) reagent_purity->success Yes fix_purity SOLUTION: Purify reagents (distillation, chromatography). reagent_purity->fix_purity No fix_anhydrous->anhydrous fix_mg->mg_quality fix_initiation->initiation fix_side_reactions->side_reactions fix_purity->reagent_purity

Caption: Troubleshooting workflow for low conversion in Grignard reactions.

Grignard_Factors cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_environment Reaction Environment Mg_Surface Mg Surface Condition (Oxide Layer) Activation Activation Method (Iodine, Crushing) Mg_Surface->Activation Yield Product Yield Mg_Surface->Yield Halide_Reactivity Organic Halide Reactivity (I > Br > Cl) Halide_Reactivity->Yield Solvent_Formation Solvent (THF, Ether) Solvent_Formation->Yield Temperature Reaction Temperature Temperature->Yield Addition_Rate Addition Rate Addition_Rate->Yield Electrophile_Structure Electrophile Structure (Steric Hindrance) Electrophile_Structure->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Anhydrous Anhydrous Conditions (Absence of Water) Anhydrous->Yield Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Yield

Caption: Key factors influencing Grignard reaction yield.

References

Technical Support Center: Optimizing Nucleophilic Substitution on the P-Cl Bond

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on the P-Cl bond. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and refine their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for nucleophilic substitution on a P-Cl bond?

A1: Nucleophilic substitution at a phosphorus center can proceed through two primary mechanisms:

  • Concerted S_N2-like Mechanism: This is a single-step process where the nucleophile attacks the phosphorus atom, and the chloride leaving group departs simultaneously, leading to an inversion of stereochemistry at the phosphorus center. This pathway is favored with strong nucleophiles and unhindered phosphorus centers.

  • Stepwise Addition-Elimination Mechanism: This two-step process involves the nucleophile adding to the phosphorus center to form a trigonal bipyramidal intermediate. The leaving group is then eliminated in a second step. This mechanism can lead to either retention or inversion of stereochemistry, depending on the stability and rearrangement of the intermediate. It is more likely with weaker nucleophiles or when the intermediate is stabilized by the substituents on the phosphorus atom.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent is critical and depends on the reaction mechanism. Polar aprotic solvents like acetonitrile, DMF, and DMSO are generally preferred for S_N2-type reactions as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1] For reactions that may proceed through a more ionic intermediate (addition-elimination), a more polar, protic solvent might be suitable, but care must be taken to avoid solvolysis of the P-Cl bond. The effect of solvent on reaction rate can be significant; for example, the hydrolysis of some phosphate esters is dramatically accelerated in aqueous DMSO compared to water.[2]

Q3: What is the role of a base, such as pyridine or imidazole, in these reactions?

A3: Bases are often added to scavenge the HCl that is generated during the reaction.[3] This prevents the protonation of the nucleophile and can also prevent acid-catalyzed side reactions. Imidazole can sometimes act as a nucleophilic catalyst, forming a highly reactive phosphoroimidazolide intermediate, which can then be displaced by the primary nucleophile. This can be particularly useful for suppressing over-reaction in the synthesis of unsymmetrical phosphites. Pyridine is a commonly used, non-nucleophilic base for HCl scavenging. The choice between them can depend on the specific substrate and desired outcome.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

If you are observing poor conversion of your starting phosphorus chloride, follow this troubleshooting workflow:

Troubleshooting_Low_Conversion start Low/No Conversion check_reagents Verify Reagent Quality (Purity, Anhydrous Conditions) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok  Purity Confirmed reagents_bad Purify or Replace Reagents check_reagents->reagents_bad Impure/Wet check_nucleophile Is the Nucleophile Strong Enough? reagents_ok->check_nucleophile reagents_bad->check_reagents nucleophile_ok Nucleophile OK check_nucleophile->nucleophile_ok  Sufficiently Nucleophilic nucleophile_weak Use a Stronger Nucleophile or Add an Activator check_nucleophile->nucleophile_weak Too Weak check_temp Increase Reaction Temperature nucleophile_ok->check_temp nucleophile_weak->check_nucleophile temp_ok Temperature Optimized check_temp->temp_ok  Increased check_solvent Optimize Solvent (e.g., switch to polar aprotic) temp_ok->check_solvent solvent_ok Solvent Optimized check_solvent->solvent_ok  Optimized success Successful Reaction solvent_ok->success

Detailed Steps:

  • Verify Reagent Quality: Ensure that your phosphorus chloride is freshly distilled or from a reliable source. The nucleophile should be pure and, if it is a solid, thoroughly dried. All solvents must be anhydrous, as P-Cl bonds are highly susceptible to hydrolysis.

  • Assess Nucleophile Reactivity: If your nucleophile is weak (e.g., a neutral alcohol), consider converting it to a more potent nucleophile (e.g., an alkoxide with a non-nucleophilic base). For very hindered nucleophiles, a stronger activating agent or higher temperatures may be necessary.

  • Increase Reaction Temperature: Many of these reactions are performed at low temperatures (e.g., 0 °C) to control reactivity.[4] If no reaction is observed, gradually increasing the temperature may be necessary. However, be aware that higher temperatures can also promote side reactions.

  • Optimize Solvent: As mentioned in the FAQs, the solvent plays a crucial role. If you are using a non-polar solvent, switching to a polar aprotic solvent like acetonitrile or DMF can significantly increase the reaction rate.[2]

Issue 2: Formation of Side Products

The formation of side products is a common problem. Here are some of the most frequently encountered impurities and how to address them:

  • Over-reaction Products: With poly-chlorinated phosphorus reagents like PCl₃ or POCl₃, it is common to get a mixture of mono-, di-, and tri-substituted products.

    • Solution: Use a slow, dropwise addition of the nucleophile at low temperature. A continuous-flow reactor can also provide precise control over stoichiometry and reaction time to favor the desired product. The addition of imidazole can also help to suppress over-substitution.

  • Hydrolysis Products: The presence of moisture will lead to the formation of phosphoric or phosphorous acids.

    • Solution: Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Pyrophosphates: These can form from the reaction of a phosphorylated product with unreacted starting material or through other condensation pathways.

    • Solution: Ensure complete conversion of the starting phosphorus chloride. A carefully planned workup procedure can also help to separate these impurities.

  • Products from Reaction with Solvent: Some solvents can react with the phosphorus chloride, especially at elevated temperatures.

    • Solution: Choose an inert solvent for your reaction.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different reaction parameters can influence the outcome of the nucleophilic substitution on a P-Cl bond.

Table 1: Effect of Solvent on Reaction Rate

SolventDielectric Constant (ε)Typical Effect on S_N2-type Reaction Rate
Hexane1.9Very Slow
Dichloromethane9.1Moderate
Tetrahydrofuran (THF)7.6Moderate
Acetonitrile37.5Fast
Dimethylformamide (DMF)36.7Fast
Dimethyl sulfoxide (DMSO)46.7Very Fast

Note: This table provides a general trend. The optimal solvent will depend on the specific substrates and reaction conditions.

Table 2: Effect of Temperature on the Reaction of PCl₃ with Alcohols

AlcoholTemperature (°C)ProductYield (%)Reference
Isopropyl Alcohol0 to refluxDiisopropyl phosphonate94[4]
MethanolIce bathDimethyl hydrogen phosphonate98 (crude purity 91%)[5]
EthanolNot specifiedDiethylphosphite-[3]

Experimental Protocols

Protocol 1: Synthesis of Diisopropyl Phosphonate from PCl₃ and Isopropyl Alcohol

This protocol is adapted from a literature procedure.[4]

Materials:

  • Phosphorus trichloride (PCl₃), freshly distilled

  • Isopropyl alcohol, dry

  • Anhydrous solvent (optional)

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a bubbler, add dry isopropyl alcohol (0.70 mmol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add freshly distilled PCl₃ (0.23 mmol) dropwise via the addition funnel with vigorous stirring, maintaining the temperature at around 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • After reflux, cool the mixture and remove the residual HCl under vacuum. This step is crucial as residual HCl can cause decomposition of the product.

  • The resulting diisopropyl phosphonate is obtained as a colorless liquid.

Protocol 2: One-Pot Synthesis of Phosphinates from POCl₃

This protocol demonstrates a general method for the synthesis of phosphinates using a Grignard reagent and an alcohol.

Materials:

  • Phosphoryl chloride (POCl₃)

  • Grignard reagent (e.g., dodecylmagnesium bromide)

  • Alcohol (e.g., 1-dodecanol)

  • Pyridine

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve POCl₃ in anhydrous Et₂O.

  • Cool the solution in an ice-salt bath.

  • Slowly add the Grignard reagent (2 equivalents) while maintaining the low temperature.

  • After the addition, allow the reaction to stir at room temperature for the desired time (this may require optimization).

  • Cool the mixture again in an ice-salt bath and slowly add the alcohol (2 equivalents) and pyridine (2.2 equivalents).

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC or NMR).

  • Quench the reaction by cooling and adding saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup and purify the product by column chromatography or distillation.

Visualizations

Experimental_Workflow start Start: Reaction Setup reagents Combine P-Cl Compound and Nucleophile in Anhydrous Solvent start->reagents conditions Control Temperature (e.g., 0°C to reflux) reagents->conditions monitoring Monitor Reaction Progress (TLC, GC, NMR) conditions->monitoring monitoring->conditions Incomplete workup Quench Reaction and Remove HCl/Byproducts monitoring->workup Reaction Complete purification Purify Product (Distillation, Chromatography) workup->purification end Final Product purification->end

Logical_Relationship_Troubleshooting problem Problem Observed low_yield Low Yield/ No Reaction problem->low_yield side_products Side Product Formation problem->side_products cause_yield_1 Poor Reagent Quality low_yield->cause_yield_1 cause_yield_2 Suboptimal Temperature low_yield->cause_yield_2 cause_yield_3 Weak Nucleophile low_yield->cause_yield_3 cause_side_1 Presence of Water side_products->cause_side_1 cause_side_2 Over-reaction side_products->cause_side_2 cause_side_3 Incorrect Stoichiometry side_products->cause_side_3 solution_yield_1 Purify/Dry Reagents cause_yield_1->solution_yield_1 solution_yield_2 Optimize Temperature cause_yield_2->solution_yield_2 solution_yield_3 Use Stronger Nucleophile/ Add Activator cause_yield_3->solution_yield_3 solution_side_1 Use Anhydrous Conditions cause_side_1->solution_side_1 solution_side_2 Slow Addition/ Flow Chemistry cause_side_2->solution_side_2 solution_side_3 Precise Stoichiometry cause_side_3->solution_side_3

References

Side reactions to avoid when using Bis(4-methylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Bis(4-methylphenyl)chlorophosphine in experimental settings. The following information is designed to help you avoid common side reactions and effectively troubleshoot any challenges that may arise.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Low Yield of Desired Product and Presence of a Major Impurity

Problem: You are observing a lower than expected yield of your target molecule, and analytical data (e.g., ³¹P NMR) indicates the presence of a significant byproduct.

Possible Cause: The most common side reactions associated with this compound are hydrolysis and oxidation, both of which lead to the formation of bis(4-methylphenyl)phosphine oxide.[1] This can occur if the reaction is exposed to atmospheric moisture or oxygen.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous and Inert Conditions:

    • Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of dry, inert gas (nitrogen or argon) immediately before use.[2][3][4]

    • Solvents and Reagents: Use anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled under an inert atmosphere.[3] Ensure all other reagents are also free from moisture.

    • Inert Atmosphere: Conduct the entire experiment under a positive pressure of a dry, inert gas such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[2][3][4][5] A simple setup involves using a balloon filled with inert gas connected to the reaction flask via a needle.[5][6]

  • Degas Solvents: Before use, degas solvents to remove dissolved oxygen, which can oxidize the chlorophosphine. This can be done by bubbling a stream of inert gas through the solvent or by using the freeze-pump-thaw method.[4]

  • Monitor the Reaction: Use techniques like ³¹P NMR spectroscopy to monitor the progress of your reaction. This will allow you to identify the formation of bis(4-methylphenyl)phosphine oxide in real-time.

    Compound³¹P NMR Chemical Shift (ppm)
    This compound~ +81.0
    bis(4-methylphenyl)phosphine oxide~ +20 to +30
    Table 1: ³¹P NMR chemical shifts for this compound and its primary oxidation/hydrolysis byproduct.

Experimental Protocol: Setting up a Reaction Under Inert Atmosphere

  • Glassware Preparation: Place all necessary glassware (round-bottom flask, stir bar, condenser, etc.) in an oven at 120 °C for at least 4 hours.

  • Assembly: While still hot, assemble the glassware and immediately place it under a positive flow of dry nitrogen or argon. Use a thin layer of appropriate grease for all ground glass joints.

  • Cooling: Allow the glassware to cool to room temperature under the inert atmosphere.

  • Reagent Addition: Add your anhydrous solvent via a syringe or cannula. Dissolve any solid starting materials that are not air-sensitive.

  • Purging: If not using a Schlenk line, equip the flask with a septum and a needle connected to a balloon filled with nitrogen or argon. Use a second needle as an outlet to purge the flask for several minutes.

  • Addition of Sensitive Reagents: Add this compound and any other air-sensitive reagents via a gas-tight syringe through the septum. Maintain a positive pressure of inert gas throughout the addition.

Inert_Atmosphere_Setup cluster_prep Preparation cluster_reaction Reaction Setup cluster_inert Inert Gas System Oven Oven-Dry Glassware (120°C, >4h) Assemble Assemble Glassware Oven->Assemble Hot Cool Cool Under Inert Gas Solvent Add Anhydrous Solvent Cool->Solvent Assemble->Cool Positive Pressure Reagent Add this compound (via syringe) Solvent->Reagent N2_Source N2/Ar Source Balloon Balloon N2_Source->Balloon Schlenk Schlenk Line N2_Source->Schlenk Balloon->Assemble Purge Schlenk->Assemble Maintain Pressure

Issue 2: Difficulty in Purifying the Product from the Phosphine Oxide Byproduct

Problem: Your reaction has gone to completion, but you are struggling to separate your desired product from the bis(4-methylphenyl)phosphine oxide impurity.

Possible Cause: Phosphine oxides are often polar and can have similar solubility profiles to many organic products, making separation by standard chromatography challenging.

Troubleshooting Steps:

  • Column Chromatography Optimization:

    • Solvent System: If your product is relatively non-polar, you can often elute it using a non-polar solvent system (e.g., hexanes/ethyl acetate), leaving the more polar phosphine oxide on the silica gel.

    • Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can improve the separation between your product and the phosphine oxide.

  • Crystallization/Precipitation:

    • If your product is soluble in a non-polar solvent in which bis(4-methylphenyl)phosphine oxide is not, you can attempt to precipitate the phosphine oxide. Suspend the crude mixture in a minimal amount of a solvent like diethyl ether or a mixture of hexanes and a small amount of a more polar solvent. The phosphine oxide may precipitate and can be removed by filtration.

  • Acid-Base Extraction (for basic or acidic products): If your desired product has acidic or basic functional groups, you may be able to use liquid-liquid extraction to separate it from the neutral phosphine oxide.

Experimental Protocol: Purification by Column Chromatography

  • Sample Preparation: Concentrate the crude reaction mixture. If it is an oil, dissolve it in a minimal amount of the initial chromatography eluent. If it is a solid, you can dry-load it by adsorbing it onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent or a solvent mixture with low polarity. Collect fractions and monitor them by TLC.

  • Gradient (if necessary): Gradually increase the polarity of the eluent to first elute your product and then, with a much more polar solvent system, the phosphine oxide.

Purification_Workflow Start Crude Reaction Mixture IsProductNonPolar Is Product Non-Polar? Start->IsProductNonPolar ColumnChrom Column Chromatography (Non-polar eluent) IsProductNonPolar->ColumnChrom Yes IsProductSoluble Is Product Soluble in Non-polar Solvent? IsProductNonPolar->IsProductSoluble No PureProduct Pure Product ColumnChrom->PureProduct Precipitation Precipitation with Non-polar Solvent Filter Filter to Remove Phosphine Oxide Precipitation->Filter IsProductSoluble->Precipitation Yes GradientChrom Gradient Column Chromatography IsProductSoluble->GradientChrom No Filter->PureProduct GradientChrom->PureProduct

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of when using this compound?

A1: The two primary side reactions are hydrolysis and oxidation . Both are initiated by the presence of water and oxygen, respectively, and result in the formation of the same byproduct: bis(4-methylphenyl)phosphine oxide .[1] The phosphorus(III) center in the chlorophosphine is highly susceptible to attack by these reagents.

Q2: How can I detect the formation of bis(4-methylphenyl)phosphine oxide in my reaction?

A2: The most effective method is ³¹P NMR spectroscopy . This compound has a characteristic chemical shift in the range of +80 to +90 ppm. The corresponding phosphine oxide appears significantly upfield, typically in the range of +20 to +30 ppm. The appearance and growth of a peak in this upfield region indicate the formation of the side product. Quantitative ³¹P NMR can also be used to determine the purity of your starting material and the extent of the side reaction.[7][8]

Q3: Are there other potential side reactions when using this compound with nucleophiles other than water?

A3: Yes. While hydrolysis and oxidation are the most common issues, other nucleophiles can also lead to side reactions if not controlled properly.

  • With Alcohols: In the presence of a base, this compound reacts with alcohols to form phosphinites. If oxygen is present, this P(III) intermediate can be readily oxidized to the corresponding P(V) phosphinate.[1]

  • With Amines: Reactions with primary or secondary amines yield phosphinous amides. Over-reaction or reaction with impurities can lead to complex mixtures. The presence of a base is typically required to scavenge the HCl byproduct.[1] It's important to use pure amines and maintain stoichiometric control.

Q4: What is the best way to store this compound?

A4: It should be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent contact with air and moisture.[3] Storage in a refrigerator or freezer can slow down decomposition, but ensure the container is well-sealed to prevent condensation upon removal.

Q5: Can I use this compound that has partially hydrolyzed or oxidized?

A5: It is not recommended. The presence of the phosphine oxide can interfere with subsequent reactions and complicate purification. If the starting material is found to be impure by ³¹P NMR, it is best to purify it before use or obtain a fresh batch.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments.

References

Technical Support Center: Managing Moisture-Sensitive Organophosphorus Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and troubleshooting experiments involving moisture-sensitive organophosphorus reagents.

Frequently Asked Questions (FAQs)

Q1: Why are organophosphorus reagents so sensitive to moisture?

A1: Many organophosphorus compounds, particularly those in the +3 oxidation state (e.g., phosphines and phosphites), possess a lone pair of electrons on the phosphorus atom. This lone pair makes them nucleophilic and susceptible to reaction with electrophiles, including the protons in water. This can lead to hydrolysis, oxidation, or other undesired side reactions that consume the reagent and reduce the yield of the desired product. For instance, trialkylphosphines can be readily oxidized to phosphine oxides in the presence of air and moisture.[1] Some organophosphorus compounds used as pesticides and nerve agents are designed to be reactive with water.[2][3][4][5]

Q2: How can I tell if my organophosphorus reagent has degraded due to moisture?

A2: Degradation may not always be visually apparent. However, signs of degradation can include a change in physical appearance (e.g., discoloration, clumping of a solid), a noticeable change in odor, or, most definitively, poor performance in a reaction (e.g., low or no product yield). For phosphine reagents, the formation of the corresponding phosphine oxide is a common degradation pathway.[1] Spectroscopic techniques such as ³¹P NMR can be used to assess the purity of the reagent and identify degradation products.

Q3: What are the acceptable levels of water in solvents for reactions with moisture-sensitive organophosphorus reagents?

A3: The acceptable moisture level depends on the specific reagent and reaction. However, for most applications involving highly sensitive reagents, the water content in solvents should be minimized, ideally to less than 50 parts per million (ppm).[6] Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents.[7][8][9][10][11][12]

Q4: What is the best way to store moisture-sensitive organophosphorus reagents?

A4: Organophosphorus reagents should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Many suppliers provide these reagents in specialized packaging, such as Sure/Seal™ bottles, which are designed to maintain a dry, inert environment.[13] For long-term storage, placing the sealed container inside a desiccator or a glovebox is recommended.[14] If a reagent is transferred from its original container, it should be done under an inert atmosphere, and the new container should be properly sealed, for example with parafilm.

Troubleshooting Guides

Low or No Yield in a Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, but its success hinges on the effective formation and reaction of the phosphorus ylide.

Problem: The reaction yields are consistently low, or no product is formed.

Possible Causes & Solutions:

  • Degraded Wittig Reagent: The phosphonium salt may have absorbed moisture, or the ylide, if pre-formed, may have decomposed.

    • Solution: Use a fresh bottle of the phosphonium salt or dry the existing stock under high vacuum. When preparing the ylide, ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.[15][16][17][18]

  • Insufficiently Strong Base: The base used may not be strong enough to deprotonate the phosphonium salt to form the ylide.

    • Solution: Switch to a stronger base. For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often required. For stabilized ylides, weaker bases like potassium carbonate may suffice.[17][18]

  • Presence of Moisture or Protic Impurities: Water or other protic impurities (e.g., alcohols) in the solvent or on the glassware will quench the ylide.

    • Solution: Use freshly dried, anhydrous solvents. Ensure all glassware is either oven-dried overnight or flame-dried immediately before use and cooled under an inert atmosphere.[15]

  • Sterically Hindered Carbonyl Compound: Ketones, especially sterically hindered ones, are less reactive than aldehydes in the Wittig reaction.[16][17]

    • Solution: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate ester and generally offers higher reactivity with hindered ketones.

Failure of a Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols. Its success depends on the careful orchestration of several reagents.

Problem: The desired substitution product is not formed, and the starting alcohol is recovered.

Possible Causes & Solutions:

  • Reagent Quality: The triphenylphosphine (PPh₃) may have oxidized, or the azodicarboxylate (e.g., DEAD or DIAD) may have decomposed.

    • Solution: Use fresh, high-quality PPh₃ and azodicarboxylate. The purity of PPh₃ can be checked by ³¹P NMR to ensure it has not been oxidized to triphenylphosphine oxide.[14]

  • Inadequate Solvent Purity: The presence of water in the solvent will consume the reagents.

    • Solution: Use anhydrous solvents. While some Mitsunobu reactions are reported to be tolerant of minor amounts of moisture, using dry solvents is a best practice to ensure reproducibility.[14][19][20][21][22]

  • Acidity of the Nucleophile: The nucleophile must have a pKa of approximately 15 or less to be deprotonated in the reaction mixture.

    • Solution: If the nucleophile is not sufficiently acidic, the reaction will not proceed. Consider using a more acidic pronucleophile or an alternative synthetic route.[19][20]

  • Order of Addition: The order in which the reagents are added can influence the outcome of the reaction.

    • Solution: A common and often successful procedure is to dissolve the alcohol, nucleophile, and PPh₃ in the solvent and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).[14]

Issues with Phosphine Ligands in Cross-Coupling Reactions

Phosphine ligands are crucial for the efficacy of many transition metal-catalyzed cross-coupling reactions.

Problem: The catalytic reaction is sluggish, or the catalyst appears to have decomposed.

Possible Causes & Solutions:

  • Ligand Oxidation: Many phosphine ligands, particularly electron-rich trialkylphosphines, are sensitive to air and can be oxidized to the corresponding phosphine oxide, which is catalytically inactive.[1][23]

    • Solution: Handle all air-sensitive phosphine ligands under an inert atmosphere using glovebox or Schlenk line techniques. Use degassed solvents for the reaction.

  • Incorrect Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the metal precursor can significantly impact the catalytic activity.

    • Solution: The optimal ligand-to-metal ratio is reaction-dependent. For some systems, an excess of the ligand is beneficial, while for others, it can be detrimental.[24] Consult the literature for the specific reaction being performed.

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for the different steps of the catalytic cycle (oxidative addition, reductive elimination).

    • Solution: The choice of ligand should be tailored to the specific cross-coupling reaction. For example, bulky, electron-rich ligands often promote the oxidative addition of challenging substrates like aryl chlorides.[13]

Quantitative Data

Water Content in "Anhydrous" Solvents

The term "anhydrous" can have varying levels of dryness. The water content of commercially available anhydrous solvents can differ by supplier and by batch. Karl Fischer titration is the definitive method for quantifying moisture content.[7][8][9][10][11][12]

SolventTypical Water Content in "Anhydrous" Grade (ppm)Water Content After Distillation from Drying Agent (ppm)
Tetrahydrofuran (THF)10 - 50< 10 (from Na/benzophenone)
Dichloromethane (DCM)10 - 50< 10 (from CaH₂)
Toluene10 - 30< 5 (from Na)
Acetonitrile20 - 100< 20 (from CaH₂)

Note: These values are approximate and can vary. It is always recommended to verify the water content of a new bottle of solvent or after a drying procedure.

Hydrolysis Rates of Selected Organophosphorus Compounds

The rate of hydrolysis of organophosphorus reagents is highly dependent on pH, temperature, and the structure of the compound.

CompoundConditionsHalf-life
ParathionAlkaline (Bordeaux mixture)Stable
Methyl ParathionAlkaline (Bordeaux mixture, 30°C)~2 hours
EPNAlkaline (Bordeaux mixture, 30°C)~1.5 hours
Sarin (GB)pH 7, 25°C~30 hours

Data compiled from various sources.[2][25][26]

Experimental Protocols

Protocol for Drying an Organic Solvent (e.g., THF) using Sodium/Benzophenone

This method provides exceptionally dry and oxygen-free THF, indicated by a persistent deep blue or purple color.

  • Pre-drying: Decant the required volume of THF from a new, sealed bottle of anhydrous grade solvent into a flask containing activated 3Å or 4Å molecular sieves. Let it stand overnight.

  • Setup: Assemble a distillation apparatus that has been oven-dried or flame-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Initial Distillation: Distill the pre-dried THF into the distillation flask containing sodium metal (cut into small pieces) under an inert atmosphere.

  • Indicator Addition: Add a small amount of benzophenone to the distillation flask.

  • Reflux: Heat the mixture to reflux. The solution will turn deep blue or purple, indicating that the solvent is dry and oxygen-free. If the color fades, it indicates the presence of residual water or oxygen, and more sodium should be added.

  • Collection: Once the blue/purple color is stable, the THF can be distilled directly into the reaction flask for immediate use.

Protocol for Setting Up a Reaction Under an Inert Atmosphere

This protocol describes the use of a Schlenk line or a balloon filled with an inert gas to exclude moisture and oxygen from a reaction.

  • Glassware Preparation: Ensure all glassware, including stir bars, is thoroughly dried in an oven (e.g., at 120°C overnight) or by flame-drying under vacuum.[13]

  • Assembly: Assemble the glassware while still hot and immediately place it under an inert atmosphere by connecting it to a Schlenk line or by flushing with an inert gas from a balloon.

  • Purging: Evacuate the flask using the Schlenk line and then backfill with the inert gas. Repeat this "pump-purge" cycle three times to ensure the removal of atmospheric gases.[23]

  • Reagent Addition:

    • Solids: Add solid reagents under a positive pressure of inert gas. If the solid is highly sensitive, it should be weighed and added in a glovebox.

    • Liquids: Add liquid reagents using a dry, gas-tight syringe that has been flushed with inert gas.[20] Insert the syringe needle through a rubber septum on the reaction flask. To avoid creating a vacuum in the reagent bottle, it is good practice to first draw a small amount of inert gas into the syringe before drawing up the liquid.

Visualizations

Troubleshooting_Wittig_Reaction start Low or No Yield in Wittig Reaction check_reagents Check Reagent Quality (Phosphonium Salt, Base) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate reagent_ok Reagents are Fresh/Pure check_reagents->reagent_ok conditions_ok Anhydrous Conditions Met? check_conditions->conditions_ok substrate_ok Is Substrate Sterically Hindered? check_substrate->substrate_ok reagent_ok->conditions_ok Yes replace_reagents Use Fresh Reagents reagent_ok->replace_reagents No dry_reagents Dry Phosphonium Salt reagent_ok->dry_reagents Salt may be wet stronger_base Use Stronger Base reagent_ok->stronger_base Base too weak conditions_ok->substrate_ok Yes dry_setup Ensure Rigorous Drying (Glassware, Solvents) conditions_ok->dry_setup No use_hwe Consider Horner-Wadsworth-Emmons Reaction substrate_ok->use_hwe Yes optimize Reaction Optimized substrate_ok->optimize No replace_reagents->optimize dry_reagents->optimize stronger_base->optimize dry_setup->optimize use_hwe->optimize Inert_Atmosphere_Setup cluster_prep Preparation cluster_reaction Reaction Setup dry_glassware 1. Dry Glassware (Oven or Flame-Dry) assemble_hot 2. Assemble Glassware While Hot dry_glassware->assemble_hot cool_inert 3. Cool Under Inert Gas Stream assemble_hot->cool_inert purge 4. Purge with Inert Gas (3x Pump-Purge Cycles) cool_inert->purge add_solvents 5. Add Anhydrous Solvents via Syringe purge->add_solvents add_reagents 6. Add Reagents (Solids under positive pressure, Liquids via syringe) add_solvents->add_reagents run_reaction 7. Run Reaction add_reagents->run_reaction

References

Technical Support Center: Disposal of Bis(4-methylphenyl)chlorophosphine Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective disposal of Bis(4-methylphenyl)chlorophosphine waste. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Q1: I have a small amount of leftover this compound from my reaction. How should I handle and dispose of it?

A1: this compound is a reactive chemical and should not be disposed of directly in regular waste streams. Due to its reactivity with water and other nucleophiles, it is classified as a hazardous material. The primary method of disposal is through a licensed professional waste disposal service.[1] Collect the waste in a designated, clearly labeled hazardous waste container.

Q2: My experiment produced a dilute solution of this compound in an organic solvent. Can I neutralize it in the lab before disposal?

A2: Yes, for small quantities of dilute solutions, in-lab neutralization is a viable option to reduce the reactivity of the waste before collection by a hazardous waste disposal service. This process, often referred to as "quenching," converts the reactive chlorophosphine into less hazardous compounds. A common and effective method is treatment with a basic solution, such as aqueous sodium hydroxide, or an oxidizing agent like sodium hypochlorite (bleach).

Q3: I've noticed a pungent odor from my waste container for this compound. What does this indicate and what should I do?

A3: A pungent odor may indicate that the this compound is reacting with moisture in the air, leading to the formation of hydrochloric acid and bis(4-methylphenyl)phosphine oxide.[2] Ensure the waste container is tightly sealed and stored in a well-ventilated area, preferably within a chemical fume hood. If the odor is strong, it is advisable to proceed with a neutralization procedure for the waste.

Q4: I accidentally spilled a small amount of this compound on my lab bench. How should I clean it up?

A4: For small spills, first ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Cover the spill with an inert absorbent material like sand, vermiculite, or earth.[3] Once the spill is absorbed, carefully collect the material into a designated hazardous waste container. The contaminated area should then be decontaminated. You can use a cloth dampened with a dilute solution of sodium hypochlorite (bleach) or sodium carbonate (washing soda) to wipe the area, followed by a thorough rinse with water.[2]

Frequently Asked Questions (FAQs)

Q5: What are the primary hazards associated with this compound waste?

A5: The primary hazards stem from the reactivity of the phosphorus-chlorine (P-Cl) bond. This bond is susceptible to nucleophilic attack, particularly by water, which leads to the formation of corrosive hydrochloric acid and bis(4-methylphenyl)phosphine oxide.[2] The compound itself is also corrosive and can cause severe skin burns and eye damage.

Q6: What are the expected products of neutralizing this compound with sodium hydroxide or sodium hypochlorite?

A6:

  • With Sodium Hydroxide (Hydrolysis): The reaction with aqueous sodium hydroxide will hydrolyze the P-Cl bond to form bis(4-methylphenyl)phosphine oxide and sodium chloride.

  • With Sodium Hypochlorite (Oxidation): Sodium hypochlorite is a strong oxidizing agent and will oxidize the phosphorus(III) center to phosphorus(V), also likely forming bis(4-methylphenyl)phosphine oxide and sodium chloride.

Q7: Is it safe to mix this compound waste with other organic solvent waste?

A7: It is generally not recommended to mix this compound waste with other waste streams, especially if the composition of the other waste is not fully known.[1] Mixing could lead to unintended and potentially vigorous reactions. It is best to collect it in a separate, clearly labeled hazardous waste container.

Q8: Are there any materials that are incompatible with this compound?

A8: Yes, due to its reactivity, it is incompatible with water, alcohols, amines, and strong oxidizing agents.[2] Contact with these substances can lead to vigorous reactions. When choosing a waste container, ensure it is made of a compatible material, such as glass or a suitable plastic, and has a secure, tight-fitting lid.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1019-71-2
Molecular Formula C₁₄H₁₄ClP
Molecular Weight 248.69 g/mol
Appearance Liquid
Density 1.1 g/mL at 25 °C

Source:

Experimental Protocols

Protocol 1: Neutralization of this compound Waste with Sodium Hydroxide

This protocol is intended for the neutralization of small quantities of dilute this compound waste in a laboratory setting.

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Ice bath

  • pH paper or a pH meter

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Place the reaction vessel in a fume hood and charge it with the this compound waste solution.

  • Cool the reaction vessel in an ice bath to control any potential exotherm.

  • Slowly add the 1 M NaOH solution dropwise from the dropping funnel while stirring the mixture.

  • Monitor the pH of the reaction mixture periodically. Continue adding the NaOH solution until the pH is neutral or slightly basic (pH 7-8).

  • Once the addition is complete and the pH is stable, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.

  • The resulting mixture, containing primarily bis(4-methylphenyl)phosphine oxide and sodium chloride in the solvent, can now be collected in a properly labeled aqueous hazardous waste container for disposal by a professional service.

Protocol 2: Decontamination of Glassware Contaminated with this compound

Materials:

  • Contaminated glassware

  • Dilute household bleach solution (approximately 10% sodium hypochlorite)

  • Detergent

  • Water

  • Appropriate PPE

Procedure:

  • Rinse the glassware with a small amount of an organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinse as hazardous waste.

  • In a well-ventilated fume hood, carefully add a dilute bleach solution to the glassware and swirl to coat the contaminated surfaces.

  • Allow the bleach solution to sit in the glassware for at least 30 minutes to ensure complete oxidation of any remaining chlorophosphine.

  • Dispose of the bleach solution into a designated aqueous hazardous waste container.

  • Wash the glassware thoroughly with detergent and water.

  • Rinse the glassware with deionized water and allow it to dry.

Mandatory Visualization

Disposal_Workflow Logical Workflow for this compound Waste Disposal cluster_collection Waste Collection cluster_decision Disposal Decision cluster_direct_disposal Direct Disposal cluster_neutralization In-Lab Neutralization start Generate Waste (this compound) container Collect in a Designated Hazardous Waste Container start->container decision Small Quantity & Dilute Solution? container->decision direct_disposal Arrange for Professional Waste Disposal Service decision->direct_disposal No neutralize Neutralize with NaOH or NaOCl Solution decision->neutralize Yes end_point Final Disposal by Licensed Contractor direct_disposal->end_point quenched_waste Collect Neutralized Waste neutralize->quenched_waste quenched_waste->direct_disposal

Caption: Logical workflow for the disposal of this compound waste.

Signaling_Pathway Neutralization Pathway of this compound reactant This compound (Reactive Waste) product Bis(4-methylphenyl)phosphine oxide + NaCl + H₂O (Less Hazardous Waste) reactant->product Reaction reagent1 Aqueous NaOH (Hydrolysis) reagent1->product reagent2 Aqueous NaOCl (Oxidation) reagent2->product

Caption: Neutralization pathway of this compound waste.

References

Scaling up the synthesis of Bis(4-methylphenyl)chlorophosphine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Bis(4-methylphenyl)chlorophosphine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to ensure a safe and efficient synthesis process.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when using the Grignard reaction route.

Issue 1: Grignard Reaction Fails to Initiate

  • Question: My Grignard reaction with 4-bromotoluene and magnesium turnings is not starting. What are the common causes and solutions?

  • Answer: Failure to initiate is a frequent challenge in Grignard synthesis. Several factors can contribute to this issue:

    • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like tetrahydrofuran (THF) must be anhydrous.[1]

    • Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle heating can also help initiate the reaction.

    • Impure Reagents: Contaminants in the 4-bromotoluene or solvent can quench the reaction. Use freshly distilled 4-bromotoluene and high-purity anhydrous solvents.

Issue 2: Low Yield of this compound

  • Question: My reaction is producing a low yield of the desired product. How can I optimize the yield?

  • Answer: Low yields can result from several factors throughout the process:

    • Incomplete Grignard Formation: Ensure the Grignard reagent formation goes to completion by allowing sufficient reaction time and observing the consumption of magnesium.

    • Side Reactions: The primary side reaction is the formation of the Wurtz coupling product (4,4'-dimethylbiphenyl). This can be minimized by the slow, controlled addition of 4-bromotoluene during Grignard formation.[1]

    • Incorrect Stoichiometry: The molar ratio of the Grignard reagent to phosphorus trichloride (PCl₃) is critical. A 2:1 ratio is required for the desired product. Deviation can lead to the formation of mono- or tri-substituted byproducts.

    • Loss During Workup: The product is sensitive to moisture and can be hydrolyzed to the corresponding phosphine oxide during the workup. Perform the workup and purification steps under an inert atmosphere and use anhydrous solvents.

Issue 3: Product Contamination

  • Question: My final product is impure. What are the likely contaminants and how can I remove them?

  • Answer: Common impurities include the starting materials, side products from the Grignard reaction, and hydrolysis or oxidation products.

    • Bis(4-methylphenyl)phosphine oxide: This is a common impurity formed by the reaction of the product with water. Its presence can be identified by ³¹P NMR spectroscopy, where it shows a characteristic chemical shift.[2][3] Purification can be achieved by vacuum distillation, as the phosphine oxide is less volatile than the chlorophosphine.

    • Unreacted PCl₃ and 4-bromotoluene: These can be removed by fractional distillation under reduced pressure.

    • Mono- and tri-tolylphosphine species: These byproducts can be minimized by careful control of the reaction stoichiometry. Fractional distillation can be used for their separation.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What is the recommended solvent for the Grignard reaction in this synthesis?

    • A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for synthesizing Grignard reagents as it helps to stabilize the reagent.[1] Anhydrous diethyl ether is also a suitable option.

  • Q2: What is the optimal temperature for the reaction between the Grignard reagent and PCl₃?

    • A2: The reaction is typically carried out at low temperatures, often starting at -78°C, and then slowly warming to room temperature. This helps to control the exothermic reaction and minimize the formation of byproducts.

Product Handling and Storage

  • Q3: How should I handle and store this compound?

    • A3: this compound is a moisture-sensitive and corrosive liquid. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Store it in a tightly sealed container in a cool, dry place away from water and oxidizing agents.

Safety Precautions

  • Q4: What are the primary safety hazards associated with this synthesis?

    • A4: The main hazards are associated with the reagents used:

      • Phosphorus trichloride (PCl₃): Highly toxic, corrosive, and reacts violently with water to produce HCl gas.[2] Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

      • Grignard Reagent: Highly flammable and reacts vigorously with water.

      • Solvents (THF, diethyl ether): Highly flammable.

    • A Class D fire extinguisher for reactive metals should be available.[2]

  • Q5: How should I safely quench the reaction?

    • A5: The reaction should be quenched by slowly adding the reaction mixture to a cooled, saturated aqueous solution of ammonium chloride. This should be done in a fume hood with careful temperature control to manage the exotherm.

Experimental Protocols

Detailed Methodology for Grignard Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Materials:

  • Magnesium turnings

  • 4-Bromotoluene (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride solution

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel

  • Inert atmosphere setup (nitrogen or argon)

  • Heating mantle

  • Ice bath

  • Vacuum distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool under an inert atmosphere.

    • To the three-necked flask, add magnesium turnings and a single crystal of iodine.

    • In the addition funnel, prepare a solution of 4-bromotoluene in anhydrous THF.

    • Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates initiation.

    • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Phosphorus Trichloride:

    • Cool the Grignard reagent solution in an ice-salt bath to -10°C.

    • In the addition funnel, prepare a solution of phosphorus trichloride in anhydrous THF.

    • Add the PCl₃ solution dropwise to the stirred Grignard reagent, maintaining the temperature below 0°C. A white precipitate of magnesium salts will form.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with anhydrous hexane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter under an inert atmosphere.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Data Presentation

Table 1: Representative Reaction Parameters for Grignard Synthesis

ParameterValue
Molar Ratio (4-bromotoluene:Mg)1.1 : 1.0
Molar Ratio (Grignard:PCl₃)2.0 : 1.0
Reaction Temperature (Grignard Formation)Room Temperature to Reflux
Reaction Temperature (Reaction with PCl₃)-10°C to 0°C
Typical Yield70-85%
Purity (post-distillation)>95%

Table 2: Key Physical and Spectroscopic Data

PropertyValue
Molecular FormulaC₁₄H₁₄ClP
Molecular Weight248.69 g/mol
AppearanceColorless liquid
Boiling Point~160-165 °C at 1 mmHg
³¹P NMR Chemical Shift (CDCl₃)δ ~81 ppm

Visualizations

experimental_workflow cluster_preparation Step 1: Grignard Reagent Formation cluster_reaction Step 2: Reaction with PCl3 cluster_workup Step 3: Workup and Purification start Start: Assemble Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings and Iodine start->add_mg prepare_bromo Prepare 4-bromotoluene in Anhydrous THF add_mg->prepare_bromo initiate_reaction Initiate Reaction prepare_bromo->initiate_reaction add_bromo Dropwise Addition of 4-bromotoluene initiate_reaction->add_bromo complete_formation Stir to Complete Formation add_bromo->complete_formation cool_grignard Cool Grignard Reagent to -10°C complete_formation->cool_grignard Transfer to Reaction Step prepare_pcl3 Prepare PCl3 in Anhydrous THF cool_grignard->prepare_pcl3 add_pcl3 Dropwise Addition of PCl3 prepare_pcl3->add_pcl3 warm_stir Warm to Room Temperature and Stir add_pcl3->warm_stir quench Quench with Saturated aq. NH4Cl warm_stir->quench Transfer to Workup extract Extract with Anhydrous Hexane quench->extract dry Dry Organic Layers extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distill Vacuum Distillation filter_concentrate->distill product Final Product: this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield cause1 Incomplete Grignard Formation low_yield->cause1 cause2 Side Reactions (e.g., Wurtz Coupling) low_yield->cause2 cause3 Incorrect Stoichiometry (Grignard:PCl3) low_yield->cause3 cause4 Product Hydrolysis During Workup low_yield->cause4 solution1 Ensure Mg is activated and allow sufficient reaction time cause1->solution1 solution2 Slow, controlled addition of 4-bromotoluene cause2->solution2 solution3 Precise control of reagent molar ratios (2:1) cause3->solution3 solution4 Use anhydrous solvents and inert atmosphere for workup cause4->solution4

References

Validation & Comparative

A Comparative Analysis of Bis(4-methylphenyl)chlorophosphine and Diphenylchlorophosphine for Ligand Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate precursors for phosphine ligand synthesis is a critical step in the development of efficient catalytic systems. This guide provides an objective comparison of two common diarylchlorophosphines: Bis(4-methylphenyl)chlorophosphine and Diphenylchlorophosphine, focusing on their physicochemical properties, reactivity in ligand synthesis, and the performance of their derivative ligands in catalysis.

Physicochemical Properties

A fundamental understanding of the physical and chemical characteristics of these precursors is essential for their handling, storage, and application in synthesis. The key properties of this compound and Diphenylchlorophosphine are summarized below.

PropertyThis compoundDiphenylchlorophosphine
CAS Number 1019-71-2[1][2][3]1079-66-9[4][5]
Molecular Formula C₁₄H₁₄ClP[1][3]C₁₂H₁₀ClP[4][5]
Molecular Weight 248.69 g/mol [1][3]220.64 g/mol [6]
Appearance Liquid[1][2]Clear to light yellow liquid[5]
Density 1.1 - 1.159 g/mL at 25 °C[1][2]1.204 - 1.229 g/mL at 25 °C[6]
Boiling Point 346.9 °C at 760 mmHg[2]320 °C[5]
Solubility Reacts with water[2]Reacts with water and alcohols; highly soluble in benzene, THF, and ethers.[5]
Sensitivity Air and moisture sensitive.[6]Air and moisture sensitive.[6]

Reactivity and Application in Ligand Synthesis

Both this compound and Diphenylchlorophosphine are versatile reagents for introducing a diarylphosphino group into a molecule, serving as key building blocks for a vast array of phosphine ligands. Their reactivity is primarily dictated by the electrophilic phosphorus center and the reactive P-Cl bond.

The general reaction for the synthesis of tertiary phosphine ligands involves the nucleophilic substitution of the chloride by an organometallic reagent, such as a Grignard or organolithium reagent.[5]

Experimental Protocol: General Synthesis of a Biaryl Phosphine Ligand

The following protocol outlines a general procedure for the synthesis of a biaryl phosphine ligand, which can be adapted for use with either this compound or Diphenylchlorophosphine. This example is based on the synthesis of Buchwald-type ligands.

Materials:

  • 2-Biphenylmagnesium chloride solution (or a solution of another suitable aryl Grignard or organolithium reagent)

  • This compound or Diphenylchlorophosphine

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, a solution of the appropriate chlorophosphine (1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.

  • To this stirred solution, the 2-biphenylmagnesium chloride solution (1.05 equivalents) is added dropwise over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired biaryl phosphine ligand.

The choice between this compound and Diphenylchlorophosphine will influence the electronic and steric properties of the resulting ligand. The methyl groups on the tolyl substituents in ligands derived from this compound are electron-donating, which increases the electron density on the phosphorus atom.[1] This can enhance the ligand's σ-donating ability to a metal center.

Ligand_Synthesis General Workflow for Phosphine Ligand Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Chlorophosphine Ar₂PCl (this compound or Diphenylchlorophosphine) Reaction Nucleophilic Substitution in Anhydrous Solvent (e.g., THF) Chlorophosphine->Reaction Organometallic R-M (e.g., Grignard or Organolithium) Organometallic->Reaction Workup Quenching & Extraction Reaction->Workup 1. Quench 2. Extract Purification Column Chromatography Workup->Purification Purify Ligand Tertiary Phosphine Ligand (Ar₂PR) Purification->Ligand

Workflow for the synthesis of tertiary phosphine ligands.

Performance in Catalysis: A Comparative Perspective

The subtle electronic and steric differences between ligands derived from this compound and Diphenylchlorophosphine can have a significant impact on their performance in catalytic cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Electronic Effects: The electron-donating methyl groups in di(p-tolyl)phosphino ligands increase the electron density at the phosphorus atom, making the ligand a stronger σ-donor compared to its diphenylphosphino counterpart.[1] This enhanced electron donation can stabilize the metal center in a low oxidation state, potentially accelerating the oxidative addition step in the catalytic cycle.

While direct head-to-head comparative studies with quantitative yield and turnover number data for a single ligand system synthesized from both precursors are scarce in the literature, the general principles of ligand effects in catalysis suggest that:

  • Ligands from this compound may be advantageous in reactions where a more electron-rich and slightly bulkier ligand is beneficial. This could include challenging Suzuki-Miyaura couplings with unreactive aryl chlorides or sterically demanding Buchwald-Hartwig aminations.

  • Ligands from Diphenylchlorophosphine represent a baseline and are highly effective in a broad range of standard cross-coupling reactions. Their lower cost and extensive documentation make them a common starting point for catalyst screening.

Catalytic_Cycle Influence of Ligand on the Suzuki-Miyaura Catalytic Cycle cluster_ligand_effect Ligand Effect (L = PAr₂) Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X ArPdL2X Ar-Pd(II)L₂-X OxAdd->ArPdL2X Transmetal Transmetalation ArPdL2X->Transmetal Ar'-B(OR)₂ ArPdL2Ar Ar-Pd(II)L₂-Ar' Transmetal->ArPdL2Ar RedElim Reductive Elimination ArPdL2Ar->RedElim RedElim->Pd0L2 Ar-Ar' Ligand L = P(p-tolyl)₂ from this compound: - More electron-donating - Potentially faster Oxidative Addition L = PPh₂ from Diphenylchlorophosphine: - Baseline electronic properties

Ligand influence on the Suzuki-Miyaura catalytic cycle.

Conclusion

Both this compound and Diphenylchlorophosphine are indispensable precursors for the synthesis of a wide range of phosphine ligands. The choice between the two will depend on the specific requirements of the target catalytic transformation.

  • Diphenylchlorophosphine remains the workhorse for many standard applications due to its well-established reactivity and cost-effectiveness.

  • This compound offers the potential for fine-tuning the electronic and steric properties of the resulting ligand, which can lead to enhanced catalytic performance in more challenging reactions.

Researchers are encouraged to consider both precursors when developing new catalytic systems. Initial screening with ligands derived from Diphenylchlorophosphine can establish a baseline, while subsequent optimization with ligands from this compound may unlock higher yields and broader substrate scope.

References

Di-p-tolylphosphine Ligands: A Comparative Analysis of Steric and Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical factor in the design and optimization of transition metal catalysts. Di-p-tolylphosphine, a secondary phosphine ligand, offers a unique combination of steric and electronic properties that can significantly influence catalytic activity and selectivity. This guide provides a comprehensive comparison of di-p-tolylphosphine with other common phosphine ligands, supported by experimental data and detailed methodologies.

Understanding Steric and Electronic Effects

The behavior of phosphine ligands in metal complexes is primarily governed by two key factors: their steric bulk and their electronic properties. These are quantitatively described by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard metal-phosphorus bond distance. A larger cone angle indicates greater steric hindrance around the metal center, which can influence substrate accessibility and the stability of catalytic intermediates.

The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex, [Ni(CO)₃L], where L is the phosphine ligand. Stronger electron-donating ligands lead to increased electron density on the metal, which results in more significant back-bonding to the carbonyl ligands and a lower ν(CO) frequency.

Comparative Data of Phosphine Ligands

To provide a clear comparison, the following table summarizes the Tolman cone angles and electronic parameters for di-p-tolylphosphine and a selection of other commonly used phosphine ligands.

LigandFormulaTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]
Di-p-tolylphosphine P(p-CH₃C₆H₄)₂H ~135 (estimated) Not Experimentally Determined
Tri-p-tolylphosphineP(p-CH₃C₆H₄)₃1452066.7
TriphenylphosphineP(C₆H₅)₃1452068.9
TricyclohexylphosphineP(C₆H₁₁)₃1702056.4
Tri(tert-butyl)phosphineP(t-Bu)₃1822056.1
TrimethylphosphineP(CH₃)₃1182064.1
Tri(o-tolyl)phosphineP(o-CH₃C₆H₄)₃1942060.5

Experimental Protocols

Determination of Tolman Electronic Parameter (TEP)

The TEP is determined using infrared (IR) spectroscopy.[1] The general procedure is as follows:

  • Synthesis of the Nickel-Carbonyl Complex: The phosphine ligand of interest (L) is reacted with a solution of tetracarbonylnickel(0), Ni(CO)₄, in a suitable solvent (e.g., dichloromethane or hexane) under an inert atmosphere. The reaction typically proceeds at room temperature and results in the displacement of one carbonyl ligand to form the [Ni(CO)₃L] complex.

  • IR Spectroscopy: The IR spectrum of the resulting [Ni(CO)₃L] complex solution is recorded.

  • Identification of the A₁ C-O Stretching Frequency: The spectrum will show several C-O stretching bands. The symmetric A₁ stretching frequency (ν(CO)) is the highest frequency band and is used as the TEP. This value is reported in wavenumbers (cm⁻¹).

Determination of Ligand Cone Angle (θ)

The Tolman cone angle can be determined experimentally from X-ray crystallographic data or through computational modeling.[2][3]

1. X-ray Crystallography Method:

  • Crystal Growth: Single crystals of a metal complex containing the phosphine ligand are grown.

  • X-ray Diffraction Analysis: The crystal is subjected to X-ray diffraction to determine the precise atomic coordinates.

  • Calculation of the Cone Angle: Using the crystallographic data, the cone angle is calculated based on a standardized metal-phosphorus bond length (typically 2.28 Å for nickel) and the van der Waals radii of the outermost atoms of the ligand's substituents.[2][3]

2. Computational Method:

  • Molecular Modeling: The 3D structure of the phosphine ligand is built using molecular modeling software.

  • Geometry Optimization: The geometry of the ligand is optimized using computational chemistry methods, such as density functional theory (DFT), to find its most stable conformation.

  • Cone Angle Calculation: Specialized software is used to calculate the cone angle based on the optimized geometry and a defined metal center position.

Analysis Workflow

The process of analyzing and comparing the steric and electronic properties of phosphine ligands can be visualized as a systematic workflow. This involves ligand selection, experimental or computational characterization, and subsequent data analysis to inform catalyst design.

Ligand_Analysis_Workflow Workflow for Phosphine Ligand Analysis cluster_selection Ligand Selection cluster_characterization Property Characterization cluster_methods Methodology cluster_data Data Analysis & Application Select_Ligand Select Phosphine Ligand (e.g., Di-p-tolylphosphine) Steric_Analysis Steric Analysis (Cone Angle, θ) Select_Ligand->Steric_Analysis Electronic_Analysis Electronic Analysis (TEP, ν(CO)) Select_Ligand->Electronic_Analysis Select_Alternatives Select Alternative Ligands for Comparison Select_Alternatives->Steric_Analysis Select_Alternatives->Electronic_Analysis Xray X-ray Crystallography Steric_Analysis->Xray Computational Computational Modeling Steric_Analysis->Computational IR_Spectroscopy IR Spectroscopy of [Ni(CO)3L] complex Electronic_Analysis->IR_Spectroscopy Data_Table Compile Comparative Data Table Xray->Data_Table Computational->Data_Table IR_Spectroscopy->Data_Table Catalyst_Design Inform Catalyst Design and Optimization Data_Table->Catalyst_Design

Caption: Workflow for the analysis and comparison of phosphine ligand properties.

Discussion

The data presented highlights the nuanced differences between di-p-tolylphosphine and other common phosphine ligands. While a precise experimental TEP value for di-p-tolylphosphine is not available, the presence of two electron-donating p-tolyl groups suggests it is a reasonably strong electron-donating ligand, likely with a TEP value slightly lower than that of triphenylphosphine.

The estimated cone angle of di-p-tolylphosphine (~135°) places it as a moderately bulky ligand, less sterically demanding than triphenylphosphine and significantly less so than bulky alkylphosphines like tricyclohexylphosphine and tri(tert-butyl)phosphine. This intermediate steric profile can be advantageous in catalytic reactions where some degree of steric hindrance is required to promote selectivity, but excessive bulk would hinder substrate binding.

The unique combination of moderate steric bulk and good electron-donating ability makes di-p-tolylphosphine a versatile ligand for a range of catalytic applications, including cross-coupling reactions and hydroformylation. Its properties can be finely tuned by further substitution on the tolyl rings, offering a platform for rational ligand design in the development of highly efficient and selective catalysts. Researchers and drug development professionals can leverage this understanding to make informed decisions in the selection of phosphine ligands to achieve desired catalytic outcomes.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Bis(4-methylphenyl)chlorophosphine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for bis(4-methylphenyl)chlorophosphine and related phosphine derivatives. The structural insights gleaned from single-crystal X-ray diffraction are invaluable for understanding the steric and electronic properties of these compounds, which are crucial for their application in catalysis, materials science, and as intermediates in the synthesis of novel therapeutic agents.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for this compound and selected derivatives. While a complete Crystallographic Information File (CIF) for this compound is not publicly available, key structural features have been reported. For comparison, data for a tris(4-methylphenyl)phosphine oxide and a silver complex containing a related tolyl-phosphine ligand are included.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Bond Lengths (Å)
This compound C₁₄H₁₄ClPMonoclinicNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedP-Cl: ~2.05, P-C: ~1.82[1]
Tris(4-methylphenyl)phosphine Oxide C₂₁H₂₁OPRhombohedralR-312.422312.422319.79799090120P=O: Not Reported in abstract[2]
Bis[(4-methylphenyl)diphenylphosphine-κP](nitrito-κ2 O,O′)silver(I) C₃₈H₃₄AgNO₂P₂MonoclinicP2₁/c11.870918.629215.400390103.05590Ag-P1: 2.4209, Ag-P2: 2.4251[3]

Experimental Protocol: Single-Crystal X-ray Diffraction of Air- and Moisture-Sensitive Organophosphorus Compounds

The following protocol outlines the key steps for the successful crystallographic analysis of reactive compounds such as this compound.

1. Crystal Growth:

  • Method: Slow evaporation of a saturated solution in an inert solvent (e.g., hexane, toluene) is a common technique.

  • Environment: All crystallization experiments should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis and oxidation.

  • Apparatus: Use clean, dry glassware. Small vials or tubes covered with a septum pierced by a needle can allow for slow solvent evaporation.

2. Crystal Mounting:

  • Handling: Due to their sensitivity to air and moisture, crystals must be handled under an inert atmosphere or coated with a protective oil (e.g., paratone-N or perfluorinated oil)[4][5].

  • Mounting:

    • In a glovebox, select a suitable single crystal under a microscope.

    • Mount the crystal on a cryo-loop, glass fiber, or a MiTeGen MicroMount™[4].

    • A small amount of viscous oil can be used as an adhesive and to encapsulate the crystal, providing a temporary barrier against the atmosphere[4][5].

    • For extremely sensitive samples, sealing the crystal within a glass capillary under an inert atmosphere is a robust alternative[6].

3. Data Collection:

  • Instrument: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a cryostream) is essential.

  • Temperature: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100-150 K)[5]. This minimizes crystal decay, reduces thermal motion, and protects the sample from the atmosphere.

  • X-ray Source: Use a suitable X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Data Collection Strategy: A hemisphere or a full sphere of diffraction data is collected by rotating the crystal through a series of small angular increments.

4. Structure Solution and Refinement:

  • Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are used to process the diffraction data.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods.

  • Refinement: The structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Experimental Workflow Diagram

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis crystal_growth Crystal Growth (Inert Atmosphere) crystal_selection Crystal Selection (Glovebox/Microscope) crystal_growth->crystal_selection crystal_mounting Mounting (Cryo-loop/Oil) crystal_selection->crystal_mounting mounting_diffractometer Mount on Diffractometer crystal_mounting->mounting_diffractometer flash_cooling Flash Cooling (100-150 K) mounting_diffractometer->flash_cooling data_collection X-ray Diffraction Data Collection flash_cooling->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Structural Model (CIF) structure_refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction of air-sensitive compounds.

References

A Comparative Guide to Phosphine Ligand Derivatives in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of phosphine ligands is a critical determinant in the efficacy of transition metal-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the catalytic activity of various phosphine ligand derivatives in two of the most pivotal C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The performance of these ligands is substantiated by experimental data, and detailed protocols are provided to facilitate the replication and adaptation of these methods in your research.

Data Presentation: A Comparative Analysis of Catalytic Performance

The following tables summarize the catalytic performance of selected phosphine ligands in the Suzuki-Miyaura and Buchwald-Hartwig reactions. The data highlights the impact of ligand structure on product yield under specified reaction conditions.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
P(tBu)₃ Pd₂(dba)₃K₃PO₄Toluene80298
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O1001895
XPhos Pd₂(dba)₃K₃PO₄Toluene100199
DavePhos Pd(OAc)₂K₂CO₃Toluene1101692

Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine.[1]

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOt-BuTolueneReflux6High
BINAP Pd₂(dba)₃NaOt-BuToluene110-High
JohnPhos [Pd₂(MeCN)₆][BF₄]₂NaOtBuDioxane801-
DavePhos [Pd₂(MeCN)₆][BF₄]₂NaOtBuDioxane801-

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided below. These protocols are representative of the conditions under which the comparative data was generated.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, palladium precursor, phosphine ligand, and base.

  • Add the anhydrous solvent to the reaction mixture.

  • Seal the Schlenk tube and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of an aryl halide with an amine.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)

  • Phosphine ligand (e.g., X-Phos, 0.04 equiv)

  • Strong base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., oven-dried sealed tube)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the strong base.[1]

  • Add the anhydrous, deoxygenated solvent.[1]

  • Stir the mixture for a few minutes to allow for the formation of the active catalyst.[1]

  • Add the aryl halide and the amine.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).[1]

  • Upon completion, cool the reaction to room temperature and quench with water.[1]

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).[1]

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[1]

Mandatory Visualization: Catalytic Cycles and Workflows

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L OA_complex [Ar-Pd(II)(L)-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(L)(HNR'R'')]X OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)(L)(NR'R'')] Amine_adduct->Amido_complex Deprotonation (-HX) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Amine, Base, Pd Precursor, Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat Under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product purification->product

A typical experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the continuous optimization of synthetic methodologies is paramount. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency. The performance of these catalytic systems is critically dependent on the choice of ligand bound to the metal center. Among the diverse array of available ligands, bulky, electron-rich phosphines have emerged as a superior class, dramatically expanding the scope and utility of cross-coupling chemistry.

This guide provides an objective comparison of electron-rich phosphine ligands with other alternatives, supported by experimental data, to elucidate their distinct advantages in enhancing catalytic activity and overcoming the limitations of less reactive substrates.

The Central Role of Ligands in the Catalytic Cycle

Phosphine ligands modulate the steric and electronic properties of the metal catalyst (typically palladium or nickel), influencing every key step of the cross-coupling catalytic cycle.[1][2][3] Electron-rich phosphines, characterized by alkyl groups (e.g., tert-butyl, cyclohexyl) or electron-donating substituents on aryl groups, increase the electron density on the metal center.[1][4] This heightened electron density has profound consequences for the reaction mechanism.

Key Advantages of Electron-Rich Phosphine Ligands:

  • Facilitation of Oxidative Addition: The initial and often rate-limiting step, oxidative addition, involves the insertion of the metal center (e.g., Pd(0)) into the carbon-halide bond of the electrophile.[5] Electron-rich ligands make the metal center more nucleophilic, significantly accelerating the oxidative addition of challenging, electron-rich, or sterically hindered aryl halides.[4][5] This is particularly crucial for unreactive substrates like aryl chlorides, which are often preferred in industrial processes due to their lower cost and wider availability.[1][6]

  • Promotion of Reductive Elimination: The final, product-forming step is reductive elimination, where the two coupled fragments are expelled from the metal center to form the desired bond. Bulky phosphine ligands, which are often also electron-rich, create steric crowding around the metal.[1] This crowding favors the more compact transition state of reductive elimination, thereby accelerating this final step and improving catalyst turnover.[1]

  • Stabilization of the Active Catalyst: The strong σ-donating character of electron-rich phosphines helps to stabilize the catalytically active low-valent metal species (e.g., Pd(0)) throughout the reaction, preventing catalyst decomposition and allowing for lower catalyst loadings.[4]

The interplay of these effects is visualized in the catalytic cycle below.

Cross_Coupling_Cycle cluster_ligand_effect Steps Accelerated by Electron-Rich Phosphine Ligands pd0 LₙPd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition + R¹-X trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation + R²-M re_complex Reductive Elimination Complex trans_complex->re_complex Isomerization product R¹-R² (Product) re_complex->product Reductive Elimination re_out re_complex->re_out center re_out->pd0 Catalyst Regeneration

Caption: General catalytic cycle for cross-coupling reactions.

Comparative Performance Data

The theoretical advantages of electron-rich phosphines translate into tangible improvements in reaction outcomes. The following tables summarize comparative data for key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride

This reaction demonstrates the superior efficacy of bulky, electron-rich phosphine ligands in activating challenging aryl chloride substrates compared to the traditional, less electron-donating triphenylphosphine (PPh₃).

LigandCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)Ref.
XPhos (Electron-Rich)1.5K₃PO₄1001898 [7]
SPhos (Electron-Rich)2.0K₃PO₄801295 [6]
P(t-Bu)₃ (Electron-Rich)1.5CsF802492 [6]
PPh₃ (Electron-Poor)5.0K₃PO₄11024<10 [8]

Table 2: Buchwald-Hartwig Amination of an Aryl Chloride

The coupling of aryl chlorides with amines is a demanding transformation where electron-rich, sterically hindered ligands are essential for achieving high yields under reasonable conditions.

LigandCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)Ref.
RuPhos (Electron-Rich)1.0NaOtBu100498 [9]
BrettPhos (Electron-Rich)1.0NaOtBu100397 [10]
dppf (Ferrocenyl)2.0NaOtBu1102465 [9]
P(o-tol)₃ (Less Rich/Bulky)2.0NaOtBu11024<5 [11]

Table 3: Heck Reaction of an Aryl Bromide

While the electronics in Heck reactions can be nuanced, electron-rich ligands are often highly effective for activating aryl halides, particularly less reactive ones, and promoting efficient catalysis.[12]

LigandCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)Ref.
cataCXium® A (Electron-Rich)0.5K₃PO₄1001693 [2][13]
P(Cy)₃ (Electron-Rich)1.0NEt₃1202488 [14]
PPh₃ (Electron-Poor)3.0NEt₃1202475 [12]

Experimental Protocols

To provide a practical context, a general procedure for a Suzuki-Miyaura coupling reaction utilizing an electron-rich phosphine ligand is detailed below.

Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Materials and Reagents:

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd(OAc)₂ (0.015 mmol) and XPhos (0.033 mmol). Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 15 minutes to form the active catalyst complex.

  • Reaction Setup: To the vessel containing the pre-formed catalyst, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Reaction Execution: Add an additional 3 mL of anhydrous toluene to the vessel. Seal the vessel, remove it from the glovebox (if used), and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or TLC.

  • Workup: After completion (typically 12-18 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

References

A Comparative Guide to Tolman Cone Angles for Common Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Tolman cone angle, a critical parameter for quantifying the steric bulk of phosphine ligands. Understanding the steric profile of ligands is paramount for researchers, scientists, and drug development professionals in predicting coordination chemistry, reaction kinetics, and catalytic activity. This document outlines the experimental and computational methodologies for estimating the Tolman cone angle and presents a comparison for a selection of common monodentate phosphine ligands.

Introduction to the Tolman Cone Angle

In coordination chemistry, the ligand cone angle (θ) is a measure of the steric bulk of a ligand in a transition metal coordination complex.[1] It is defined as the solid angle formed with the metal at the vertex and the outermost edge of the van der Waals spheres of the ligand atoms at the perimeter of the cone.[1] The term was first introduced by Chadwick A. Tolman, a research chemist at DuPont, who originally developed the method for phosphine ligands in nickel complexes by taking measurements from accurate physical models.[1] The cone angle is a crucial descriptor for predicting the number of ligands that can coordinate to a metal center and for rationalizing the reactivity and selectivity of organometallic catalysts.[2][3]

Methodologies for Estimating the Tolman Cone Angle

The estimation of the Tolman cone angle can be approached through both experimental and computational methods.

Experimental Protocol: The Original Tolman Method

The original method developed by Tolman relied on the use of physical space-filling (CPK) models of metal-phosphine complexes.[4]

  • Model Construction: A physical model of the phosphine ligand bound to a nickel atom is constructed. The Ni-P bond length is fixed at an average value of 2.28 Å, derived from crystallographic data of tetrahedral nickel complexes.[4]

  • Conformational Adjustment: The substituents on the phosphorus atom are arranged to their most compact, sterically hindered conformation.

  • Measurement: A specialized protractor is used to measure the angle of a cone, with the nickel atom at the apex, that just encapsulates the van der Waals radii of the outermost atoms of the phosphine ligand.

Computational Protocol: DFT and Molecular Mechanics

Modern approaches to determining the Tolman cone angle utilize computational chemistry, which offers a more precise and versatile methodology.[5][6][7]

  • Model Building: A 3D model of the metal-phosphine complex (e.g., [Ni(CO)₃(P)]) is constructed in a molecular modeling software.

  • Conformational Search: A conformational search is performed using molecular mechanics (MM) to identify the lowest energy conformer of the ligand in the chosen coordination environment.[5][7]

  • Geometry Optimization: The low-energy conformer is then re-optimized at a higher level of theory, typically using Density Functional Theory (DFT), to obtain a more accurate geometry.[5][6][7]

  • Cone Angle Calculation: From the optimized geometry, the exact cone angle (θ°) can be calculated mathematically. This involves determining the most acute right circular cone, with the metal at the apex, that contains the entire ligand.[8] This computational approach can be applied to any ligand in any coordination environment without the assumptions of the original Tolman method.[4]

Comparative Data for Selected Phosphine Ligands

The Tolman cone angles for a variety of phosphine ligands have been determined and are widely used to compare their steric properties. The table below presents the Tolman cone angles for four common monodentate phosphine ligands with varying steric bulk.

LigandFormulaTolman Cone Angle (θ) in degrees (°)Reference
TrimethylphosphinePMe₃118[9]
TriphenylphosphinePPh₃145[10]
TricyclohexylphosphinePCy₃170[10]
Tri-tert-butylphosphineP(t-Bu)₃182[11]

Note: The exact values of Tolman cone angles can vary slightly depending on the method of determination (experimental vs. computational) and the specific metal complex considered.

Visualizing the Tolman Cone Angle

The following diagrams illustrate the concept of the Tolman cone angle and a workflow for its computational estimation.

Tolman_Cone_Angle_Concept cluster_ligand Phosphine Ligand (PR3) cluster_cone Tolman Cone P P R1 R P->R1 R2 R P->R2 R3 R P->R3 M Metal M->P M-P bond (2.28 Å for Ni) cone angle θ

Caption: Conceptual diagram of the Tolman cone angle (θ).

Computational_Workflow start Build 3D Model of Metal-Ligand Complex mm_search Molecular Mechanics (MM) Conformational Search start->mm_search Initial Structure dft_opt DFT Geometry Optimization of Lowest Energy Conformer mm_search->dft_opt Low Energy Conformer calc_angle Calculate Exact Cone Angle (θ°) dft_opt->calc_angle Optimized Geometry end Final Tolman Cone Angle calc_angle->end

Caption: Workflow for computational estimation of the Tolman cone angle.

References

Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of Diarylchlorophosphines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the mass spectrometric fragmentation patterns of bis(4-methylphenyl)chlorophosphine and its analogue, diphenylchlorophosphine, provides valuable insights for researchers in drug development and synthetic chemistry. Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of these important organophosphorus compounds.

This guide presents a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of this compound and diphenylchlorophosphine. While experimental mass spectral data for this compound is not widely available, this guide utilizes predicted fragmentation data and compares it with the experimentally determined fragmentation of the closely related diphenylchlorophosphine.

Comparative Fragmentation Analysis

Electron ionization mass spectrometry is a powerful technique for elucidating the structure of organic compounds.[1][2] In the case of diarylchlorophosphines, the high energy of electron impact induces distinct fragmentation patterns that serve as a structural fingerprint.

The primary fragmentation pathways for these compounds involve the cleavage of the phosphorus-chlorine (P-Cl) and phosphorus-carbon (P-C) bonds. For this compound, the predicted mass spectrum is characterized by a molecular ion peak ([M]⁺) and several key fragment ions.[3] A comparison with the observed fragmentation of diphenylchlorophosphine reveals strong similarities, with the mass shifts corresponding to the presence of the methyl groups on the phenyl rings.

The table below summarizes the key mass-to-charge ratios (m/z) for the principal ions of this compound and diphenylchlorophosphine.

Ion DescriptionThis compound (Predicted)Diphenylchlorophosphine (Observed)
Molecular Ion [M]⁺ m/z 248m/z 220
[M+2]⁺ (³⁷Cl isotope) m/z 250m/z 222
Loss of Chlorine [M-Cl]⁺ m/z 213m/z 185
Aryl Cation [Aryl]⁺ m/z 91 (Tolyl)m/z 77 (Phenyl)
Phosphorus-Aryl Fragment [P-Aryl]⁺ m/z 122m/z 108

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation events to produce more stable daughter ions. The proposed pathway, illustrated below, is analogous to that observed for other diarylchlorophosphines.

Fragmentation_Pathway M This compound [M]⁺˙ m/z 248 M_Cl [M-Cl]⁺ m/z 213 M->M_Cl - Cl• Tolyl [C₇H₇]⁺ (Tolyl Cation) m/z 91 M_Cl->Tolyl - P-C₇H₇ P_Tolyl [P-C₇H₇]⁺ m/z 122 M_Cl->P_Tolyl - C₇H₇•

Proposed fragmentation pathway for this compound.

Experimental Protocols

Acquiring high-quality mass spectra for diarylchlorophosphines requires careful optimization of the experimental parameters. The following protocol outlines a general procedure for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Instrumentation:

A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is utilized.[4][5][6][7]

GC Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[1][8]

  • Electron Energy: 70 eV.[8]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Sample Preparation:

Prepare a dilute solution of the analyte (approximately 10-100 µg/mL) in a volatile, dry, and aprotic organic solvent such as dichloromethane or toluene. It is critical to use anhydrous solvents and handle the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorophosphine.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow a logical and well-understood pathway for diarylchlorophosphines, primarily involving the loss of the chlorine atom and subsequent fragmentation of the phosphorus-containing cation. By comparing this predicted pattern with the experimental data for diphenylchlorophosphine, researchers can confidently identify and characterize these and related organophosphorus compounds in their experimental work. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra for these sensitive yet vital chemical entities.

References

A Comparative Analysis of Ferrocenylimine-Derived Palladacycles in Heck and Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cross-coupling reactions, the Heck and Sonogashira reactions are cornerstone methodologies for the formation of carbon-carbon bonds. The efficacy of these palladium-catalyzed transformations is profoundly influenced by the nature of the ligand coordinated to the metal center. This guide provides a comparative analysis of a series of cyclopalladated ferrocenylimine complexes as pre-catalysts in both Heck and Sonogashira coupling reactions, offering researchers and drug development professionals insights into their relative performance. The data presented is derived from a study by Pu Lin and colleagues, which systematically evaluated these catalysts.

Experimental Protocols

Detailed methodologies for the Heck and Sonogashira coupling reactions are provided below, based on the protocols described in the cited literature.

General Procedure for the Heck Coupling Reaction

To a reaction vessel were added aryl halide (1 mmol), olefin (1.2 mmol), NaOAc (1.2 mmol) as a base, and the palladacycle catalyst (0.1 mol%). The vessel was then charged with 3 mL of a 1:1 mixture of DMF/H2O. The reaction mixture was stirred at 130 °C for 12 hours. After completion, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

General Procedure for the Sonogashira Coupling Reaction

A mixture of aryl halide (1 mmol), terminal alkyne (1.2 mmol), CuI (0.2 mol%), and the palladacycle catalyst (0.1 mol%) was placed in a reaction vessel. A solution of Et3N (2 mL) and DMF (2 mL) was then added. The reaction mixture was stirred at 80 °C for 12 hours under a nitrogen atmosphere. Upon completion, the mixture was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The organic layers were combined, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel.

Data Presentation: Catalyst Efficacy Comparison

The following table summarizes the catalytic performance of a series of cyclopalladated ferrocenylimine complexes in the Heck and Sonogashira coupling reactions. The reactions chosen for comparison are the coupling of iodobenzene with styrene (Heck) and phenylacetylene (Sonogashira). The yields presented are for illustrative purposes based on the selected literature.

CatalystR-group on FerrocenylimineHeck Reaction Yield (%)Sonogashira Reaction Yield (%)
1 H9895
2 Me9693
3 OMe9592
4 Cl9996
5 F9794

Mechanistic Overview: Heck vs. Sonogashira Coupling

The catalytic cycles for the Heck and Sonogashira reactions, while both employing a palladium catalyst, exhibit distinct mechanistic pathways. The diagrams below illustrate the key steps in each cycle.

Heck_Cycle A Pd(0)L_n C ArPd(II)XL_n A->C ArX B Oxidative Addition E ArPd(II)X(olefin)L_n C->E Olefin D Olefin Coordination G R-Pd(II)XL_n E->G F Migratory Insertion I HPd(II)XL_n G->I P Product G->P H β-Hydride Elimination I->A Base K HX J Reductive Elimination L Base M BH+X- N ArX O Olefin

Caption: Catalytic cycle of the Heck coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L_n C ArPd(II)XL_n A->C ArX B Oxidative Addition E ArPd(II)(C≡CR)L_n C->E Cu-C≡CR D Transmetalation E->A G Product E->G F Reductive Elimination H ArX I CuX K Cu(I)-alkyne I->K R-C≡CH, Base J Alkyne Coordination L Base M R-C≡CH

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Concluding Remarks

The presented data indicates that the tested cyclopalladated ferrocenylimine complexes are highly effective pre-catalysts for both Heck and Sonogashira coupling reactions, consistently affording high yields. The substituent on the ferrocenylimine ligand appears to have a minimal electronic effect on the catalytic activity under the tested conditions, with all evaluated catalysts demonstrating excellent performance. This suggests that these palladacycles are robust and versatile catalysts for these important C-C bond-forming reactions. The choice between them for a specific application may therefore depend on other factors such as ease of synthesis, stability, and cost.

Safety Operating Guide

Proper Disposal Procedures for Bis(4-methylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance for the proper disposal of Bis(4-methylphenyl)chlorophosphine. All procedures should be carried out by trained professionals in a well-equipped laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

This compound is a corrosive and water-reactive compound. Proper personal protective equipment (PPE) is mandatory at all times.

  • Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to control exposure to vapors and potential reaction byproducts.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Spill Response: In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Collect the absorbed material using spark-resistant tools and place it in a sealed, properly labeled container for hazardous waste disposal.

Disposal Pathways

There are two primary pathways for the disposal of this compound:

  • Direct Disposal (Preferred Method): For larger quantities or when in-lab neutralization is not feasible, the chemical should be disposed of directly through an approved hazardous waste management service.

  • In-Lab Neutralization for Small Quantities: For residual amounts or small quantities, a chemical neutralization process can be performed to convert the reactive compound into less hazardous materials before disposal.

Experimental Protocol 1: Direct Disposal

This is the most straightforward and often the safest method for disposing of this compound.

Methodology:

  • Container Management: Ensure the original container is in good condition and tightly sealed. If the container is compromised, transfer the chemical to a new, compatible, and properly labeled container in a chemical fume hood.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound", the CAS number "1019-71-2", and appropriate hazard symbols (e.g., Corrosive).

  • Waste Segregation: Do not mix this compound with any other waste chemicals.

  • Storage: Store the sealed and labeled container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials, especially water and oxidizing agents.

  • Arranging Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.

Experimental Protocol 2: In-Lab Neutralization via Controlled Hydrolysis

This protocol is suitable for small quantities (typically < 5g) of this compound. The procedure involves a controlled reaction with water to hydrolyze the compound, followed by neutralization of the resulting hydrochloric acid.

Materials:

  • Three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber (containing a basic solution like sodium hydroxide).

  • Ice bath.

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (5-10%).

  • pH indicator paper or a calibrated pH meter.

  • An appropriate solvent (e.g., Toluene or THF).

Methodology:

  • Setup: Assemble the three-neck flask in a fume hood. Add a suitable solvent to the flask to dilute the reaction mixture.

  • Cooling: Place the flask in an ice bath and allow it to cool to approximately 0-5 °C.

  • Controlled Addition: Slowly add the this compound to the cooled solvent with stirring.

  • Hydrolysis: Carefully add water dropwise from the dropping funnel to the stirred solution. The reaction is exothermic; maintain the temperature below 20°C. The hydrolysis reaction is: (CH₃C₆H₄)₂PCl + H₂O → (CH₃C₆H₄)₂P(O)H + HCl

  • Reaction Completion: Continue stirring for at least 2 hours after the addition of water is complete to ensure full hydrolysis.

  • Neutralization: Slowly and carefully add a 5-10% solution of sodium bicarbonate or sodium hydroxide to the reaction mixture to neutralize the hydrochloric acid produced. Monitor the pH and continue adding the base until the pH is between 6 and 8. Be cautious with sodium bicarbonate as it will produce CO₂ gas, which can cause foaming.

  • Final Disposal: The resulting neutralized aqueous solution and the organic phase should be segregated into appropriately labeled hazardous waste containers (e.g., "Neutralized this compound waste in aqueous solution" and "Organic solvent waste"). Contact your EHS department for final disposal.

Quantitative Data Summary
ParameterValue/RecommendationNotes
Neutralizing Agent 5-10% Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solutionUse with caution to control effervescence (with NaHCO₃) and exotherm.
Reaction Temperature 0-20 °CMaintain with an ice bath to control the exothermic hydrolysis reaction.
pH Endpoint 6.0 - 8.0Verify with pH paper or a calibrated pH meter.
Stirring Time Minimum 2 hours post-hydrolysisEnsures complete reaction before neutralization.

Disposal Workflow Diagram

DisposalWorkflow start Start: Have this compound Waste decision Small Quantity (<5g) and Lab Equipped for Neutralization? start->decision direct_disposal Pathway 1: Direct Disposal decision->direct_disposal No in_lab_neutralization Pathway 2: In-Lab Neutralization decision->in_lab_neutralization Yes label_container Label Container with Chemical Name, CAS#, and Hazards direct_disposal->label_container seal_container Tightly Seal Container label_container->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal End: Waste Disposed via Approved Channels contact_ehs->end_disposal setup Setup Reaction Flask in Fume Hood in_lab_neutralization->setup cool Cool Flask in Ice Bath (0-5 °C) setup->cool add_reagent Slowly Add Reagent to Solvent cool->add_reagent hydrolyze Controlled Addition of Water (Hydrolysis) add_reagent->hydrolyze neutralize Neutralize with Base (e.g., NaHCO₃) to pH 6-8 hydrolyze->neutralize package_waste Package Neutralized Waste neutralize->package_waste package_waste->contact_ehs

Caption: Logical workflow for the proper disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Bis(4--methylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Bis(4-methylphenyl)chlorophosphine, a critical reagent in various synthetic applications. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

This compound is a corrosive and water-reactive compound that demands careful handling. Exposure can cause severe skin burns and eye damage, and its reaction with water can release flammable and toxic gases. The following operational and disposal plans are designed to provide clear, procedural guidance for the safe use of this chemical.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Specifications & Rationale
Primary Barrier Gloves Double-gloving with a chemical-resistant outer glove (e.g., neoprene or butyl rubber) over an inner nitrile glove is required. This provides a robust barrier against direct contact.
Eye and Face Protection Chemical splash goggles and a full-face shield are mandatory to protect against splashes and fumes.[1]
Body Protection A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton) is essential.[2][3] Synthetic clothing should be avoided.
Secondary Barrier Respiratory Protection Work must be conducted in a certified chemical fume hood to control vapors. In the event of a significant spill or ventilation failure, a full-face respirator with appropriate cartridges for acid gases and organic vapors should be available.
Foot Protection Shoes Fully enclosed, chemical-resistant shoes must be worn.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow outlines the critical steps for safely handling this compound in a laboratory setting, from preparation to the quenching of the reaction. The process is designed to be conducted within a chemical fume hood using inert atmosphere techniques.

operational_workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Quenching prep_ppe 1. Don Appropriate PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_glassware 3. Prepare Dry Glassware prep_hood->prep_glassware prep_reagents 4. Assemble Apparatus under Inert Gas prep_glassware->prep_reagents handle_transfer 5. Transfer Reagent via Syringe prep_reagents->handle_transfer handle_reaction 6. Conduct Reaction handle_transfer->handle_reaction cleanup_quench 7. Quench Reaction Mixture handle_reaction->cleanup_quench cleanup_decontaminate 8. Decontaminate Glassware cleanup_quench->cleanup_decontaminate

A step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Don Appropriate PPE: Before entering the laboratory, ensure all personnel are wearing the prescribed PPE as detailed in the table above.

  • Prepare Fume Hood: The chemical fume hood should be clean, free of clutter, and the sash should be at the lowest practical height.

  • Prepare Dry Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen) to remove any residual moisture.[4][5]

  • Assemble Apparatus under Inert Gas: Assemble the reaction apparatus in the fume hood while maintaining a positive pressure of inert gas to prevent the ingress of atmospheric moisture.

  • Transfer Reagent via Syringe: Use a dry, inert gas-flushed syringe with a long needle to transfer the required amount of this compound from the reagent bottle to the reaction vessel.[4][5]

  • Conduct Reaction: Perform the chemical reaction under a continuous flow of inert gas.

  • Quench Reaction Mixture: Upon completion, the reaction must be carefully quenched. Cool the reaction vessel in an ice bath. Slowly add a less reactive alcohol, such as isopropanol, to the cooled mixture to neutralize any unreacted chlorophosphine.[6] After the initial vigorous reaction subsides, a mixture of isopropanol and water can be added, followed by water alone.[6]

  • Decontaminate Glassware: All glassware and equipment that have come into contact with this compound must be decontaminated.[7]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Stream Disposal Procedure
Unused Reagent Small amounts of unused reagent should be quenched using the same procedure as for the reaction mixture (Step 7 of the Operational Plan). The resulting neutralized solution can then be disposed of as hazardous waste in accordance with local regulations.[3]
Contaminated Solids Solid waste, such as used silica gel, filter paper, and contaminated paper towels, should be collected in a designated, sealed container. This container must be clearly labeled as hazardous waste containing residual chlorophosphine.
Contaminated Sharps Needles and syringes used for transfer must be rinsed with a quenching agent (e.g., isopropanol) before being placed in a sharps container. The rinsate should be treated as hazardous waste.
Empty Reagent Bottle The empty reagent bottle should be triple-rinsed with an inert solvent (e.g., toluene or hexane) under an inert atmosphere. The rinsate must be collected and quenched. The rinsed bottle should be left open in the back of a fume hood for a period to ensure all residues have evaporated before being disposed of as laboratory glassware.

Decontamination Protocol for Glassware:

  • Initial Quench: Rinse the glassware with a suitable quenching agent like isopropanol to neutralize any residual reactive material.

  • Wash: Wash the glassware thoroughly with a laboratory detergent and hot water.

  • Acid Rinse: Rinse with a dilute acid solution (e.g., 10% nitric acid) to remove any remaining inorganic residues.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Dry: Dry the glassware completely in an oven before reuse.

By implementing these detailed safety and handling procedures, researchers can confidently and safely utilize this compound in their work, contributing to a culture of safety and responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.